molecular formula C45H39N4O7S+ B15556474 SY-21 NHS ester

SY-21 NHS ester

Número de catálogo: B15556474
Peso molecular: 779.9 g/mol
Clave InChI: DXXSSCDHQTVBJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

SY-21 NHS ester is a useful research compound. Its molecular formula is C45H39N4O7S+ and its molecular weight is 779.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C45H39N4O7S+

Peso molecular

779.9 g/mol

Nombre IUPAC

(2,5-dioxopyrrolidin-1-yl) 1-[2-[3-(2,3-dihydroindol-1-ium-1-ylidene)-6-(2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C45H39N4O7S/c50-42-17-18-43(51)49(42)56-45(52)31-19-23-46(24-20-31)57(53,54)41-12-6-3-9-36(41)44-34-15-13-32(47-25-21-29-7-1-4-10-37(29)47)27-39(34)55-40-28-33(14-16-35(40)44)48-26-22-30-8-2-5-11-38(30)48/h1-16,27-28,31H,17-26H2/q+1

Clave InChI

DXXSSCDHQTVBJT-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Unveiling the Functional Core of SY-21 NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the tools that enable precise molecular analysis is paramount. SY-21 NHS ester is one such tool, a nonfluorescent quencher dye designed for specific applications in biological and biochemical assays. This technical guide provides an in-depth exploration of its chemical mechanism of action, experimental protocols, and key applications.

Chemical Mechanism of Action: A Tale of Two Moieties

At its core, the functionality of this compound is dictated by two key chemical components: the N-hydroxysuccinimide (NHS) ester and the SY-21 quencher molecule. The mechanism is not one of a traditional therapeutic agent that binds to a biological target to modulate a signaling pathway, but rather a chemical reaction that facilitates its use as a molecular tool.

The primary mechanism of action is the covalent labeling of biomolecules. The NHS ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins and on amine-modified oligonucleotides.[1][2][3][4] This reaction, known as acylation, occurs most efficiently at a pH between 7 and 9, resulting in the formation of a stable and covalent amide bond.[2][3][4]

Once covalently attached to a biomolecule of interest, the SY-21 moiety can act as an efficient quencher in Fluorescence Resonance Energy Transfer (FRET) applications.[1][2] FRET is a mechanism describing energy transfer between two light-sensitive molecules. In this context, if a fluorescent molecule (the donor) is in close proximity to the SY-21 quencher (the acceptor), the energy from the donor is transferred to the quencher, preventing the emission of fluorescence. SY-21 is a dark quencher, meaning it dissipates the absorbed energy as heat rather than fluorescing itself.[1][2]

cluster_0 This compound cluster_1 Biomolecule cluster_2 Labeled Biomolecule SY-21 SY-21 Quencher NHS_Ester NHS Ester SY-21->NHS_Ester Linker Amine Primary Amine (-NH2) NHS_Ester->Amine Reaction (pH 7-9) Protein Protein/Oligonucleotide Protein->Amine Amide_Bond Stable Amide Bond Labeled_Protein SY-21 Labeled Biomolecule Labeled_Protein->Amide_Bond

Chemical reaction of this compound with a primary amine.

Physicochemical and Spectral Properties

The utility of this compound as a quencher is defined by its specific physical and spectral characteristics. A summary of these properties is provided in the table below.

PropertyValueReference
Molecular Weight 815.34 g/mol [2][3]
Quenching Range 580 - 680 nm[1][2]
Extinction Coefficient 90,000 cm⁻¹M⁻¹[2][3]
Excitation/Emission Max 661 nm[2][3]
Solubility DMSO, DMF[2][3]
Storage -20°C[2][3]

This compound is particularly effective at quenching a wide range of commonly used fluorophores, including Fluorescein, Alexa Fluor® 568, 594, 633, 647, TAMRA, ROX, Texas Red, and Cy5.[1][2]

Experimental Protocols: Labeling Biomolecules with this compound

The following is a general protocol for the labeling of proteins or amine-modified oligonucleotides with this compound. It is important to note that optimal conditions may vary depending on the specific biomolecule.

Materials:

  • This compound

  • Biomolecule to be labeled (e.g., protein, amine-modified oligonucleotide)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Solvent for NHS ester: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the Biomolecule: Prepare a solution of the biomolecule in the reaction buffer.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of DMF or DMSO.

  • Labeling Reaction: Add the dissolved this compound to the biomolecule solution. The molar ratio of dye to biomolecule will need to be optimized, but a starting point of 10-20 fold molar excess of the dye is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction: Add a small amount of the quenching reagent to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Separate the labeled biomolecule from the unreacted dye and other reaction components using a suitable purification method, such as size-exclusion chromatography.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at the absorbance maximum of the biomolecule and the SY-21 dye.

A Dissolve Biomolecule in Reaction Buffer (pH 8.3-8.5) C Combine and Incubate (1-2 hours, Room Temperature) A->C B Prepare Fresh this compound Solution in DMSO/DMF B->C D Quench Reaction (e.g., Tris buffer) C->D E Purify Labeled Biomolecule (e.g., Size-Exclusion Chromatography) D->E F Characterize Degree of Labeling (Spectrophotometry) E->F

General workflow for labeling biomolecules with this compound.

Applications in Research and Development

The primary application of this compound is in the development of FRET-based assays and molecular probes.[1][2] These can be used for a variety of purposes, including:

  • Enzyme activity assays: By designing a substrate that is labeled with both a fluorophore and SY-21, cleavage of the substrate by an enzyme will lead to separation of the pair and an increase in fluorescence.

  • Nucleic acid hybridization assays: Labeled oligonucleotide probes can be designed to fluoresce only upon binding to their target sequence.

  • Immunoassays: FRET can be used to detect antibody-antigen binding.

  • In vivo imaging: While SY-21 itself is non-fluorescent, it can be used in quenched probes that become fluorescent upon interaction with a specific target in a cellular or in vivo environment.

cluster_before Before Enzyme Activity cluster_after After Enzyme Activity Fluorophore_Quenched Fluorophore SY21_Quenched SY-21 Fluorophore_Quenched->SY21_Quenched FRET (No Fluorescence) Substrate_Quenched Substrate Enzyme Enzyme Fluorophore_Active Fluorophore SY21_Active SY-21 Product1 Product 1 Product2 Product 2 Fluorescence Fluorescence Enzyme->Product1 Cleavage Enzyme->Product2 Cleavage

Schematic of a FRET-based enzyme assay using SY-21.

References

SY-21 NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of SY-21 NHS Ester, a non-fluorescent acceptor dye critical for Fluorescence Resonance Energy Transfer (FRET) based assays. This document is intended for researchers, scientists, and drug development professionals utilizing FRET technology for studying molecular interactions.

Core Chemical Properties

This compound is a dark quencher that absorbs energy from a donor fluorophore over a broad spectral range, making it a versatile tool for FRET-based applications. Its N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines on biomolecules.

Quantitative Data Summary

A compilation of the key quantitative properties of this compound is provided in the table below for easy reference.

PropertyValueSource(s)
CAS Number 788146-37-2[1]
Molecular Formula C₄₅H₃₉N₄O₇S[1]
Molecular Weight ~779.9 g/mol - 815.34 g/mol [1][2]
Quenching Range 580 - 680 nm[1][2]
Excitation Maximum (λmax) 661 nm[1][2]
Molar Extinction Coefficient (ε) 90,000 cm⁻¹M⁻¹[1][2]
Solubility DMSO, DMF[2]
Storage Conditions -20°C[1][2]

Chemical Structure

This compound is structurally equivalent to Qthis compound. The structure is characterized by a complex aromatic system responsible for its broad absorption spectrum and a reactive NHS ester group for conjugation.

Figure 1. Chemical Structure of this compound A

Figure 1. Chemical Structure of this compound

Mechanism of Action: Amine-Reactive Labeling

The primary application of this compound involves its covalent attachment to biomolecules. The N-hydroxysuccinimide ester is a highly reactive group that readily forms a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins or amine-modified oligonucleotides. This reaction is most efficient at a slightly alkaline pH.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products SY21 This compound Conjugate SY-21 Labeled Biomolecule (Stable Amide Bond) SY21->Conjugate + Biomolecule Biomolecule with Primary Amine (R-NH₂) Biomolecule->Conjugate pH pH 7-9 pH->Conjugate NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS +

Figure 2. Amine Labeling Reaction Workflow

Experimental Protocols

The following is a generalized protocol for the labeling of proteins with this compound. The specific amounts and concentrations should be optimized for each particular application.

Materials
  • This compound

  • Protein or other amine-containing biomolecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.0-9.0

  • Purification column (e.g., gel filtration)

  • Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure
  • Prepare the Biomolecule: Dissolve the protein or biomolecule in the labeling buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a calculated molar excess of the this compound stock solution to the biomolecule solution. The optimal molar ratio will need to be determined empirically but a starting point of a 10- to 20-fold molar excess of dye to protein is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): The reaction can be stopped by adding a quenching solution to react with any excess NHS ester.

  • Purification: Separate the labeled biomolecule from the unreacted dye and byproducts using a suitable purification method, such as gel filtration chromatography.

Figure 3. Experimental Workflow for Biomolecule Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve Biomolecule in Labeling Buffer C Mix Biomolecule and This compound A->C B Prepare SY-21 NHS Ester Stock Solution B->C D Incubate for 1-2 hours at Room Temperature C->D E Optional: Quench Reaction D->E F Purify Conjugate via Gel Filtration E->F G Characterize Labeled Biomolecule F->G

References

SY-21 NHS ester absorption and emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to SY-21 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-fluorescent, dark quencher used extensively in the development of fluorescence-based assays. As an equivalent to QSY®-21 NHS Ester, it possesses a broad and intense absorption spectrum in the far-red region, making it an ideal acceptor for a wide range of fluorescent donors in Fluorescence Resonance Energy Transfer (FRET) applications.[1][2] Its lack of native fluorescence results in lower background signals and improved signal-to-noise ratios in FRET-based assays.[3][4]

The N-hydroxysuccinimidyl (NHS) ester functional group provides a mechanism for covalently attaching the SY-21 quencher to primary amines (-NH₂) on biomolecules, such as the ε-amino group of lysine (B10760008) residues in proteins or amine-modified oligonucleotides.[5][6] This reaction is efficient and forms a stable, covalent amide bond, making this compound a versatile tool for creating custom probes for molecular interaction studies, enzyme activity assays, and nucleic acid hybridization detection.[2][5]

Core Spectroscopic and Physical Properties

SY-21 is characterized by its strong absorption in the far-red spectrum and its non-fluorescent nature. These properties are summarized below.

Quantitative Data Summary

The key quantitative parameters for this compound are presented in Table 1. This data is essential for calculating dye concentrations, determining appropriate donor-acceptor pairs, and designing FRET experiments.

ParameterValueReference
Absorption Maximum (λmax)~660 - 661 nm[1][7][8]
Molar Extinction Coefficient (ε)90,000 cm⁻¹M⁻¹[1][2]
Optimal Quenching Range580 - 680 nm[1][9]
Emission Maximum (λem)None (Non-fluorescent)[1][10]
Fluorescence Quantum Yield (Φ)~0[11][12]
Recommended Donor DyesCy5, Alexa Fluor 647, iFluor® 647[8][13]
Molecular Weight~815.34 g/mol (Varies by supplier)[2]
Absorption Spectrum

The absorption spectrum of SY-21 is broad, allowing it to effectively quench the fluorescence of various far-red donor dyes.[7][11] The peak absorption occurs at approximately 661 nm. A representative absorption profile is detailed in Table 2, derived from publicly available spectral data for its equivalent, QSY-21.[7][14]

Wavelength (nm)Normalized Absorbance (%)
580~15
600~35
620~65
640~90
661 100
680~75
700~30

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the use of this compound in labeling proteins and oligonucleotides.

Labeling of Proteins with this compound

This protocol describes the covalent conjugation of this compound to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • This compound

  • Target protein (free of amine-containing buffers like Tris or stabilizers like BSA)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2][15]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5[2][15]

  • Purification column (e.g., gel filtration or desalting column like Sephadex G-25)[5][13]

  • Phosphate-buffered saline (PBS) for elution

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL.[5] Ensure the buffer is free from primary amines.[2][15]

  • Prepare the Dye Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[2] Vortex briefly to ensure it is fully dissolved.

  • Perform the Labeling Reaction: While gently stirring or vortexing the protein solution, add the dye stock solution dropwise. A typical starting point is a 10- to 20-fold molar excess of dye to protein.[2]

  • Incubate: Protect the reaction mixture from light and incubate at room temperature for at least 1 hour, or overnight at 4°C with gentle agitation.[1][5]

  • Purify the Conjugate: Separate the labeled protein from unreacted dye using a gel filtration or desalting column pre-equilibrated with PBS.[5][13] The first colored fraction to elute will be the SY-21-labeled protein.

Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • This compound

  • Amine-modified oligonucleotide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 8.5-9.0[16]

  • Purification supplies (e.g., ethanol (B145695), 3 M sodium acetate (B1210297) for precipitation; or HPLC system for purification)[9]

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Conjugation Buffer. The concentration should typically be between 0.3 and 0.8 mM.

  • Prepare the Dye Stock Solution: Prepare a ~14 mM solution of this compound in anhydrous DMSO.

  • Perform the Labeling Reaction: Add the dye solution to the oligonucleotide solution. Protect the mixture from light and shake or vortex gently at room temperature for 2-4 hours.[16]

  • Purify the Conjugate: The labeled oligonucleotide can be purified from excess dye by methods such as ethanol precipitation or reverse-phase HPLC.[9][16] Ethanol precipitation will remove most, but not all, of the free dye. For applications requiring high purity, HPLC is recommended.[9]

Key Workflows and Principles

Visual diagrams are provided to illustrate the core chemical and experimental processes involving this compound.

Amine Labeling Chemistry

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products SY21 SY-21-NHS Ester Conjugate SY-21-CO-NH-Biomolecule (Stable Amide Bond) SY21->Conjugate Reaction at pH 8.3 - 9.0 Byproduct N-Hydroxysuccinimide SY21->Byproduct Biomolecule Biomolecule-NH₂ (Protein or Oligo) Biomolecule->Conjugate

Figure 1: Chemical reaction of this compound with a primary amine.
General Labeling Workflow

A typical experimental workflow for labeling a biomolecule with this compound involves four main stages: preparation, reaction, purification, and analysis.

G A 1. Preparation - Dissolve Biomolecule in pH 8.5 Buffer - Dissolve this compound in DMSO B 2. Conjugation Reaction - Mix Dye and Biomolecule - Incubate for 1-4 hours at RT A->B C 3. Purification - Remove unreacted dye via  gel filtration or HPLC B->C D 4. Analysis & Storage - Confirm labeling (optional) - Store conjugate at -20°C C->D

Figure 2: Standard experimental workflow for biomolecule conjugation.
Principle of FRET with SY-21

SY-21 serves as a non-fluorescent acceptor in FRET assays. When a fluorescent donor molecule is in close proximity (typically <10 nm) to SY-21, the energy from the excited donor is transferred to SY-21 and dissipated as heat, quenching the donor's fluorescence. This quenching effect can be used to monitor binding events or conformational changes that alter the distance between the donor and SY-21.[3]

G cluster_no_fret No FRET (Donor & Acceptor Apart) cluster_fret FRET Occurs (Donor & Acceptor Proximal) D1 Donor D1->D1 Fluorescence Emitted A1 SY-21 (Acceptor) Excitation1 Excitation Light Excitation1->D1 D2 Donor A2 SY-21 (Acceptor) D2->A2 Energy Transfer (No Fluorescence) Excitation2 Excitation Light Excitation2->D2

Figure 3: Mechanism of FRET using a fluorescent donor and SY-21 quencher.

References

An In-depth Technical Guide to SY-21 as a Non-Fluorescent Acceptor Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SY-21, a non-fluorescent acceptor dye, and its functionally equivalent counterpart, QSY-21. These quenchers are invaluable tools in the development of FRET-based assays for monitoring molecular interactions and enzymatic activities. This document outlines their core properties, provides detailed experimental protocols for their use, and illustrates their application in a key signaling pathway.

Core Concepts: Understanding SY-21/QSY-21 as a Dark Quencher

SY-21, particularly in its azide (B81097) form, and the widely recognized QSY-21 are non-fluorescent chromophores that function as efficient energy acceptors in Förster Resonance Energy Transfer (FRET) applications. Unlike fluorescent acceptors, these "dark quenchers" dissipate the absorbed energy as heat, resulting in no background fluorescence. This property significantly enhances the signal-to-noise ratio in FRET assays, making them highly sensitive.

The primary mechanism of quenching by SY-21/QSY-21 is FRET, a distance-dependent, non-radiative transfer of energy from an excited donor fluorophore to the acceptor (quencher). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "spectroscopic ruler" for measuring molecular proximity in the range of 1-10 nanometers.

Key Advantages of Using SY-21/QSY-21:

  • No Acceptor Emission: Eliminates the issue of bleed-through fluorescence from the acceptor, simplifying data analysis.

  • Broad Absorption Spectrum: Efficiently quenches a wide range of donor dyes emitting in the far-red and near-infrared regions.

  • High Extinction Coefficient: Strong absorption of energy from the donor molecule leads to efficient quenching.

Quantitative Data

For effective design of FRET-based assays, a thorough understanding of the spectral properties of the quencher and its interaction with various donor fluorophores is essential.

Spectroscopic Properties

SY-21/QSY-21 is characterized by a broad and intense absorption spectrum in the long-wavelength visible region, with an absorption maximum at approximately 661 nm.[1][2] This makes it an ideal acceptor for donor dyes that emit in this spectral range.

Table 1: Spectroscopic Properties of SY-21/QSY-21

PropertyValueReference(s)
Maximum Absorption (λmax) ~661 nm[1][2]
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹[2]
Recommended Quenching Range 580 - 680 nm[3]
Fluorescence Essentially non-fluorescent[4][5]
Compatible Donor Dyes and Förster Radii (R₀)

Table 2: Common Donor Dyes for SY-21/QSY-21

Donor DyeEmission Max (approx.)Reference(s) for Compatibility
Alexa Fluor 568603 nm[3]
Alexa Fluor 594617 nm[3]
Alexa Fluor 633650 nm[3]
Alexa Fluor 647668 nm[1][6]
Cy5665 nm[1][3]
Cy5.5694 nm[1]
TAMRA580 nm[3]
ROX605 nm[3]
Texas Red615 nm[3]

Researchers can utilize online FRET calculators with the spectral data of the donor and the absorption spectrum of QSY-21 to estimate the R₀ for their specific FRET pair.

Experimental Protocols

SY-21/QSY-21 is available with different reactive moieties to facilitate conjugation to various biomolecules. The most common forms are the succinimidyl ester (SE) for labeling primary amines (e.g., on peptides and proteins) and the azide for copper-catalyzed or copper-free "click chemistry" with alkyne-modified molecules (e.g., oligonucleotides).

Labeling of Peptides with QSY-21 Succinimidyl Ester

This protocol describes the labeling of a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) with QSY-21 SE.

Materials:

  • Peptide with a primary amine

  • QSY-21 succinimidyl ester (SE)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Purification system (e.g., HPLC)

Procedure:

  • Prepare the Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

  • Prepare the QSY-21 SE Stock Solution: Immediately before use, dissolve the QSY-21 SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the QSY-21 SE stock solution to the peptide solution. A 1.5 to 3-fold molar excess of the dye is recommended for labeling the N-terminus. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled peptide from unreacted dye and byproducts using reverse-phase HPLC (RP-HPLC).

    • Use a C18 column and a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at the absorbance maximum of the peptide (e.g., 220 nm or 280 nm) and QSY-21 (~660 nm).

    • Collect the fractions containing the dual-labeled peptide.

  • Verification: Confirm the identity and purity of the labeled peptide using mass spectrometry.

Conjugation of SY-21 Azide to Alkyne-Modified Oligonucleotides

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction to label an alkyne-modified oligonucleotide with SY-21 Azide.[7][8]

Materials:

  • Alkyne-modified oligonucleotide

  • SY-21 Azide

  • Anhydrous DMSO

  • Click chemistry buffer (e.g., containing copper(II) sulfate (B86663) and a ligand like TBTA or THPTA)

  • Freshly prepared reducing agent (e.g., sodium ascorbate)

  • Purification system (e.g., HPLC or PAGE)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

    • Prepare a 10 mM stock solution of SY-21 Azide in anhydrous DMSO.

    • Prepare a fresh solution of the reducing agent (e.g., 50 mM sodium ascorbate (B8700270) in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, click chemistry buffer, and the SY-21 Azide stock solution. A 1.5 to 3-fold molar excess of the azide is typically used.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for a few minutes to prevent oxidation of the copper(I) catalyst.

  • Initiate the Reaction: Add the freshly prepared reducing agent to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide using methods such as ethanol (B145695) precipitation followed by polyacrylamide gel electrophoresis (PAGE) or reverse-phase HPLC.

    • For HPLC purification, use a suitable column and a gradient of acetonitrile in a buffer like triethylammonium (B8662869) acetate (B1210297) (TEAA).

    • Monitor the elution at 260 nm (for the oligonucleotide) and ~660 nm (for SY-21).

  • Verification: Analyze the purified product by mass spectrometry to confirm successful conjugation.

Visualizations: Mechanisms and Workflows

FRET-Based Quenching Mechanism

The following diagram illustrates the principle of Förster Resonance Energy Transfer (FRET) from a donor fluorophore to the non-fluorescent acceptor, SY-21/QSY-21.

FRET_Mechanism cluster_Donor Donor Fluorophore cluster_Acceptor SY-21 (Acceptor) cluster_Heat Heat Dissipation Donor_Ground Ground State (S0) Donor_Excited Excited State (S1) Donor_Excited->Donor_Ground Acceptor_Ground Ground State (S0) Donor_Excited->Acceptor_Ground FRET (Non-Radiative) Fluorescence Fluorescence Donor_Excited->Fluorescence Acceptor_Excited Excited State (S1) Acceptor_Excited->Acceptor_Ground Non-Radiative Decay Heat Heat Acceptor_Excited->Heat Excitation Excitation Light Excitation->Donor_Ground Absorption Protease_Assay_Workflow Start Prepare FRET Substrate (Donor-Peptide-SY-21) Incubate Incubate with Sample (containing Protease) Start->Incubate NoCleavage No Protease Activity: Substrate Intact Incubate->NoCleavage Control Cleavage Protease Activity: Substrate Cleaved Incubate->Cleavage Experiment Measure_NoCleavage Measure Fluorescence: Low Donor Signal (FRET Quenching) NoCleavage->Measure_NoCleavage Measure_Cleavage Measure Fluorescence: High Donor Signal (FRET Disruption) Cleavage->Measure_Cleavage Analyze Analyze Data: Quantify Protease Activity Measure_NoCleavage->Analyze Measure_Cleavage->Analyze Caspase_Pathway Apoptotic_Signal Apoptotic Signal (Intrinsic or Extrinsic) Caspase_Cascade Initiator Caspase Activation (e.g., Caspase-8, Caspase-9) Apoptotic_Signal->Caspase_Cascade Procaspase3 Procaspase-3 (Inactive) Caspase_Cascade->Procaspase3 Cleavage Caspase3 Caspase-3 (Active) FRET_Probe_Intact FRET Probe: Intact (Low Fluorescence) Caspase3->FRET_Probe_Intact Cleaves DEVD sequence Apoptosis Apoptosis Caspase3->Apoptosis Cleaves Cellular Substrates FRET_Probe_Cleaved FRET Probe: Cleaved (High Fluorescence)

References

SY-21 NHS Ester for FRET-Based Assay Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SY-21 NHS ester, a non-fluorescent quencher, and its application in the development of Förster Resonance Energy Transfer (FRET)-based assays. FRET is a powerful technique for studying molecular interactions, and the use of a dark quencher like SY-21 offers significant advantages in reducing background fluorescence and improving signal-to-noise ratios.

Core Concepts: FRET and the Role of a Non-Fluorescent Quencher

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[1] A donor chromophore, initially in its electronically excited state, may transfer energy to an acceptor chromophore in close proximity (typically 1-10 nm) through non-radiative dipole-dipole coupling.[1] When the acceptor is a quencher, this energy transfer results in the suppression of the donor's fluorescence.

SY-21 is a non-fluorescent acceptor dye, often referred to as a dark quencher.[2][3] It effectively quenches the fluorescence of a wide range of donor dyes with emission spectra between 580 nm and 680 nm.[2][4] The use of a non-fluorescent acceptor is advantageous as it eliminates the background fluorescence from the acceptor, thereby increasing the sensitivity of the assay.[5]

Properties of this compound

This compound is an amine-reactive derivative of the SY-21 quencher. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[2][4] This allows for the covalent labeling of biomolecules for use in FRET assays.

PropertyValueReference
Quenching Range 580 - 680 nm[2][4]
Excitation Maximum (λmax) 661 nm[2]
Extinction Coefficient 90,000 cm⁻¹M⁻¹[2]
Molecular Weight ~815.34 g/mol [4]
Reactive Group N-hydroxysuccinimide (NHS) ester[2][4]
Reacts With Primary amines (-NH₂)[2][4]
Recommended Donor Dyes Alexa Fluor 568, 594, 633, 647; TAMRA, ROX, Texas Red, Cy5[2][4]
Solubility DMSO, DMF[4]
Storage -20°C, protected from light[2][4]

Experimental Protocols

Protocol 1: Labeling of Peptides/Proteins with this compound

This protocol describes the general procedure for labeling a peptide or protein with this compound. The optimal conditions may need to be determined empirically for each specific molecule.

Materials:

  • Peptide or protein with a primary amine

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Peptide/Protein: Dissolve the peptide or protein in the Labeling Buffer at a concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the peptide/protein solution. The optimal molar ratio should be determined experimentally.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: (Optional) Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for another 30 minutes at room temperature.

  • Purification: Separate the labeled peptide/protein from the unreacted dye using a suitable purification method, such as size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the absorbance of SY-21 at its maximum absorption wavelength (around 661 nm).

Protocol 2: FRET-Based Protease Activity Assay

This protocol provides a framework for a FRET-based assay to measure the activity of a specific protease. The assay relies on the cleavage of a peptide substrate labeled with a donor fluorophore and SY-21 as the quencher.

Materials:

  • FRET peptide substrate: A peptide containing the protease recognition sequence, labeled with a suitable donor fluorophore (e.g., Cy5) and SY-21.

  • Protease of interest

  • Assay Buffer: Buffer conditions optimal for the protease activity (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5).

  • Fluorescence microplate reader or spectrofluorometer.

Procedure:

  • Prepare Reagents:

    • Dissolve the FRET peptide substrate in the Assay Buffer to a final concentration in the low micromolar range (e.g., 1-10 µM).

    • Prepare serial dilutions of the protease in the Assay Buffer.

  • Assay Setup:

    • In a microplate, add the FRET peptide substrate solution to each well.

    • Add the protease dilutions to the respective wells to initiate the reaction. Include a no-enzyme control.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the protease.

    • Measure the fluorescence intensity of the donor fluorophore at regular intervals. The excitation and emission wavelengths should be specific for the chosen donor dye.

  • Data Analysis:

    • Subtract the background fluorescence from the no-enzyme control.

    • Plot the fluorescence intensity versus time for each protease concentration.

    • The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

Visualizations

Signaling Pathway: Protease-Mediated FRET Substrate Cleavage

FRET_Protease_Assay cluster_initial_state Initial State (Low Fluorescence) cluster_final_state Final State (High Fluorescence) Intact_Substrate Donor-Peptide-Quencher FRET FRET Occurs Intact_Substrate->FRET Proximity Protease Protease Cleaved_Substrate Donor-Peptide + Quencher-Peptide Fluorescence Fluorescence Emitted Cleaved_Substrate->Fluorescence Separation Protease->Cleaved_Substrate Cleavage

Caption: Protease cleaves the FRET substrate, separating the donor and quencher.

Experimental Workflow: Protein Labeling and Purification

Protein_Labeling_Workflow Start Start: Unlabeled Protein Prepare_Protein Dissolve Protein in Labeling Buffer (pH 8.3-8.5) Start->Prepare_Protein Mix Mix Protein and Dye Prepare_Protein->Mix Prepare_Dye Dissolve this compound in DMSO/DMF Prepare_Dye->Mix Incubate Incubate 1-2 hours at Room Temperature Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Analyze Analyze Degree of Labeling (DOL) Purify->Analyze End End: Labeled Protein Analyze->End

Caption: Workflow for labeling a protein with this compound.

Logical Relationship: FRET Efficiency and Distance

FRET_Distance_Relationship Proximity Donor and Quencher in Close Proximity FRET_High High FRET Efficiency Proximity->FRET_High Fluorescence_Low Low Donor Fluorescence (Quenched) FRET_High->Fluorescence_Low Separation Donor and Quencher Separated FRET_Low Low FRET Efficiency Separation->FRET_Low Fluorescence_High High Donor Fluorescence (Unquenched) FRET_Low->Fluorescence_High

Caption: Relationship between molecular distance, FRET, and fluorescence.

References

A Technical Guide to Alternatives for the Fluorescent Quencher QSY-21

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Förster Resonance Energy Transfer (FRET), the selection of an appropriate quencher is paramount for developing sensitive and reliable assays. QSY-21 has been a widely used dark quencher for long-wavelength fluorophores. However, a range of alternative quenchers are now available, offering comparable or even superior performance in various applications. This technical guide provides an in-depth comparison of prominent QSY-21 equivalents, detailed experimental protocols for their use, and visualizations of relevant biological pathways.

Core Concepts: Fluorescence Quenching and FRET

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. In the context of FRET, a donor fluorophore in an excited state can non-radiatively transfer its energy to an acceptor molecule, the quencher, when the two are in close proximity (typically 1-10 nm). This energy transfer prevents the donor from emitting a photon, thus "quenching" its fluorescence. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, a principle that is harnessed in many biological assays to probe molecular interactions.

Dark quenchers are particularly advantageous as they dissipate the absorbed energy as heat rather than fluorescing themselves, which minimizes background signal and improves the signal-to-noise ratio of the assay.

Quantitative Comparison of QSY-21 and its Equivalents

Several dark quenchers have emerged as effective alternatives to QSY-21 for quenching far-red fluorophores like Cy5 and Alexa Fluor 647. The most notable among these are the Black Hole Quenchers (BHQ), particularly BHQ-2 and BHQ-3, and IRDye QC-1. The selection of an appropriate quencher depends on the spectral properties of the donor fluorophore, with optimal performance achieved when the donor's emission spectrum significantly overlaps with the quencher's absorption spectrum.

PropertyQSY-21BHQ-2BHQ-3IRDye QC-1
Maximum Absorption (λmax) ~661 nm[1][2]~579 nm[3]~672 nm[3]~737-788 nm
Quenching Range 590 - 720 nm[4]550 - 650 nm[3]620 - 730 nm[3]~500 - 800 nm
Molar Extinction Coefficient (ε) ~89,000 cm⁻¹M⁻¹[4]~38,000 cm⁻¹M⁻¹Not readily available~96,000-98,000 cm⁻¹M⁻¹[5]
Typical Donor Fluorophores Cy5, Alexa Fluor 647, Cy5.5[1][2]Cy3, TAMRA, ROX, Cy5[6][7]Cy5, Cy5.5[6]Cy5, IRDye 700DX, IRDye 800CW[8]
Förster Distance (R₀) with Cy5 *~60 Å~61 Å~57 Å~65 Å

*Note: Förster distance (R₀) is the distance at which FRET efficiency is 50%. These values are estimations calculated based on the spectral properties of Cy5 (Quantum Yield ≈ 0.27, Extinction Coefficient = 250,000 cm⁻¹M⁻¹) and the respective quenchers, assuming an orientation factor (κ²) of 2/3 and a refractive index of 1.33. Actual R₀ values can vary depending on the specific molecular context and experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of a FRET-labeled peptide and a representative FRET-based assay for measuring caspase-3 activity, a key mediator of apoptosis.

Synthesis and Purification of a FRET-Labeled Peptide (e.g., Cy5-DEVD-BHQ2)

This protocol outlines the general steps for solid-phase peptide synthesis (SPPS) of a caspase-3 substrate peptide labeled with a Cy5 donor and a BHQ-2 quencher.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) in dimethylformamide (DMF)

  • Cy5-NHS ester

  • BHQ-2-NHS ester

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the desired peptide sequence (e.g., Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)). Each coupling step is mediated by a coupling reagent and DIPEA in DMF.

  • N-terminal Labeling with Fluorophore: After coupling the final amino acid and removing its Fmoc group, react the N-terminal amine with Cy5-NHS ester in the presence of DIPEA in DMF.

  • Side-Chain Deprotection and Labeling with Quencher: If a lysine (B10760008) residue with an orthogonal protecting group (e.g., Mtt) is incorporated into the peptide sequence, selectively deprotect it and react the side-chain amine with BHQ-2-NHS ester.

  • Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.

  • Purification: Purify the crude peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

FRET-Based Caspase-3 Activity Assay

This protocol describes a fluorometric assay to measure the activity of caspase-3 in cell lysates using a Cy5-DEVD-BHQ2 FRET peptide substrate.

Materials:

  • Black 96-well microplate

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • Cy5-DEVD-BHQ2 FRET peptide stock solution (in DMSO)

  • Recombinant active caspase-3 (for standard curve)

  • Fluorometric microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired density and induce apoptosis if required.

    • Wash cells with ice-cold PBS and lyse them in cell lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • Prepare a standard curve using serial dilutions of recombinant active caspase-3 in assay buffer.

    • In the wells of a black 96-well microplate, add a defined amount of cell lysate (e.g., 20-50 µg of total protein) or the caspase-3 standards.

    • Adjust the volume in each well with assay buffer. Include a blank control with assay buffer only.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the Cy5-DEVD-BHQ2 FRET peptide in assay buffer (final concentration typically in the low micromolar range).

    • Add the FRET peptide solution to all wells to initiate the reaction.

    • Immediately measure the fluorescence intensity in a microplate reader (Excitation: ~649 nm, Emission: ~667 nm) in kinetic mode at 37°C for a desired period (e.g., 60 minutes).

  • Data Analysis:

    • Calculate the rate of increase in fluorescence for each sample.

    • Determine the caspase-3 activity in the cell lysates by comparing the reaction rates to the standard curve.

Signaling Pathway Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways where FRET-based assays employing quenchers like the ones described are commonly used.

FRET_Mechanism cluster_donor Donor Fluorophore cluster_acceptor Acceptor (Quencher) D_ground D (S0) D_excited D* (S1) D_excited->D_ground Fluorescence A_ground A (S0) D_excited->A_ground FRET Fluorescence Fluorescence A_excited A* (S1) A_excited->A_ground Non-radiative decay Heat Heat A_excited->Heat Excitation Light (Photon) Excitation->D_ground Absorption

Mechanism of Förster Resonance Energy Transfer (FRET).

Apoptosis_Pathway Caspase-Dependent Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL / TNF DeathReceptor Death Receptor (Fas / TNFR) FasL->DeathReceptor Binding DISC DISC (FADD, Pro-Caspase-8) DeathReceptor->DISC Recruitment Caspase8 Caspase-8 DISC->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation DNA_damage DNA Damage / Stress Mitochondrion Mitochondrion DNA_damage->Mitochondrion Signal Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Pro-Caspase-9) Cytochrome_c->Apoptosome Binding Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution MMP_Activation_Pathway TGF-β Signaling and MMP Regulation TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binding Smad Smad Proteins TGFbR->Smad Phosphorylation MAPK MAPK Pathway (p38, ERK) TGFbR->MAPK Activation AP1 AP-1 (c-Jun, c-Fos) Smad->AP1 Co-activation MAPK->AP1 Activation MMP_Gene MMP Gene (e.g., MMP-9) AP1->MMP_Gene Transcription MMP_Protein MMP Protein MMP_Gene->MMP_Protein Translation ECM_Degradation ECM Degradation & Cell Invasion MMP_Protein->ECM_Degradation Catalysis

References

Amine-Reactive Quenchers for Protein Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of amine-reactive quenchers and their critical role in protein labeling workflows. Accurate and controlled bioconjugation is paramount in research, diagnostics, and the development of therapeutics. The quenching step, while often considered straightforward, is crucial for ensuring the homogeneity, stability, and functionality of the labeled protein. This document details the mechanisms of common quenchers, provides structured quantitative data for experimental design, and offers detailed protocols for their effective use.

Introduction to Amine-Reactive Labeling and the Necessity of Quenching

Amine-reactive labeling is a widely used bioconjugation technique that targets primary amines, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein.[1][2] The most common reagents for this purpose are N-hydroxysuccinimide (NHS) esters, which react with nucleophilic primary amines under slightly basic conditions (pH 7.2-9.0) to form stable amide bonds.[1][3][4]

The labeling reaction is a time- and concentration-dependent process. To achieve a specific degree of labeling (DOL) and prevent non-specific or excessive labeling, which can lead to protein aggregation, loss of function, or altered immunogenicity, it is essential to stop the reaction at a predetermined time point.[3] This is achieved by introducing a quenching agent.

Quenchers are small molecules containing primary amines that are added in molar excess to the reaction mixture.[5] They react with the remaining unreacted amine-reactive moieties of the labeling reagent, rendering them non-reactive towards the protein.[5][6] This ensures that no further labeling of the protein occurs during downstream processing and purification steps.

Common Amine-Reactive Quenchers: Mechanisms and Properties

Several small molecules are commonly employed as amine-reactive quenchers. The choice of quencher can depend on the specific labeling chemistry, the protein of interest, and the downstream application.

Tris(hydroxymethyl)aminomethane (Tris)

Tris is a primary amine and a common biological buffer, making it a convenient and widely used quenching agent.[5][7][8][9][10] Its primary amine group readily reacts with NHS esters to form a stable amide bond, effectively terminating the labeling reaction.[11]

Mechanism of Action: The primary amine of Tris acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group to form a stable amide bond.

Glycine (B1666218)

Glycine, the simplest amino acid, possesses a primary amine group and is another effective quencher for amine-reactive labeling reactions.[5][12] Similar to Tris, its primary amine reacts with NHS esters to halt the labeling process.[11]

Mechanism of Action: The α-amino group of glycine attacks the NHS ester, forming a stable amide bond and releasing the NHS leaving group.

Lysine

Lysine, with its ε-amino group, can also be used as a quenching agent.[2][6][13] Its chemical structure is similar to the side chain of lysine residues on the protein surface, the primary target of amine-reactive labeling.

Mechanism of Action: The ε-amino group of free lysine acts as a nucleophile, reacting with the NHS ester to form a stable amide bond.

Hydroxylamine (B1172632)

Hydroxylamine is a potent nucleophile that is particularly useful in quenching NHS ester reactions.[6][14][15] Beyond just quenching the excess labeling reagent, hydroxylamine has the added advantage of being able to reverse the O-acylation of serine, threonine, and tyrosine residues.[16][17][18] This "overlabeling" is a common side reaction with NHS esters that can be undesirable.[16][17]

Mechanism of Action: The amino group of hydroxylamine reacts with the NHS ester to form a hydroxamic acid, effectively quenching the reagent.[6] Additionally, it can cleave the less stable O-acyl esters formed on serine, threonine, and tyrosine residues, regenerating the hydroxyl groups on the protein.[16]

Quantitative Data for Amine-Reactive Quenchers

The following table summarizes key quantitative parameters for the use of common amine-reactive quenchers. These values serve as a starting point for optimizing the quenching step in a protein labeling protocol.

QuencherTypical Final ConcentrationIncubation TimeIncubation TemperaturepHKey Considerations
Tris-HCl 20-100 mM[1][6][12][19]10-15 minutes[12][19]Room Temperature~7.4-8.0[5][12]Can potentially reverse formaldehyde (B43269) cross-linking.[20] The pH of Tris buffers is temperature-dependent.[8]
Glycine 50-100 mM[12][19]10-15 minutes[12][19]Room Temperature~7.4[12]A simple and effective quenching agent.
Lysine 20-50 mM[6]15 minutes[1]Room Temperature~7.5-8.5Structurally similar to the target amino acid side chain.
Hydroxylamine 10-100 mM[6][14][15]1 hour[14][15]Room Temperature~8.5[15][21]Can reverse O-acylation of Ser, Thr, and Tyr residues.[16][17][18]
Ethanolamine 20-50 mM[6]15 minutesRoom Temperature~8.0-9.0Another effective primary amine quencher.[6][22]

Experimental Protocols

The following are generalized protocols for protein labeling with an amine-reactive dye and the subsequent quenching step. Optimization for specific proteins and labeling reagents is recommended.

General Protein Labeling Protocol with an Amine-Reactive NHS Ester Dye

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer)[3][23]

  • Amine-reactive NHS ester dye

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5[3][19]

  • Quenching Solution (see table above for options)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS, HEPES, Borate).[1][3] If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange using dialysis or a desalting column.[3]

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add the desired molar excess of the dissolved dye. A 5:1 to 20:1 molar ratio of dye to protein is a common starting point.[3]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[3][24]

  • Quenching the Reaction:

    • Add the chosen quenching solution to the reaction mixture to the desired final concentration (see table above).

    • Incubate for the recommended time and temperature to ensure complete quenching of the unreacted dye.[12][19]

  • Purification:

    • Remove the quenched, unreacted dye and byproducts from the labeled protein using a size-exclusion chromatography column or dialysis.[25]

Protocol for Quenching and Reversal of O-acylation with Hydroxylamine

This protocol is specifically for instances where reversal of potential "overlabeling" on serine, threonine, or tyrosine residues is desired.

Materials:

  • Labeled protein reaction mixture

  • Hydroxylamine solution (e.g., 1.5 M, pH 8.5)[15][21]

Procedure:

  • Prepare Hydroxylamine Solution: Prepare a fresh solution of hydroxylamine and adjust the pH to 8.5.[15][21]

  • Quenching and Reversal:

    • Add the hydroxylamine solution to the labeling reaction to a final concentration of 100 mM.[14]

    • Incubate for 1 hour at room temperature.[14]

  • Purification:

    • Proceed with the purification of the labeled protein as described in the general protocol to remove the hydroxylamine and other reaction byproducts.

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz (DOT language) illustrate the key processes in protein labeling and quenching.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_purify Purification Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye Protein->Mix Dye Amine-Reactive Dye (e.g., NHS Ester) Dye->Mix Incubate Incubate (RT, 1-2h) Mix->Incubate AddQuencher Add Quencher (e.g., Tris, Glycine) Incubate->AddQuencher IncubateQuench Incubate (RT, 15 min) AddQuencher->IncubateQuench Purify Purify Labeled Protein (e.g., SEC) IncubateQuench->Purify LabeledProtein Purified Labeled Protein Purify->LabeledProtein

Caption: General workflow for protein labeling with an amine-reactive dye.

QuenchingMechanism cluster_labeling Labeling Reaction cluster_quenching Quenching Reaction Reactants Protein-NH2 Dye-NHS Quencher-NH2 Labeled Protein-NH-CO-Dye Reactants:p->Labeled Forms stable amide bond Reactants:d->Labeled Quenched Quencher-NH-CO-Dye Reactants:d->Quenched Forms stable amide bond Reactants:q->Quenched

Caption: Competitive reactions in the quenching of amine-reactive labeling.

HydroxylamineAction cluster_hydroxylamine Addition of Hydroxylamine (NH2OH) Start Labeling Reaction Mixture (Protein-Dye, Excess Dye-NHS, Protein-O-CO-Dye) QuenchNHS Quenches Excess Dye-NHS (Forms Dye-CO-NHOH) Start->QuenchNHS ReverseO Reverses O-acylation (Protein-OH + Dye-CO-NHOH) Start->ReverseO Final Final Mixture (Protein-Dye, Quenched Dye, Regenerated Protein-OH) QuenchNHS->Final ReverseO->Final

Caption: Dual function of hydroxylamine as a quencher and O-acylation reversal agent.

Conclusion

The selection of an appropriate amine-reactive quencher and the optimization of the quenching protocol are critical steps in achieving successful and reproducible protein labeling. A thorough understanding of the mechanisms of different quenchers allows researchers to not only terminate the labeling reaction effectively but also to mitigate undesirable side reactions. This guide provides the foundational knowledge, quantitative data, and detailed protocols to empower scientists and drug development professionals in their bioconjugation endeavors, ultimately leading to higher quality conjugates for a wide range of applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Oligonucleotide Conjugation with SY-21 NHS Ester

This technical guide provides a comprehensive overview of SY-21 N-hydroxysuccinimide (NHS) ester, a non-fluorescent quencher, and its application in the covalent labeling of amine-modified oligonucleotides. This document details the chemical properties of this compound, provides step-by-step experimental protocols for conjugation, purification, and characterization, and discusses its applications in research and drug development.

Introduction to this compound and Oligonucleotide Conjugation

Oligonucleotides, short synthetic strands of DNA or RNA, are fundamental tools in modern molecular biology and medicine.[1][2] Their applications range from diagnostic probes in PCR to therapeutic agents like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) that can modulate gene expression.[1][2][3] To enhance their functionality, oligonucleotides are often chemically modified by conjugation to other molecules, such as fluorophores, proteins, or quenchers.

This compound is a non-fluorescent acceptor dye, functionally equivalent to QSY®-21, designed for use as a quencher in Fluorescence Resonance Energy Transfer (FRET) applications.[4][5][6] It exhibits a broad and intense quenching range from 580 nm to 680 nm, making it an ideal FRET partner for a variety of red and far-red fluorescent dyes, including Alexa Fluor 568, 594, 633, 647, TAMRA, ROX, and Cy5.[5][6]

The conjugation chemistry relies on the N-hydroxysuccinimide (NHS) ester functional group. NHS esters are highly reactive towards primary aliphatic amines, such as those introduced onto an oligonucleotide via an amino-modifier linker.[7][8] The reaction, which is most efficient at a pH of 7-9, results in the formation of a highly stable covalent amide bond, permanently linking the SY-21 quencher to the oligonucleotide.[9][5][6][7]

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented below. Researchers should note that minor variations in reported molecular weight may exist between different suppliers.

PropertyValueSource(s)
Synonyms QSY®-21 succinimidyl ester equivalent[5][6]
CAS Number 788146-37-2 or 304014-13-9 (for QSY-21)[4][10]
Molecular Formula C₄₅H₃₉N₄O₇S[4]
Molecular Weight 779.9 g/mol or 815.34 g/mol [4][5][6]
Reactivity Primary Amines[5][6]
Maximum Absorption ~661 nm[4][5][6]
Molar Extinction Coefficient 90,000 cm⁻¹M⁻¹[4][5][6]
Quenching Range 580 nm - 680 nm[4][5]
Solubility DMSO, DMF[5][6]
Storage Conditions -20°C, protect from moisture[4][5][6]

The SY-21-Oligonucleotide Conjugation Workflow

The process of creating a SY-21 labeled oligonucleotide follows four principal stages: preparation of reagents, the conjugation reaction, purification of the conjugate, and finally, characterization and analysis.

G cluster_workflow Conjugation Workflow A 1. Reagent Preparation (Oligo, Buffer, SY-21) B 2. Conjugation Reaction (Amine + NHS Ester) A->B C 3. Conjugate Purification (e.g., HPLC, Precipitation) B->C D 4. Analysis & Characterization (e.g., LC/MS, HPLC Purity) C->D

Fig. 1: Overall workflow for SY-21 oligonucleotide conjugation.

Detailed Experimental Protocols

This section provides detailed methodologies for the successful conjugation of this compound to an amine-modified oligonucleotide.

Required Materials and Reagent Preparation
Reagent/MaterialSpecifications
This compound Stored at -20°C, desiccated
Amine-Modified Oligonucleotide Lyophilized solid, purity >85%
Anhydrous DMSO or DMF High-purity, low water content
Conjugation Buffer 0.1 M Sodium Bicarbonate or 0.09 M Sodium Borate
Hydrochloric Acid (HCl) For pH adjustment
Nuclease-free Water For all aqueous solutions
Purification Supplies Ethanol (B145695), 3M Sodium Acetate, HPLC system, etc.

Protocol 4.1.1: Preparation of 0.1 M Sodium Bicarbonate Conjugation Buffer (pH 8.5)

  • Dissolve 840 mg of sodium bicarbonate in 90 mL of nuclease-free water.

  • Adjust the pH of the solution to 8.3 - 8.5 by adding small aliquots of HCl. Monitor the pH carefully. Do not use buffers containing primary amines, such as TRIS.[11]

  • Bring the final volume to 100 mL with nuclease-free water.

  • The buffer can be stored at 4°C for several weeks or at -20°C for longer periods.

Protocol 4.1.2: Preparation of this compound Stock Solution

  • Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation.

  • Prepare the stock solution immediately before use, as NHS esters are susceptible to hydrolysis.[7][8]

  • Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[12] For example, add 100 µL of anhydrous DMSO to 1 mg of the ester.[11]

  • Vortex gently to ensure the powder is fully dissolved.

The Conjugation Reaction

The reaction involves the nucleophilic attack of the primary amine on the oligonucleotide by the carbonyl of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.

Fig. 2: Reaction of an amine-modified oligo with this compound.

Protocol 4.2.1: Labeling Reaction

  • Dissolve the amine-modified oligonucleotide in the conjugation buffer (Protocol 4.1.1) to a final concentration of approximately 0.3 to 0.8 mM. For a 0.2 µmole synthesis scale, dissolving the oligo in 500 µL of buffer is a good starting point.[8]

  • Add a 5 to 10-fold molar excess of the this compound stock solution (Protocol 4.1.2) to the oligonucleotide solution.[8] A molar excess is crucial to ensure high labeling efficiency and to outcompete the competing hydrolysis reaction of the NHS ester with water.[8]

  • Vortex the reaction mixture gently.

  • Incubate the reaction for 1-3 hours at room temperature (approx. 25°C), protected from light.[8][11]

  • Proceed immediately to purification.

Purification of the Conjugate

Purification is a critical step to remove unreacted this compound, hydrolyzed dye, and any unconjugated oligonucleotide. The choice of method depends on the required final purity.

Protocol 4.3.1: Ethanol Precipitation (For desalting and removal of bulk-free dye) This method removes most, but not all, of the unreacted dye.

  • To the reaction mixture, add 0.1 volumes of 3 M Sodium Acetate.

  • Add 3 volumes of ice-cold 100% ethanol. Vortex to mix. An instantaneous precipitation of the oligonucleotide should be observed.[13]

  • Incubate the mixture at -20°C for at least 30 minutes.[11]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 20-30 minutes at 4°C.[11]

  • Carefully decant and discard the supernatant, which contains the excess dye.

  • Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuging again for 10-20 minutes. Do not disturb the pellet.[11]

  • Repeat the wash step if necessary.

  • After the final wash, remove all supernatant and air-dry or speed-vac the pellet. Do not over-dry.[11]

  • Resuspend the purified conjugate in nuclease-free water or a suitable buffer.

Protocol 4.3.2: High-Performance Liquid Chromatography (HPLC) HPLC is the preferred method for achieving high purity (>95%), essential for many downstream applications.[14]

  • Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. The SY-21-conjugated oligonucleotide is significantly more hydrophobic than the unlabeled, amine-modified oligonucleotide, allowing for excellent separation. This is often the "go-to" standard for purification of modified oligonucleotides.[14] An ion-pairing reagent (e.g., TEAA) is typically added to the mobile phase to improve retention and resolution of the negatively charged oligonucleotides.[14][15]

  • Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the charge of their phosphate (B84403) backbone.[14] While effective for separating failure sequences (n-1, n-2), it may provide less resolution between the labeled and unlabeled full-length product unless the quencher itself carries a charge.

The final purified conjugate fractions are typically collected, pooled, and lyophilized.

Characterization of the SY-21-Oligonucleotide Conjugate

After purification, the final product must be analyzed to confirm its identity and purity.

TechniquePurposeExpected Outcome
Mass Spectrometry (LC-MS) Confirms the identity and covalent attachment of the SY-21 moiety.The observed molecular weight should match the theoretical mass of the oligonucleotide plus the mass of the SY-21 moiety minus the mass of the NHS group.
Analytical HPLC (RP or AEX) Assesses the purity of the final conjugate.A single major peak corresponding to the labeled oligonucleotide. The absence or significant reduction of the peak corresponding to the starting amine-modified oligo.
UV-Vis Spectrophotometry Determines the concentration of the oligonucleotide.The concentration is determined by measuring the absorbance at 260 nm (A₂₆₀). The contribution of the SY-21 dye to the A₂₆₀ must be considered for accurate quantification.

Applications in Research and Drug Development

SY-21 conjugated oligonucleotides are powerful tools, primarily serving as the quencher component in FRET-based probes. These probes are designed with a fluorophore at one end and the SY-21 quencher at the other. In a default state (e.g., a hairpin structure or unbound probe), the fluorophore and quencher are in close proximity, and fluorescence is quenched. Upon a specific biological event, such as hybridization to a target mRNA, the probe undergoes a conformational change that separates the fluorophore and quencher, resulting in a detectable fluorescent signal.

G cluster_app FRET Probe Application Probe SY-21 Oligo Conjugate (FRET Probe) Binding Hybridization Event Probe->Binding Target Target Molecule (e.g., mRNA, DNA) Target->Binding Conformation Conformational Change (Fluorophore & Quencher Separate) Binding->Conformation Signal Fluorescence Signal Generated Conformation->Signal Analysis Quantitative Analysis (Gene Expression, etc.) Signal->Analysis

Fig. 3: Logical flow of a FRET-based assay using a SY-21 conjugate.

Key Application Areas:

  • Molecular Diagnostics: Development of highly specific probes for real-time PCR (qPCR) assays to detect and quantify nucleic acids from pathogens or for gene expression analysis.[2]

  • Drug Development: Used to study the mechanism of action of therapeutic oligonucleotides (siRNA, ASO).[3][] Probes can be designed to confirm target engagement within cells, providing a quantitative measure of whether the therapeutic oligo is binding to its intended mRNA target.

  • Cellular Imaging: Visualizing the localization and trafficking of oligonucleotides within living cells.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency 1. Hydrolysis of this compound before or during reaction. 2. Incorrect buffer pH (too low). 3. Insufficient molar excess of NHS ester. 4. Inactive amine on the oligonucleotide.1. Use high-quality anhydrous DMSO/DMF. Prepare dye solution immediately before use.[7][8] 2. Verify buffer pH is between 8.3-9.0.[7][12] 3. Increase the molar excess of the this compound to 10-20x.[8] 4. Confirm the quality and modification of the starting oligonucleotide.
Multiple Peaks in HPLC 1. Presence of both starting material and product. 2. Hydrolyzed (unreactive) dye. 3. Degradation of the oligonucleotide.1. Increase reaction time or molar excess of the dye. 2. Ensure proper purification to remove all free dye. 3. Handle oligonucleotides in nuclease-free conditions.
Poor Recovery After Purification 1. Pellet loss during ethanol precipitation. 2. Over-drying of the oligonucleotide pellet, making it difficult to redissolve.1. Be careful when decanting supernatant. Use a visible pellet co-precipitant if necessary. 2. Do not dry the pellet to complete transparency. Resuspend in buffer promptly.[11]

References

SY-21 NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of SY-21 N-hydroxysuccinimidyl (NHS) ester, a non-fluorescent quencher dye. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, experimental protocols for biomolecular labeling, and its application in Förster Resonance Energy Transfer (FRET) assays.

Core Properties of SY-21 NHS Ester

This compound is a reactive dye primarily used as a dark quencher in FRET applications. Its NHS ester functional group allows for covalent labeling of primary amines (-NH2) on biomolecules such as proteins, amine-modified oligonucleotides, and other amine-containing compounds. The labeling reaction is most efficient at a pH range of 7 to 9, forming a stable amide bond.

A notable characteristic of SY-21 is its broad and intense quenching range, spanning from approximately 580 nm to 680 nm, with a maximum absorption at around 661 nm.[1][2] This makes it an ideal acceptor for a variety of fluorescent dyes that emit within this spectral window.

There are some discrepancies in the reported molecular weight and chemical formula for this compound among different suppliers. Researchers should consult the documentation provided with their specific product. The commonly cited values are presented in the table below.

PropertyValue (Source A)Value (Source B)
Molecular Weight 779.9 g/mol [1]815.34 g/mol [3][4]
Chemical Formula C45H39N4O7S[1]Not explicitly provided
Excitation Maximum 661 nm[1]661 nm[4]
Emission Maximum Non-fluorescent[1][2]Non-fluorescent[3][4]
Extinction Coefficient 90,000 cm⁻¹M⁻¹[1]90,000 cm⁻¹M⁻¹[3][4]
Reactivity Primary amines[1][2][3][4]Primary amines[1][2][3][4]
Solubility DMSO, DMF[3][4]DMSO, DMF[3][4]
Storage -20°C, protect from light[1][3][4]-20°C, protect from light[1][3][4]

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound. Optimization may be required depending on the specific protein and desired degree of labeling.

Materials:

  • Protein of interest (in an amine-free buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of the this compound in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL. This should be done immediately before use as NHS esters are susceptible to hydrolysis.

  • Labeling Reaction:

    • Add a calculated molar excess of the this compound stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the dye to the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of SY-21 (around 661 nm).

    • The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

FRET Assay Using this compound-Labeled Biomolecules

This protocol describes a general workflow for a FRET-based assay to study the interaction between two biomolecules (e.g., protein-protein or protein-nucleic acid).

Materials:

  • Donor fluorophore-labeled biomolecule (Biomolecule A)

  • This compound-labeled biomolecule (Biomolecule B - the acceptor)

  • Assay Buffer

  • Fluorometer or plate reader capable of measuring fluorescence intensity

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled "cold" ligand to generate a competition curve if determining binding affinity.

    • In a microplate, add the donor-labeled Biomolecule A at a fixed concentration.

    • Add the SY-21-labeled Biomolecule B.

    • For competition assays, add the varying concentrations of the unlabeled ligand.

    • Bring all wells to the same final volume with the Assay Buffer.

  • Incubation:

    • Incubate the plate at the desired temperature for a sufficient time to allow the binding interaction to reach equilibrium.

  • Fluorescence Measurement:

    • Excite the donor fluorophore at its excitation maximum.

    • Measure the fluorescence emission of the donor.

  • Data Analysis:

    • In the presence of FRET (i.e., when Biomolecule A and Biomolecule B interact), the donor fluorescence will be quenched by the SY-21 acceptor.

    • Plot the donor fluorescence intensity as a function of the concentration of the interacting partner or competitor.

    • The data can be fit to appropriate binding models to determine parameters such as the dissociation constant (Kd).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8-9) reaction Mix Protein and SY-21 (Incubate 1-2h at RT, protected from light) prep_protein->reaction prep_sy21 Prepare this compound Stock Solution (DMSO/DMF) prep_sy21->reaction purify Purify Conjugate (Size-Exclusion Chromatography) reaction->purify analyze Analyze Degree of Labeling (Spectrophotometry) purify->analyze

Workflow for Labeling a Protein with this compound.

fret_pathway cluster_no_interaction No Interaction (No FRET) cluster_interaction Interaction (FRET Occurs) donor1 Donor Fluorophore emission1 Donor Emission (High) donor1->emission1 Fluorescence acceptor1 SY-21 (Acceptor) excitation1 Excitation Light excitation1->donor1 Excitation donor2 Donor Fluorophore acceptor2 SY-21 (Acceptor) donor2->acceptor2 Energy Transfer emission2 Donor Emission (Quenched) donor2->emission2 Fluorescence excitation2 Excitation Light excitation2->donor2 Excitation

Principle of FRET using this compound as an Acceptor.

References

SY-21 NHS Ester: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing SY-21 NHS ester, a comprehensive understanding of its storage and stability is paramount to ensure experimental success and reproducibility. This guide provides an in-depth overview of the core principles and practices for the proper handling and preservation of this nonfluorescent acceptor dye.

This compound is a valuable tool in fluorescence resonance energy transfer (FRET) applications, acting as an efficient quencher for a broad range of fluorophores.[1][2][3][4] Its utility is contingent upon its chemical integrity, which can be compromised by improper storage and handling.

Storage and Stability Conditions

The stability of this compound is dependent on its physical state (solid or in solution) and the storage temperature. Adherence to the recommended conditions is critical to prevent degradation, primarily through hydrolysis of the N-hydroxysuccinimidyl (NHS) ester group.

ConditionTemperatureDurationNotes
Solid Form (As Received) -20°CLong-term (up to one year)Store desiccated to prevent moisture absorption.[5][6] The product is typically shipped at ambient temperature.[1][2][3]
Stock Solution -20°CUp to 1 monthUse anhydrous DMSO or DMF.[7][8] Seal tightly and protect from moisture and light.[7]
-80°CUp to 6 monthsFor longer-term storage of the stock solution.[7]
Aqueous Solution Room Temp.Use immediatelyNHS esters hydrolyze rapidly in aqueous solutions.[6][8]

Experimental Protocols

Proper handling and experimental procedure are as crucial as correct storage. The following protocols provide a general framework for working with this compound.

Preparation of Stock Solution
  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.[6]

  • Dissolution: Prepare a stock solution by dissolving the ester in fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][8][9]

  • Concentration: A typical stock solution concentration is 10 mg/mL or 10 mM.[5][9]

General Protein Labeling Protocol

N-hydroxysuccinimide esters are reactive towards primary amino groups, such as the side chain of lysine (B10760008) residues in proteins.[2][8]

  • Buffer Preparation: Dissolve the protein to be labeled in a buffer with a pH between 7 and 9. A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3-8.5.[2][8] Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[8][9]

  • Reaction: Add the this compound stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific application but a starting point of a 15:1 molar excess of the dye can be used.[9]

  • Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice, protected from light.[5][8]

  • Quenching (Optional): The reaction can be quenched by adding a buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 50-100 mM and incubating for 10-15 minutes.[9]

  • Purification: Separate the labeled protein from the unreacted dye using a desalting column or other suitable chromatography method.[5][9]

Visualized Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the storage and handling of this compound to ensure its stability and reactivity.

G This compound: Storage and Handling Workflow cluster_receiving Receiving and Initial Storage cluster_stock_prep Stock Solution Preparation cluster_stock_storage Stock Solution Storage cluster_usage Experimental Use receive Receive Product (Shipped at Ambient Temp) equilibrate Equilibrate Vial to Room Temperature receive->equilibrate store_solid Long-term Storage (Solid) -20°C, Desiccated equilibrate->store_solid Store unopened open_vial Open Vial equilibrate->open_vial After equilibration dissolve Dissolve in Anhydrous DMSO/DMF open_vial->dissolve store_short Short-term Storage -20°C (≤1 month) dissolve->store_short store_long Long-term Storage -80°C (≤6 months) dissolve->store_long use_in_assay Use in Labeling Reaction (Aqueous Buffer, pH 7-9) store_short->use_in_assay store_long->use_in_assay Thaw before use

Caption: Workflow for proper storage and handling of this compound.

References

SY-21 NHS Ester: A Technical Guide to Solubility and Application in DMSO and DMF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility characteristics of SY-21 NHS ester in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), two of the most common organic solvents used in bioconjugation and other life science applications. This document also outlines detailed experimental protocols for its use and presents a logical workflow for labeling reactions.

This compound, a non-fluorescent quencher, is widely utilized in the preparation of probes for fluorescence resonance energy transfer (FRET) applications.[1][2] Its primary function is to accept energy from a fluorescent donor molecule, effectively quenching its emission. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on proteins, peptides, and amine-modified oligonucleotides.[1][2]

Core Properties of this compound

PropertyValueReference
Molecular Weight 815.34 g/mol [2][3]
Excitation Maximum 661 nm[1]
Extinction Coefficient 90,000 cm⁻¹M⁻¹[2][3]
Reactivity Primary amines[1][2]

Solubility Data in DMSO and DMF

While specific quantitative solubility limits (e.g., in mg/mL) are not widely published in the available literature, technical data sheets consistently report that this compound is soluble in both DMSO and DMF.[1][2][3] For practical purposes in a laboratory setting, this high solubility allows for the preparation of concentrated stock solutions suitable for most labeling applications.

For a chemically equivalent molecule, QXY21 NHS ester, the following table provides guidance on the volumes of DMSO required to prepare stock solutions of specific concentrations. This can serve as a valuable starting point for the preparation of this compound solutions.

Mass of QXY21 NHS ester1 mM5 mM10 mM
0.1 mg 112.0 µL22.4 µL11.2 µL
0.5 mg 560.0 µL112.0 µL56.0 µL
1 mg 1.12 mL224.0 µL112.0 µL
5 mg 5.60 mL1.12 mL560.0 µL
10 mg 11.20 mL2.24 mL1.12 mL

Data adapted from AAT Bioquest for QXY21 NHS ester, an equivalent to Qthis compound.[4]

Experimental Protocols

Preparation of this compound Stock Solution

It is crucial to use anhydrous (dry) DMSO or DMF for the preparation of stock solutions, as the NHS ester moiety is susceptible to hydrolysis in the presence of water, which would render it inactive.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the desired volume of anhydrous DMSO or DMF to the vial containing the this compound. A common starting concentration for a stock solution is 10 mM.[5]

  • Vortex the vial thoroughly to ensure complete dissolution of the NHS ester.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • It is highly recommended to prepare the stock solution immediately before use. If short-term storage is necessary, it can be stored at -20°C for 1-2 months in a tightly sealed container with desiccant.[6][7]

General Protocol for Labeling Proteins with this compound

This protocol provides a general workflow for the covalent labeling of primary amines on proteins. The optimal conditions, including the molar excess of the NHS ester and incubation time, may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound stock solution (e.g., 10 mM in anhydrous DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete for reaction with the NHS ester.[5]

  • Reaction Setup: Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. Gentle mixing during incubation can improve labeling efficiency.

  • Quenching: To stop the labeling reaction, add a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by dialysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Quenching & Purification cluster_final Final Product reagent_prep Prepare SY-21 NHS Ester Stock Solution (e.g., 10 mM in DMSO) mix Mix Protein and This compound reagent_prep->mix protein_prep Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) protein_prep->mix incubate Incubate (e.g., 1-2h at RT) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Labeled Protein (e.g., Size-Exclusion Chromatography) quench->purify final_product Labeled Protein Conjugate purify->final_product

Caption: Experimental workflow for protein labeling with this compound.

Logical Relationship of Labeling Reaction

labeling_reaction protein Protein with Primary Amine (-NH2) amide_bond Stable Amide Bond Formation protein->amide_bond nhs_ester This compound nhs_ester->amide_bond reaction_conditions pH 7-9 Amine-Free Buffer reaction_conditions->amide_bond labeled_protein SY-21 Labeled Protein amide_bond->labeled_protein byproduct NHS Byproduct amide_bond->byproduct

Caption: Logical diagram of the this compound labeling reaction.

References

An In-depth Technical Guide to the Safe Handling and Application of SY-21 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental application of SY-21 NHS ester, a non-fluorescent quencher dye commonly utilized in Förster Resonance Energy Transfer (FRET) applications. The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this reagent safely and effectively.

Chemical and Physical Properties

This compound is an amine-reactive compound that forms a stable covalent amide bond with primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3][4] Its broad quenching range makes it a versatile tool in the development of FRET-based assays and probes.[1][2][3]

PropertyValueSource
Molecular Weight 815.34 g/mol [2][3]
Alternative Molecular Weight 779.9 g/mol [4]
Chemical Formula C45H39N4O7S[4]
CAS Number 304014-13-9[1]
Alternative CAS Number 788146-37-2[4]
Excitation Maximum 661 nm[2][4]
Extinction Coefficient 90,000 cm⁻¹M⁻¹[2][3][4]
Quenching Range 580 nm - 680 nm[1][2][3][4]
Solubility DMSO, DMF[2][3]

Note: Discrepancies in molecular weight and CAS number exist across different suppliers. Researchers should refer to the documentation provided with their specific product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for N-hydroxysuccinimide (NHS) esters should be followed. NHS esters are known to be moisture-sensitive and can cause skin and eye irritation.[5]

PrecautionDescriptionRationale
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.To prevent skin and eye contact with the reagent.
Ventilation Handle in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dust or aerosols.
Handling Avoid generating dust. Wash hands thoroughly after handling.To minimize exposure and prevent contamination.[5]
Storage Store at -20°C in a tightly sealed container, protected from light and moisture.To maintain the stability and reactivity of the compound.[2][3][4][6]
Spill Response In case of a spill, collect the material without creating dust and dispose of it as chemical waste.To prevent widespread contamination and exposure.[5]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[5]

  • Inhalation: Move to fresh air. If experiencing respiratory symptoms, seek medical attention.[7]

G General Safety Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Assess Hazards Assess Hazards (Consult SDS/Product Info) Select PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess Hazards->Select PPE Prepare Workspace Prepare Workspace (Fume Hood, Clean Area) Select PPE->Prepare Workspace Weigh/Dissolve Reagent Weigh and Dissolve (Avoid Dust, Use Anhydrous Solvent) Prepare Workspace->Weigh/Dissolve Reagent Perform Reaction Perform Labeling Reaction Weigh/Dissolve Reagent->Perform Reaction Decontaminate Workspace Decontaminate Workspace Perform Reaction->Decontaminate Workspace Dispose of Waste Dispose of Chemical Waste (Follow Institutional Guidelines) Decontaminate Workspace->Dispose of Waste Store Reagent Store at -20°C (Protect from Light and Moisture) Dispose of Waste->Store Reagent

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

The following is a general protocol for labeling proteins with this compound. Optimal conditions may vary depending on the specific biomolecule.

3.1 Materials

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Protein or other amine-containing biomolecule

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.0-9.0 (optimal pH is typically 8.3-8.5)[2][8]

  • Purification column (e.g., gel filtration)

3.2 Procedure

  • Prepare the Biomolecule: Dissolve the protein or other biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.[8] Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[6] A solution in DMF can be stored at -20°C for 1-2 months.[8]

  • Labeling Reaction: Add the this compound stock solution to the biomolecule solution. The molar ratio of dye to protein will need to be optimized, but a starting point of a 5-10 fold molar excess of the dye can be used.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1 hour, protected from light.[6]

  • Purification: Separate the labeled biomolecule from the unreacted dye using a gel filtration column or other suitable purification method.

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[6]

G Experimental Workflow for Protein Labeling with this compound Start Start Prepare_Protein_Solution 1. Prepare Protein Solution (pH 7.0-9.0) Start->Prepare_Protein_Solution End End Prepare_Dye_Solution 2. Prepare this compound Stock Solution (in DMSO/DMF) Prepare_Protein_Solution->Prepare_Dye_Solution Mix_and_Incubate 3. Mix Protein and Dye (Incubate for 1 hr at RT, in dark) Prepare_Dye_Solution->Mix_and_Incubate Purify_Conjugate 4. Purify Labeled Protein (e.g., Gel Filtration) Mix_and_Incubate->Purify_Conjugate Characterize_and_Store 5. Characterize and Store (4°C or -20°C to -80°C) Purify_Conjugate->Characterize_and_Store Characterize_and_Store->End

Caption: General workflow for labeling proteins with this compound.

Mechanism of Action in FRET

This compound functions as a non-fluorescent acceptor in FRET-based assays. When a donor fluorophore is in close proximity to the SY-21 moiety, the energy from the excited donor is transferred to the SY-21, which then dissipates the energy as heat rather than light. This results in the quenching of the donor's fluorescence. This "turn-off" signaling is the basis for its use in developing probes for various biological events.

G This compound in a FRET-Based Assay cluster_fret FRET Pair Donor Donor Fluorophore Acceptor SY-21 (Quencher) Donor->Acceptor Energy Transfer Fluorescence Fluorescence (Quenched) Acceptor->Fluorescence Excitation Excitation Light Excitation->Donor

Caption: Role of SY-21 as a quencher in a FRET pair.

Applications

The primary application of this compound is in the creation of quenched fluorescent probes for various research and diagnostic purposes.[1] These include:

  • FRET Assays: As a non-fluorescent acceptor for a range of donor dyes.[1][2][3]

  • Molecular Probes: For imaging and diagnostics.[1]

  • Bioconjugation: For labeling amine-containing biomolecules to facilitate tracking and research.[1]

References

SY-21 NHS Ester for Labeling Primary Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SY-21 NHS ester, a non-fluorescent quencher molecule, and its application in the covalent labeling of primary amines. It is intended to be a valuable resource for professionals in life sciences and drug development who utilize Fluorescence Resonance Energy Transfer (FRET) technology.

Introduction to this compound

This compound is the N-hydroxysuccinimidyl (NHS) ester derivative of the SY-21 dark quencher. As a non-fluorescent acceptor dye, it efficiently quenches the fluorescence of a broad range of donor fluorophores with emission maxima between 580 nm and 680 nm.[1][2][3] This makes it an ideal tool for constructing FRET-based assays and probes for detecting and quantifying biological processes. The NHS ester functional group allows for the straightforward and efficient covalent labeling of primary amino groups (-NH₂) found on proteins (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group), amine-modified oligonucleotides, and other amine-containing molecules.[1][3][4] The reaction between the this compound and a primary amine results in the formation of a stable amide bond.[1][3]

Core Properties and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This information is crucial for designing and executing labeling experiments and FRET-based assays.

PropertyValueSource(s)
Molecular Weight 815.34 g/mol [1][3]
Maximum Absorption (λmax) 661 nm[2][3]
Molar Extinction Coefficient (ε) 90,000 cm⁻¹M⁻¹[1][2][3]
Quenching Range 580 nm - 680 nm[1][2][3]
Reactivity Primary amines[1][2][3]
Solubility DMSO, DMF[1][2]
Storage Conditions -20°C, protect from light[1][3]

Chemical Reaction of this compound with a Primary Amine

The labeling of a primary amine with this compound proceeds through a nucleophilic acyl substitution reaction. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

G cluster_0 This compound cluster_1 Target Molecule cluster_2 Product cluster_3 Byproduct SY21 SY-21 NHS NHS Ester SY21->NHS Reaction + Protein Protein Amine Primary Amine (-NH₂) Protein->Amine LabeledProtein SY-21 Labeled Protein Reaction->LabeledProtein pH 7-9 Byproduct N-hydroxysuccinimide (NHS) Reaction->Byproduct Released AmideBond Stable Amide Bond LabeledProtein->AmideBond

Chemical reaction of this compound with a primary amine.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of reagents and the labeling of proteins with this compound.

Reagent Preparation
  • This compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at a concentration of 1-10 mg/mL.

    • This stock solution should be prepared fresh for each labeling reaction. If storage is necessary, it can be stored at -20°C for a short period, protected from light and moisture.

  • Protein Solution and Labeling Buffer:

    • Dissolve the protein to be labeled in a suitable amine-free buffer at a concentration of 1-10 mg/mL.

    • Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer. The optimal pH for the labeling reaction is between 7 and 9, with a pH of 8.3-8.5 often yielding the best results.

    • Crucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target protein for reaction with the NHS ester.

Protein Labeling Protocol

This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.

  • Reaction Setup:

    • Add the calculated volume of the this compound stock solution to the protein solution. The molar ratio of dye to protein will influence the degree of labeling and should be optimized. A starting point is a 5- to 20-fold molar excess of the dye.

    • Gently mix the reaction solution immediately after adding the dye.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

    • Protect the reaction from light to prevent any potential photodegradation of the quencher.

  • Reaction Quenching (Optional):

    • To stop the labeling reaction, a primary amine-containing buffer such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • It is essential to remove the unreacted this compound and the NHS byproduct from the labeled protein.

    • Common purification methods include:

      • Size-exclusion chromatography (e.g., a Sephadex G-25 column): This is the most common and effective method for separating the labeled protein from smaller molecules.

      • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) overnight at 4°C with several buffer changes.

      • Spin columns: For smaller scale reactions, desalting spin columns can be used for rapid purification.

Determination of Degree of Labeling (DOL)

The degree of labeling, which is the average number of quencher molecules per protein, can be determined spectrophotometrically.

  • Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance of SY-21 (661 nm, A₆₆₁).

  • Calculate the concentration of the protein and the quencher using the Beer-Lambert law (A = εcl), and from these values, determine the DOL. A correction factor for the absorbance of the dye at 280 nm may be required for a more accurate calculation.

Experimental Workflow for Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with this compound, from reagent preparation to the analysis of the final product.

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage prep_protein Prepare Protein Solution (Amine-free buffer, pH 7-9) reaction Mix Protein and this compound (Incubate 1-2h at RT or overnight at 4°C) prep_protein->reaction prep_dye Prepare this compound Stock Solution (DMSO/DMF) prep_dye->reaction purify Purify Labeled Protein (Size-Exclusion Chromatography, Dialysis, or Spin Column) reaction->purify analyze Characterize Labeled Protein (Spectrophotometry for DOL) purify->analyze store Store Labeled Protein (-20°C or -80°C) analyze->store

Workflow for labeling a protein with this compound.

Conclusion

This compound is a valuable tool for the specific and efficient labeling of primary amines on a variety of biomolecules. Its broad quenching range makes it a versatile acceptor for numerous donor fluorophores in FRET-based applications. By following the detailed protocols and understanding the underlying chemistry outlined in this guide, researchers can confidently incorporate this compound into their experimental designs to develop robust and sensitive assays for a wide range of biological investigations.

References

The Silent Partner: A Technical Guide to Dark Quenchers in FRET Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug discovery, the ability to observe and quantify molecular interactions in real-time is paramount. Förster Resonance Energy Transfer (FRET) has emerged as a powerful technique for studying these dynamics, providing insights into everything from protein-protein interactions to nucleic acid hybridization. Traditionally, FRET has employed a fluorescent donor and a fluorescent acceptor. However, the advent of dark quenchers as the acceptor molecule has revolutionized FRET-based assays, offering significant advantages in sensitivity and multiplexing capabilities. This technical guide provides an in-depth exploration of dark quenchers and their application in FRET, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate the core concepts.

The Principle of FRET and the Role of the Dark Quencher

FRET is a non-radiative energy transfer process wherein an excited donor fluorophore transfers energy to a proximal acceptor molecule. This energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers. The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a highly effective "molecular ruler."

In a traditional FRET setup, the acceptor is also a fluorophore, and energy transfer results in its sensitized emission at a longer wavelength. While effective, this approach can be complicated by background fluorescence from the acceptor and spectral crosstalk between the donor and acceptor signals.

Dark quenchers are chromophores that can accept energy from an excited donor fluorophore but do not re-emit this energy as light. Instead, they dissipate the energy as heat. This seemingly simple characteristic has profound implications for FRET assays.

Advantages of Using Dark Quenchers:
  • Elimination of Background Fluorescence: Since the quencher is non-fluorescent, there is no acceptor emission to contribute to background noise, leading to a significantly improved signal-to-noise ratio.

  • Wider Dynamic Range: The lower background results in a greater dynamic range for the assay.

  • Simplified Data Analysis: The absence of sensitized emission from the acceptor simplifies data interpretation, as the signal is a direct measure of the donor's fluorescence.

  • Amenable to Multiplexing: The lack of spectral emission from the quencher allows for the simultaneous use of multiple donor fluorophores with distinct emission spectra in a single assay, without the complication of overlapping acceptor emissions.

  • Increased Probe Design Flexibility: A single dark quencher can often be paired with multiple different donor fluorophores, simplifying probe design and synthesis.

  • Enhanced Stability: Many dark quenchers are more photostable and chemically robust than fluorescent dyes, making them more suitable for demanding applications.

FRET_Mechanism cluster_0 Quenched State (Donor-Quencher in Proximity) cluster_1 Unquenched State (Donor-Quencher Separated) Donor_Q Donor Cleavage Cleavage Event (e.g., Protease Activity) Quencher Dark Quencher Excitation_Q Excitation Light Heat Heat Dissipation Donor_U Donor Quencher_U Dark Quencher Excitation_U Excitation Light Fluorescence Fluorescence Emission

Figure 1: FRET mechanism with a dark quencher.

Common Dark Quenchers and Their Properties

Several classes of dark quenchers have been developed, each with distinct spectral properties. The selection of an appropriate quencher is critical and depends on the emission spectrum of the chosen donor fluorophore.

Black Hole Quencher® (BHQ®) Dyes

BHQ dyes are a popular series of dark quenchers with broad absorption spectra across the visible and near-infrared range. They are known for their high quenching efficiency and are widely used in applications like qPCR.

QuencherMaximum Absorption (λmax, nm)Quenching Range (nm)
BHQ-0 493430-520
BHQ-1 534480-580
BHQ-2 579560-670
BHQ-3 672620-730

Data sourced from Biosearch Technologies.

QSY® Dyes

QSY dyes are another series of non-fluorescent quenchers with strong absorption in the visible to near-infrared spectrum. They are frequently used in protease assays and other FRET-based applications.

QuencherMaximum Absorption (λmax, nm)
QSY 7 560
QSY 9 562
QSY 21 661
QSY 35 475

Data sourced from Thermo Fisher Scientific.

IRDye® QC-1

IRDye QC-1 is a broad-spectrum dark quencher with a wide quenching range in the visible and near-infrared regions, making it compatible with a large variety of fluorophores. It is particularly useful for multiplexed assays. It can quench common fluorophores with greater than 97% efficiency.

QuencherQuenching Range (nm)
IRDye QC-1 ~500 - 800

Data sourced from LI-COR Biosciences.

Key Applications and Experimental Protocols

Dark quenchers have enabled the development of highly sensitive and specific FRET assays for a wide range of applications.

Protease Activity Assays

FRET-based protease assays are widely used in drug discovery to screen for protease inhibitors. In this assay, a peptide substrate containing the protease cleavage site is flanked by a donor fluorophore and a dark quencher. In the intact substrate, the donor's fluorescence is quenched. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence.

Protease_Assay_Workflow

Figure 2: A typical experimental workflow for a FRET-based protease assay.

This protocol provides a general framework for a protease assay using a FRET substrate with a dark quencher. Specific parameters such as substrate concentration, enzyme concentration, and incubation time should be optimized for each specific protease and substrate.

Materials:

  • FRET peptide substrate (e.g., Donor-peptide-Quencher)

  • Purified protease

  • Assay Buffer (optimized for the specific protease, e.g., Tris or HEPES buffer at a specific pH)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader with appropriate excitation and emission filters for the donor fluorophore

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Reconstitute the FRET peptide substrate in a suitable solvent (e.g., DMSO) to a stock concentration of 1-10 mM.

    • Dilute the protease to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction proceeds within the linear range of the assay.

    • Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).

  • Assay Setup:

    • In a black microplate, add the following to each well:

      • Assay Buffer

      • Protease solution (or buffer for no-enzyme controls)

      • Test compound or vehicle control

    • The final volume in each well before adding the substrate is typically 50 µL for a 96-well plate or 25 µL for a 384-well plate.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the FRET substrate by diluting the stock solution in Assay Buffer. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for the enzyme.

    • Initiate the reaction by adding the FRET substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

    • Measure the fluorescence intensity of the donor fluorophore kinetically over a set period (e.g., every minute for 30-60 minutes). Use excitation and emission wavelengths appropriate for the donor fluorophore.

  • Data Analysis:

    • For each well, plot the relative fluorescence units (RFU) against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Nucleic Acid Analysis

Dark quenchers are integral to many nucleic acid analysis techniques, most notably in quantitative real-time PCR (qPCR). TaqMan® probes, a common type of hydrolysis probe, utilize a fluorophore on the 5' end and a dark quencher on the 3' end. The probe is designed to anneal to a specific target sequence between the forward and reverse primers. During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher and resulting in a fluorescent signal that is proportional to the amount of amplified product.

Methodological & Application

Application Notes and Protocols for Protein Labeling with SY-21 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SY-21 N-hydroxysuccinimide (NHS) ester is a non-fluorescent quencher dye highly effective for labeling proteins and other biomolecules containing primary amines.[1] Its broad absorption spectrum, ranging from 580 nm to 680 nm, makes it an ideal acceptor for a variety of fluorophores in Fluorescence Resonance Energy Transfer (FRET) based assays.[2] The NHS ester functional group readily reacts with primary amines, such as those on the N-terminus and lysine (B10760008) residues of proteins, to form stable, covalent amide bonds.[3] This document provides a detailed protocol for the successful conjugation of SY-21 NHS ester to proteins, including methods for calculating the necessary reagents and determining the final degree of labeling.

Product Information and Specifications

This compound is a reliable tool for creating quenched fluorescent probes for use in various biological assays, including protease activity studies and immunoassays. Key specifications for this compound are summarized in the table below.

ParameterValueReference
Molecular Weight 815.34 g/mol [4]
Extinction Coefficient (at λmax) 90,000 cm⁻¹M⁻¹[4]
Maximum Absorbance (λmax) 661 nm[5]
Quenching Range 580 - 680 nm[2]
Reactive Group N-hydroxysuccinimide (NHS) ester[3]
Reactivity Primary amines (-NH₂)[3]
Solubility DMSO, DMF[4]

Experimental Protocols

Principle of NHS Ester Labeling

The labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly alkaline pH (8.0-8.5), where the primary amines are sufficiently nucleophilic.[6] It is crucial to use amine-free buffers, as they will compete with the protein for reaction with the NHS ester.

G cluster_reactants Reactants cluster_products Products Protein Protein with Primary Amine (Protein-NH₂) Labeled_Protein SY-21 Labeled Protein (Protein-NH-CO-SY-21) Protein->Labeled_Protein pH 8.0-8.5 Amine-free buffer SY21 This compound SY21->Labeled_Protein NHS N-hydroxysuccinimide (byproduct) SY21->NHS

Caption: NHS ester reaction chemistry for protein labeling.

Required Materials

Reagents:

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification resin (e.g., Sephadex G-25) or dialysis cassettes

Equipment:

  • Spectrophotometer

  • pH meter

  • Vortex mixer

  • Pipettes

  • Reaction tubes

  • Gel filtration or dialysis equipment

Experimental Workflow

G A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3) C 3. Labeling Reaction (Incubate at room temperature for 1-2 hours) A->C B 2. Prepare this compound Stock Solution (10 mg/mL in anhydrous DMSO or DMF) B->C D 4. Quench Reaction (Optional) (Add Tris or glycine) C->D E 5. Purify Labeled Protein (Gel filtration or dialysis) D->E F 6. Characterize Labeled Protein (Determine Degree of Labeling) E->F

Caption: Workflow for labeling proteins with this compound.

Detailed Protocol
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer before labeling.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Vortex thoroughly to ensure the dye is completely dissolved.

  • Calculation of Reagent Volumes:

    • The optimal molar excess of this compound to protein depends on the desired degree of labeling (DOL) and the protein concentration. A molar excess of 10-20 fold is a good starting point for achieving a higher DOL, which is often desirable for quencher dyes.

    • Volume of this compound (µL) = (Molar Excess × Protein Amount (mg) × SY-21 MW ( g/mol )) / (Protein MW ( g/mol ) × SY-21 Stock Concentration (mg/µL))

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and the N-hydroxysuccinimide byproduct by gel filtration (e.g., using a Sephadex G-25 column) or by dialysis against an appropriate buffer (e.g., PBS).

Characterization of the Labeled Protein

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 661 nm (for SY-21).

Procedure:

  • Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and 661 nm (A₆₆₁).

  • Calculate the concentration of the protein and the dye using the following equations:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₆₁ × CF)] / ε_protein

    • Dye Concentration (M) = A₆₆₁ / ε_dye

    Where:

    • CF (Correction Factor) for SY-21 = 0.32

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)

    • ε_dye = Molar extinction coefficient of SY-21 at 661 nm (90,000 M⁻¹cm⁻¹)

  • Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)

Example Calculation for Labeling IgG with this compound

This example demonstrates the labeling of Immunoglobulin G (IgG) with this compound.

ParameterValue
Protein IgG
Protein Molecular Weight (MW) ~150,000 g/mol
Protein Extinction Coefficient (ε_protein) ~210,000 M⁻¹cm⁻¹
This compound MW 815.34 g/mol
SY-21 Extinction Coefficient (ε_dye) 90,000 M⁻¹cm⁻¹
SY-21 Correction Factor (CF) 0.32
Desired Molar Excess 15-fold

Reaction Setup:

  • Protein: 1 mg of IgG in 0.5 mL of reaction buffer.

  • This compound Stock: 10 mg/mL in DMSO.

Calculations:

  • Moles of IgG: (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

  • Moles of this compound: 15 × 6.67 x 10⁻⁹ mol = 1.0 x 10⁻⁷ mol

  • Mass of this compound: 1.0 x 10⁻⁷ mol × 815.34 g/mol = 8.15 x 10⁻⁵ g = 0.0815 mg

  • Volume of SY-21 Stock: (0.0815 mg) / (10 mg/mL) = 0.00815 mL = 8.15 µL

Expected Results: Following the protocol with a 15-fold molar excess of this compound, a typical DOL for IgG would be in the range of 4-8. The final DOL should be confirmed experimentally using the spectrophotometric method described above.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling Hydrolyzed this compoundPrepare a fresh stock solution of the dye in anhydrous solvent immediately before use.
Amine-containing bufferEnsure the protein is in an amine-free buffer like PBS or bicarbonate buffer.
Incorrect pHVerify that the reaction buffer pH is between 8.0 and 8.5.
Insufficient molar excessIncrease the molar excess of the this compound.
Protein Precipitation Over-labelingDecrease the molar excess of the dye or reduce the reaction time.
Low protein solubilityPerform the reaction at a lower protein concentration.
Inconsistent Results Inaccurate protein or dye concentrationCarefully measure the concentrations of the protein and dye stock solutions.
Variable reaction conditionsMaintain consistent reaction times, temperatures, and pH between experiments.

Application in FRET-Based Assays

SY-21 labeled proteins are primarily used as quenchers in FRET-based assays. In a typical scenario, a fluorescently labeled substrate (the donor) and a protease are mixed. Upon cleavage of the substrate by the protease, the fluorophore is separated from a quencher, resulting in an increase in fluorescence. By labeling a protein of interest with SY-21 (the acceptor), its interaction with a fluorescently-labeled partner (the donor) can be monitored by a decrease in fluorescence (quenching).

G cluster_no_interaction No Interaction cluster_interaction Interaction Donor_F Donor Fluorophore (Fluorescent) Quenched Quenched Fluorescence Donor_Q Donor Fluorophore Acceptor SY-21 Acceptor Donor_Q->Acceptor FRET Acceptor->Quenched Energy Transfer

Caption: Principle of a FRET-based assay using SY-21.

References

Application Notes and Protocols: Conjugation of SY-21 NHS Ester to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of SY-21 NHS ester to antibodies. SY-21 is a non-fluorescent acceptor dye equipped with an N-hydroxysuccinimide (NHS) ester functional group.[1][2][3][4] This reactive group readily forms a stable, covalent amide bond with primary amines, such as the lysine (B10760008) residues present on antibodies, under mild conditions.[][6][7] The broad quenching range of SY-21, from 580 nm to 680 nm, makes it a valuable tool for creating fluorescence resonance energy transfer (FRET) pairs with a variety of fluorescent dyes in this spectral region.[1][2][4]

These protocols are designed to provide a robust starting point for your conjugation experiments. However, optimization may be required for specific antibodies and downstream applications.

Data Presentation: Key Experimental Parameters

A summary of the key quantitative data for the conjugation protocol is presented in the table below for easy reference and comparison.

ParameterRecommended Value/RangeNotes
Antibody Concentration 1 - 2 mg/mLHigher concentrations can improve conjugation efficiency. Ensure the antibody is in a suitable buffer.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2-8.0 or Sodium Bicarbonate Buffer (100 mM), pH 8.0-8.5The buffer must be free of primary amines (e.g., Tris).[8] The rate of reaction and NHS ester hydrolysis increases with pH.[6]
This compound Stock Solution 10 mg/mL in anhydrous DMSO or DMFPrepare fresh immediately before use to avoid hydrolysis.[9]
Molar Ratio (SY-21:Antibody) 5:1 to 20:1This needs to be optimized for the specific antibody and desired degree of labeling (DOL). A 10:1 ratio is a good starting point.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster. 4°C can be used for sensitive antibodies.
Reaction Time 1 - 2 hours at Room Temperature or 2-4 hours at 4°CLonger incubation times may increase the DOL but also the risk of antibody aggregation.
Quenching Reagent 1 M Tris-HCl, pH 8.0 or Glycine (B1666218)Add to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.[8]
Purification Method Size Exclusion Chromatography (e.g., desalting columns), Dialysis, or Tangential Flow Filtration (TFF)Choice of method depends on the scale of the reaction and the required purity.[10][][12]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the key stages of the conjugation process.

Antibody Preparation

Prior to conjugation, it is crucial to prepare the antibody to ensure optimal reaction conditions.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives that can interfere with the reaction (e.g., sodium azide), it must be exchanged into an amine-free buffer such as PBS (pH 7.2-8.0) or sodium bicarbonate buffer (100 mM, pH 8.0-8.5). This can be achieved using dialysis, desalting columns, or tangential flow filtration.

  • Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in the chosen reaction buffer. The antibody solution must be free of bovine serum albumin (BSA).[7]

Preparation of this compound Stock Solution

The this compound is moisture-sensitive and should be handled accordingly.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mg/mL stock solution of the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This solution should be prepared immediately before use.

Antibody Conjugation Reaction
  • Add the calculated volume of the this compound stock solution to the prepared antibody solution. The volume of the stock solution should typically not exceed 10% of the total reaction volume to avoid issues with antibody stability.

  • Gently mix the reaction solution by pipetting or vortexing at a low speed.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

Quenching the Reaction
  • To stop the conjugation reaction, add a quenching reagent such as 1 M Tris-HCl (pH 8.0) or glycine to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

Purification of the Antibody-SY-21 Conjugate

Purification is necessary to remove unconjugated this compound and reaction byproducts.

  • Size Exclusion Chromatography (SEC): For small-scale purifications, desalting columns are a rapid and effective method.

    • Equilibrate the desalting column with the desired storage buffer (e.g., PBS).

    • Apply the quenched reaction mixture to the column.

    • Collect the eluate containing the purified antibody-SY-21 conjugate according to the manufacturer's instructions.

  • Dialysis: For larger volumes, dialysis can be used to remove small molecule impurities.

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO).

    • Dialyze against the desired storage buffer with several buffer changes over 24-48 hours.

Characterization of the Conjugate

After purification, it is important to characterize the antibody-SY-21 conjugate.

  • Concentration Determination: Measure the absorbance of the conjugate at 280 nm (for the antibody) and 661 nm (for SY-21). The concentration of the antibody can be calculated using the Beer-Lambert law, correcting for the absorbance of SY-21 at 280 nm.

  • Degree of Labeling (DOL) Calculation: The DOL, which is the average number of SY-21 molecules per antibody, can be calculated from the absorbance measurements.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing antibody_prep Antibody Preparation (Buffer Exchange & Concentration) conjugation Conjugation Reaction antibody_prep->conjugation sy21_prep This compound Stock Solution Preparation sy21_prep->conjugation quenching Quenching conjugation->quenching purification Purification (e.g., Size Exclusion Chromatography) quenching->purification characterization Characterization (Concentration & DOL) purification->characterization

Caption: A flowchart illustrating the step-by-step experimental workflow for conjugating this compound to an antibody.

Chemical Reaction Pathway

chemical_reaction antibody Antibody-NH2 (Primary Amine on Lysine) conjugate Antibody-NH-CO-SY-21 (Stable Amide Bond) antibody->conjugate + sy21_nhs SY-21-NHS Ester sy21_nhs->conjugate nhs N-Hydroxysuccinimide (Byproduct) conjugate->nhs + p1 p2 p1->p2 pH 7.2-8.5

References

Application Notes and Protocols: SY-21 NHS Ester Labeling of Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[1][2] They are widely used in applications such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), microarray analysis, and cellular imaging.[1][2][3][4] The conjugation of a fluorescent dye to an oligonucleotide allows for sensitive and specific detection of nucleic acid sequences.[5] This document provides a detailed protocol for the labeling of amine-modified oligonucleotides with SY-21 NHS ester, a generic representative of an amine-reactive cyanine (B1664457) dye.

The labeling chemistry is based on the reaction between an N-hydroxysuccinimide (NHS) ester functional group on the dye and a primary aliphatic amine on the modified oligonucleotide.[6][7] The primary amine acts as a nucleophile, attacking the carbonyl of the ester group. This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[6][8] The reaction is highly efficient and specific to primary amines under slightly alkaline conditions (pH 8.0-9.0).[9][10][11]

Section 1: Reaction Mechanism and Experimental Workflow

The fundamental reaction involves the formation of an amide bond between the amine-modified oligonucleotide and the this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Oligo Oligo-Linker-NH₂ (Amine-Modified Oligonucleotide) Intermediate Tetrahedral Intermediate Oligo->Intermediate Nucleophilic Attack Dye SY-21-NHS Ester Dye->Intermediate Product Oligo-Linker-NH-CO-SY-21 (Stable Amide Bond) Intermediate->Product NHS leaves Byproduct NHS (N-Hydroxysuccinimide) Intermediate->Byproduct

Caption: NHS ester coupling mechanism for oligonucleotide labeling.[6]

The overall workflow, from reagent preparation to final quality control, is a multi-step process requiring careful execution to ensure high-quality labeled oligonucleotides.

Experimental_Workflow start Start: Reagents prep_oligo 1. Dissolve Amine-Oligo in Bicarbonate Buffer (pH 8.5) start->prep_oligo prep_dye 2. Dissolve this compound in Anhydrous DMSO start->prep_dye conjugation 3. Conjugation Reaction (Mix Oligo and Dye Solutions) Incubate 2h @ 25°C in dark prep_oligo->conjugation prep_dye->conjugation purification 4. Purification of Conjugate (e.g., HPLC or Ethanol (B145695) Precipitation) conjugation->purification qc 5. Quality Control (UV-Vis Spectroscopy) purification->qc storage 6. Aliquot and Store (-20°C in dark) qc->storage end End: Purified Labeled Oligo storage->end

Caption: General workflow for labeling amine-modified oligonucleotides.

Section 2: Experimental Protocols

This section provides detailed protocols for the preparation of reagents, the conjugation reaction, and subsequent purification and analysis.

Materials and Reagents
Reagent/MaterialSpecifications
Amine-Modified OligonucleotideLyophilized, HPLC-purified
This compoundAssumed properties similar to Cy3/Cy5 NHS Ester
Sodium Bicarbonate (NaHCO₃)Molecular Biology Grade
Anhydrous Dimethyl Sulfoxide (DMSO)<0.005% water
Sodium Chloride (NaCl)5 M solution
Ethanol100% and 70% (v/v), cold (-20°C)
Nuclease-free Water
Microcentrifuge tubes1.5 mL
UV-Vis Spectrophotometere.g., NanoDrop
Reagent Preparation

1. 0.1 M Sodium Bicarbonate Conjugation Buffer (pH 8.5):

  • Dissolve 0.84 g of sodium bicarbonate in 90 mL of nuclease-free water.

  • Adjust the pH to 8.5 using 1 M NaOH.

  • Bring the final volume to 100 mL with nuclease-free water.

  • Filter through a 0.22 µm filter and store at 4°C. Note: Buffers containing primary amines, such as Tris, are incompatible as they compete in the reaction.[7][12]

2. Amine-Modified Oligonucleotide Stock Solution (e.g., 1 mM):

  • Centrifuge the lyophilized oligonucleotide tube briefly to collect the pellet.

  • Resuspend the oligonucleotide in the 0.1 M Sodium Bicarbonate buffer to a final concentration of approximately 0.3 to 0.8 mM.[13] For example, if you have 20 nmol of oligo, dissolve it in 20 µL of buffer for a 1 mM solution.

3. This compound Stock Solution (10 mg/mL):

  • NHS esters are moisture-sensitive and can hydrolyze rapidly in aqueous environments.[6][7]

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare the stock solution by dissolving the dye in anhydrous DMSO. For example, dissolve 1 mg of the dye in 100 µL of anhydrous DMSO.[12]

  • This solution should be prepared immediately before use. Unused portions can be stored at -20°C in a desiccated container for a limited time.[11]

Conjugation Protocol

This protocol is based on a 20 nmol scale reaction.

ParameterValue/ConditionRationale
Oligo Amount20 nmolStandard small-scale synthesis.
Oligo Concentration~0.5 mMOptimal for reaction efficiency.[13]
Dye:Oligo Molar Ratio10:1 to 20:1A molar excess of dye drives the reaction to completion.[6]
Reaction Buffer0.1 M NaHCO₃, pH 8.5Optimal pH for amine reactivity while minimizing NHS ester hydrolysis.[9][10]
Reaction Temperature25°C (Room Temp)Provides sufficient energy for the reaction without degrading reagents.
Reaction Time1-4 hoursSufficient for reaction completion.[6][12]
Light ConditionsDarkProtects the fluorescent dye from photobleaching.[13]

Procedure:

  • To a microcentrifuge tube containing 20 nmol of the amine-modified oligonucleotide dissolved in 40 µL of 0.1 M Sodium Bicarbonate buffer (0.5 mM), add the required volume of this compound stock solution.

    • Calculation Example: For a 15x molar excess, you need 300 nmol of dye. If the dye MW is ~750 g/mol and the stock is 10 mg/mL (~13.3 mM), you would add 22.5 µL of the dye stock solution.

  • Vortex the mixture gently for 10-15 seconds.

  • Incubate the reaction for 2 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).[13]

Purification of the Labeled Oligonucleotide

Purification is critical to remove unreacted free dye, which can interfere with downstream applications.[14][15] Several methods are available, each with its own advantages.

MethodPurityYieldSpeedEquipment
Ethanol Precipitation GoodModerate-HighFastStandard Centrifuge
HPLC (Reverse Phase) ExcellentHighSlowHPLC System
Gel Electrophoresis (PAGE) ExcellentModerateSlowElectrophoresis Unit
Solvent Extraction GoodHighVery FastStandard Centrifuge

Protocol 2.4.1: Ethanol Precipitation (Recommended for initial cleanup)

  • To the ~62.5 µL reaction mixture, add 0.1 volumes of 5 M NaCl (6.25 µL).

  • Add 3 volumes of ice-cold 100% ethanol (~206 µL).

  • Vortex briefly and incubate at -20°C for at least 30 minutes.[12]

  • Centrifuge at >13,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the unreacted dye.

  • Wash the pellet by adding 500 µL of cold 70% ethanol. Centrifuge for 10 minutes.

  • Repeat the wash step.

  • Carefully remove all supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified labeled oligonucleotide in a desired volume of nuclease-free water or TE buffer.

Protocol 2.4.2: High-Performance Liquid Chromatography (HPLC) For applications requiring very high purity, reverse-phase HPLC is the method of choice.[] It separates the labeled oligonucleotide from the unlabeled oligo and free dye based on hydrophobicity. The labeled product will have a longer retention time than the unlabeled starting material.

Section 3: Quantification and Quality Control

After purification, the concentration of the labeled oligonucleotide and the labeling efficiency must be determined using UV-Vis spectrophotometry.

Spectrophotometric Analysis
  • Measure the absorbance of the purified conjugate solution at 260 nm (for the oligonucleotide) and at the absorption maximum (λmax) of the SY-21 dye. (Assume λmax ≈ 550 nm for a Cy3-like dye).

  • Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law (A = εcl).

Correction for Dye Absorbance at 260 nm: The dye will also absorb light at 260 nm, so a correction factor is needed for an accurate oligonucleotide concentration.

  • Correction Factor (CF₂₆₀) = A₂₆₀ of dye / A_max of dye. (This value is dye-specific, often ~0.05-0.3).

Calculation of Labeling Efficiency
ParameterFormulaExample Value
Oligo Concentration (µM) [A₂₆₀ - (A_max * CF₂₆₀)] / ε₂₆₀ * 1,000,000(ε₂₆₀ = extinction coefficient of oligo)
Dye Concentration (µM) A_max / ε_max * 1,000,000(ε_max = extinction coefficient of dye)
Labeling Efficiency (%) (Dye Conc. / Oligo Conc.) * 100> 90% is considered good.
Dye to Oligo Ratio Dye Conc. / Oligo Conc.Should be close to 1.0 for mono-labeling.

Note: The extinction coefficients (ε) for the specific oligonucleotide sequence and the SY-21 dye are required for these calculations.

Section 4: Applications in Drug Development

Fluorescently labeled oligonucleotides, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), are crucial in drug development for tracking delivery, cellular uptake, and intracellular trafficking.[17][18]

ASO_Pathway cluster_cell Intracellular Space aso SY-21 Labeled ASO endocytosis Endocytosis aso->endocytosis Uptake cell Cell Membrane endosome Endosome / Lysosome endocytosis->endosome escape Endosomal Escape endosome->escape binding ASO binds to mRNA escape->binding mrna Target mRNA mrna->binding rnaseh RNase H Recruitment binding->rnaseh cleavage mRNA Cleavage rnaseh->cleavage silencing Gene Silencing (Protein Translation Inhibited) cleavage->silencing

Caption: Cellular uptake and mechanism of a fluorescently labeled ASO.

The ability to visualize an oligonucleotide therapeutic allows researchers to:

  • Optimize Delivery Vehicles: Screen different formulations (e.g., lipid nanoparticles) by observing the efficiency of cargo delivery into target cells.

  • Study Pharmacokinetics: Track the biodistribution and clearance of the oligonucleotide drug in vivo.

  • Confirm Mechanism of Action: Use techniques like co-localization studies to confirm that the oligonucleotide reaches its intended intracellular compartment and interacts with its target.[17]

References

Application Note and Protocol: Peptide Labeling with SY-21 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysuccinimide (NHS) esters are widely utilized for the covalent modification of primary amines in peptides, proteins, and other biomolecules.[1][2][3] This method is highly efficient and specific under optimal conditions, resulting in the formation of a stable amide bond.[1][] SY-21 NHS Ester is a nonfluorescent quencher dye that is frequently employed in the preparation of Fluorescence Resonance Energy Transfer (FRET) probes for studying biological processes.[5] Its broad quenching range makes it an effective acceptor for a variety of fluorescent donors.[5]

This document provides a detailed protocol for the calculation of molar excess and the subsequent labeling of peptides with this compound.

Key Reaction Parameters

The success of peptide labeling with NHS esters is critically dependent on several factors. Optimizing these parameters is essential for achieving the desired degree of labeling (DOL) while maintaining the biological activity of the peptide.

ParameterRecommended ConditionsNotes
Molar Excess of NHS Ester 5 to 20-foldThis is a starting range and should be optimized for each specific peptide.[1] More dilute peptide solutions may require a higher molar excess.[1]
pH 7.2 - 8.5The reaction is strongly pH-dependent.[1][6] At lower pH, the amine group is protonated and unreactive, while at higher pH, hydrolysis of the NHS ester is a competing reaction.[1][6] The optimal pH is typically between 8.3 and 8.5.[6][7]
Buffer Composition Amine-free buffers (e.g., 0.1 M sodium bicarbonate, 0.1 M phosphate (B84403) buffer)Buffers containing primary amines, such as Tris or glycine, will compete with the peptide for reaction with the NHS ester and should be avoided.[1][8]
Solvent for NHS Ester Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)NHS esters are sensitive to moisture and should be dissolved in a high-quality, anhydrous organic solvent immediately before use.[8]
Reaction Temperature Room temperature or 4°CReactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[2][6]
Peptide Concentration 1 - 10 mg/mLHigher peptide concentrations generally lead to more efficient labeling.[1][6]

Experimental Protocols

Calculation of Molar Excess for this compound

To determine the required amount of this compound for a labeling reaction, the following formula can be used:

Where:

  • Molar Excess: The desired molar ratio of NHS ester to peptide.

  • Mass of Peptide (mg): The mass of the peptide to be labeled.

  • MW of NHS Ester (Da): The molecular weight of the this compound.

  • MW of Peptide (Da): The molecular weight of the peptide.

Example Calculation:

To label 2 mg of a peptide with a molecular weight of 5000 Da, using a 10-fold molar excess of this compound (assuming a molecular weight of approximately 600 Da):

Peptide Labeling Protocol

This protocol provides a general procedure for labeling a peptide with this compound.

Materials:

  • Peptide to be labeled

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., gel filtration)

  • Storage buffer (e.g., PBS)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer at a concentration of 1-10 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the calculated amount of this compound in a small volume of anhydrous DMSO or DMF. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Labeling Reaction: Add the dissolved this compound solution to the peptide solution. Vortex the mixture gently to ensure thorough mixing.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light if the label is light-sensitive.

  • Quenching (Optional): To stop the reaction, a quenching solution can be added to react with any excess NHS ester.

  • Purification: Remove unreacted this compound and byproducts by passing the reaction mixture over a gel filtration column equilibrated with a suitable storage buffer.[1] Other purification methods like HPLC can also be used.[9]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the peptide) and the maximum absorbance wavelength of the SY-21 quencher.

Visualizations

Below are diagrams illustrating the chemical reaction and the experimental workflow.

Peptide Peptide with Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Peptide->Intermediate + NHS_Ester This compound NHS_Ester->Intermediate Labeled_Peptide Labeled Peptide (Stable Amide Bond) Intermediate->Labeled_Peptide Forms NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Releases

Caption: Chemical reaction of this compound with a peptide's primary amine.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Peptide Dissolve Peptide in Reaction Buffer (pH 8.3-8.5) Mix Add NHS Ester to Peptide Solution Prep_Peptide->Mix Prep_NHS Dissolve this compound in Anhydrous DMSO/DMF Prep_NHS->Mix Incubate Incubate (1-4h at RT or overnight at 4°C) Mix->Incubate Purify Purify via Gel Filtration or HPLC Incubate->Purify Analyze Characterize Degree of Labeling (DOL) Purify->Analyze

Caption: Experimental workflow for peptide labeling with this compound.

References

Optimizing SY-21 NHS Ester Reactions: A Guide to Buffer Conditions and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

SY-21 NHS ester is a non-fluorescent quencher widely used in the development of fluorescence resonance energy transfer (FRET) probes for various research and diagnostic applications.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines (-NH₂) present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[4][5][6] The efficiency and specificity of this labeling reaction are critically dependent on the buffer conditions. This document provides a detailed guide to the optimal buffer conditions for this compound reactions and a comprehensive protocol for its use.

The Critical Role of pH in NHS Ester Reactions

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The pH of the reaction buffer is a crucial parameter that governs the balance between two competing processes: the reactivity of the target amine and the hydrolytic stability of the NHS ester.[7]

  • Amine Reactivity: The reactive species is the unprotonated primary amine. At a pH below the pKa of the amine (typically around 10.5 for the ε-amino group of lysine), the amine is predominantly protonated (-NH₃⁺) and non-nucleophilic, significantly reducing the reaction rate.[7] As the pH increases, the concentration of the reactive, deprotonated amine increases, favoring the conjugation reaction.[7]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where the ester is cleaved by water, rendering it inactive. The rate of hydrolysis increases significantly at higher pH values.[7][8][9]

Therefore, the optimal pH for an NHS ester reaction is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most NHS ester reactions, this optimal pH range is between 7.2 and 9.0, with a more specific optimal range often cited as 8.3-8.5.[4][5][8][9][10][11]

Recommended Buffer Systems

The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris, should be avoided during the conjugation reaction as they will compete with the target molecule for reaction with the this compound.[4][8][9][11] However, Tris or glycine (B1666218) can be effectively used to quench the reaction.[8][9]

Table 1: Recommended Buffers for this compound Reactions

BufferRecommended ConcentrationOptimal pH RangeNotes
Sodium Phosphate0.1 M7.2 - 8.0A commonly used buffer that provides good buffering capacity in the desired pH range.
Sodium Bicarbonate0.1 - 0.2 M8.3 - 9.0Often cited as optimal for NHS ester reactions, providing a slightly alkaline environment to promote amine reactivity.[4][7][12]
Sodium Borate50 mM8.5 - 9.0Another suitable buffer for maintaining a basic pH.
HEPES0.1 M7.2 - 8.0A non-amine containing buffer suitable for NHS ester chemistry.[8][9]

Experimental Protocols

Protocol 1: General Labeling of a Protein with this compound

This protocol provides a general procedure for labeling a protein with this compound. The optimal molar ratio of dye to protein may need to be determined empirically for each specific protein.

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[7]

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: While gently vortexing the protein solution, slowly add the desired molar excess of the this compound stock solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the unreacted SY-21 and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer.

Visualizing the Workflow

SY21_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Protein Protein in Reaction Buffer Mix Mix & Incubate (1-4h RT or O/N 4°C) Protein->Mix SY21 This compound in DMSO/DMF SY21->Mix Quench Quench with Tris or Glycine Mix->Quench Purify Purify (Gel Filtration/Dialysis) Quench->Purify LabeledProtein SY-21 Labeled Protein Purify->LabeledProtein

Caption: Workflow for labeling a protein with this compound.

Signaling Pathway and Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

NHS_Ester_Reaction cluster_reactants Reactants SY21 SY-21 R-C(=O)-O-NHS Intermediate Tetrahedral Intermediate SY21->Intermediate Nucleophilic Attack Amine Biomolecule R'-NH₂ Amine->Intermediate Product Labeled Biomolecule R-C(=O)-NH-R' Intermediate->Product Elimination NHS N-hydroxysuccinimide Intermediate->NHS Leaving Group

Caption: Reaction mechanism of this compound with a primary amine.

Summary of Key Reaction Parameters

Table 2: Optimal Conditions for this compound Reactions

ParameterRecommended ConditionRationale
pH 7.2 - 8.5 (Optimal: 8.3)Balances amine reactivity and NHS ester hydrolysis.[4][8][9]
Buffer 0.1 M Sodium Bicarbonate or 0.1 M Sodium PhosphateAmine-free buffers to prevent competition with the target molecule.[4][11]
Temperature 4°C to Room TemperatureSlower reaction at 4°C can provide more control.[4]
Incubation Time 1 - 4 hours (or overnight at 4°C)Sufficient time for the reaction to proceed to completion.[4]
NHS Ester Solvent Anhydrous DMSO or DMFFor dissolving water-insoluble NHS esters before adding to the aqueous reaction.[4][10]
Quenching Agent 50-100 mM Tris or GlycineTo stop the reaction by consuming unreacted NHS ester.

Conclusion

The success of labeling biomolecules with this compound is highly dependent on carefully controlled buffer conditions. By maintaining a pH between 7.2 and 8.5, using an amine-free buffer system, and following the outlined protocol, researchers can achieve efficient and specific conjugation of the SY-21 quencher to their target molecules. These guidelines will enable the robust development of FRET-based assays for a wide range of applications in research and drug discovery.

References

SY-21 NHS Ester: Application Notes and Protocols for Efficient Biomolecule Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SY-21 N-hydroxysuccinimide (NHS) ester is a non-fluorescent acceptor dye, or quencher, instrumental in the development of Fluorescence Resonance Energy Transfer (FRET) probes. With a broad and intense quenching range from 580 nm to 680 nm, it is an ideal FRET partner for a variety of fluorophores, including Alexa Fluor dyes, TAMRA, ROX, and Cy5.[1] The NHS ester functional group is the most widely used reactive moiety for labeling primary amines (-NH2), which are readily available on proteins (N-terminus and lysine (B10760008) residues) and amine-modified oligonucleotides.[2] This reaction forms a stable and covalent amide bond, making SY-21 a reliable tool for creating custom-labeled biomolecules for applications in proteomics, drug discovery, and diagnostics.[2]

The efficiency of this conjugation reaction is critically dependent on several parameters, most notably reaction time and temperature. Optimizing these conditions is essential to maximize the yield of the desired conjugate while minimizing competing side reactions, such as the hydrolysis of the NHS ester.[] This document provides a comprehensive guide to understanding and optimizing the reaction conditions for SY-21 NHS ester conjugation.

Principles of NHS Ester Conjugation Chemistry

The conjugation of an NHS ester to a primary amine is a nucleophilic acyl substitution reaction. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[]

The reaction is highly pH-dependent, with optimal rates typically observed in the pH range of 7.2 to 8.5.[] Below this range, the primary amines are protonated and thus less nucleophilic, slowing the reaction. Above this range, the rate of hydrolysis of the NHS ester increases significantly, reducing the amount of reagent available to react with the target biomolecule.[4]

Optimizing Reaction Time and Temperature

The interplay between reaction time and temperature is crucial for achieving high conjugation efficiency. Higher temperatures can accelerate the rate of the desired aminolysis reaction but also disproportionately increase the rate of the competing hydrolysis reaction.[4] Conversely, lower temperatures slow down both reactions, which can be beneficial for sensitive proteins but may require longer incubation times to achieve a satisfactory degree of labeling.[5]

The optimal conditions will always be a balance between maximizing the conjugation yield and maintaining the integrity of the biomolecule. Empirical optimization is often necessary for each specific protein or molecule being labeled.

Data on Reaction Conditions

While specific kinetic data for this compound is not extensively published, the following table summarizes the expected outcomes for a typical protein conjugation based on general principles of NHS ester chemistry. These recommendations are a starting point for optimization.

Reaction TemperatureReaction TimeExpected Conjugation EfficiencyConsiderations
4°C (on ice)1-2 hoursLow to ModerateMinimizes protein degradation and NHS ester hydrolysis. Suitable for highly sensitive proteins.[6]
4°C (on ice)Overnight (12-18 hours)Good to Optimal Allows the reaction to proceed to completion for less reactive amines while still protecting sensitive proteins.[6]
Room Temperature (~25°C)30-60 minutesModerateA good starting point for robust proteins. Faster than reacting at 4°C.[][7]
Room Temperature (~25°C)1-4 hoursOptimal Generally provides the highest conjugation yield for most standard proteins.[6][8]
37°C30 minutes - 1 hourModerate to HighSignificantly increases the reaction rate, but also dramatically increases the rate of NHS ester hydrolysis.[9] This can lead to lower overall yields if the conjugation is not rapid. Not recommended for most proteins due to the risk of denaturation.

Diagrams

G cluster_0 This compound Conjugation Reaction SY21 This compound Conjugate SY-21 Labeled Protein (Stable Amide Bond) SY21->Conjugate + Protein Protein with Primary Amine (-NH2) Protein->Conjugate pH 7.2 - 8.5 NHS N-hydroxysuccinimide (Byproduct)

Caption: Chemical reaction of this compound with a primary amine.

G cluster_1 Experimental Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) C 3. Mix and Incubate (e.g., 1-2 hours at Room Temp) A->C B 2. Prepare this compound Solution (Freshly in anhydrous DMSO) B->C D 4. Quench Reaction (Optional) (Add Tris or Glycine) C->D E 5. Purify Conjugate (Gel Filtration/Desalting Column) D->E F 6. Characterize Conjugate (Determine Degree of Labeling) E->F

Caption: Experimental workflow for this compound conjugation.

Detailed Experimental Protocol

This protocol provides a general procedure for labeling a protein (e.g., an IgG antibody) with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials and Reagents
  • This compound

  • Protein to be labeled (e.g., antibody)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.3.[6]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[6]

  • Purification: Gel filtration or desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[7]

Procedure
  • Protein Preparation: a. If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), they must be removed.[6] This can be achieved by dialysis against the Reaction Buffer or by using a desalting column. b. Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.[6][10] Higher protein concentrations generally improve labeling efficiency.[11]

  • This compound Solution Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12] b. Immediately before use, prepare a stock solution of the this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. Note: NHS esters are moisture-sensitive and will hydrolyze in the presence of water. It is crucial to use an anhydrous solvent and prepare the solution fresh.

  • Conjugation Reaction: a. Calculate the required volume of the this compound solution to add to the protein solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point for optimization.[12] b. While gently stirring or vortexing the protein solution, add the calculated volume of the this compound solution dropwise. c. Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[6] If the SY-21 dye is light-sensitive, protect the reaction from light by wrapping the tube in aluminum foil.

  • Quenching the Reaction (Optional): a. To stop the labeling reaction, a quenching reagent can be added. Add Quenching Buffer to a final concentration of 50-100 mM.[4] b. Incubate for an additional 15-30 minutes at room temperature. This step will react with any unreacted NHS ester.

  • Purification of the Conjugate: a. Separate the labeled protein from unreacted this compound and the N-hydroxysuccinimide byproduct by applying the reaction mixture to a pre-equilibrated gel filtration or desalting column.[7] b. Elute the column with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the SY-21 labeled protein.

  • Characterization and Storage: a. Determine the concentration of the labeled protein and the degree of labeling (DOL). The DOL is the average number of dye molecules conjugated per protein molecule and can be determined spectrophotometrically. b. Store the purified conjugate under conditions appropriate for the unlabeled protein, typically at 4°C for short-term storage or in aliquots at -20°C for long-term storage.[7] Adding a preservative like sodium azide (B81097) can prevent microbial growth.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Hydrolysis of NHS Ester: Reagent was exposed to moisture before or during the reaction.Use anhydrous DMSO/DMF and prepare the NHS ester solution immediately before use.
Amine-containing Buffer: Presence of Tris, glycine, or other primary amines in the protein solution.Dialyze the protein against an amine-free buffer (e.g., PBS or bicarbonate buffer) before labeling.[6]
Suboptimal pH: Reaction pH was too low (<7.2).Ensure the reaction buffer is at the optimal pH of 8.3-8.5.[8]
Insufficient Molar Excess: The ratio of NHS ester to protein was too low.Increase the molar excess of the this compound in the reaction.[10]
Inconsistent Results Variability in Reagent Activity: The NHS ester has degraded due to improper storage.Store this compound desiccated at -20°C. Use a fresh vial if degradation is suspected.
Inaccurate Protein Concentration: The initial protein concentration was not accurately determined.Accurately measure the protein concentration before calculating the required amount of NHS ester.
Protein Precipitation High Degree of Labeling: Over-labeling can alter the protein's solubility.Reduce the molar excess of the NHS ester or decrease the reaction time.
Solvent Effects: The concentration of organic solvent (DMSO/DMF) in the final reaction mixture is too high.Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

References

Application Notes and Protocols for SY-21 NHS Ester in Live Cell Imaging FRET Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme activities within the native environment of living cells. This application note details the use of SY-21 NHS ester, a non-fluorescent quencher, as a FRET acceptor for live-cell imaging studies. This compound is an amine-reactive derivative ideal for labeling proteins and peptides. Its broad quenching range (580-680 nm) makes it a versatile partner for a variety of fluorescent donor dyes.[1][2][3]

This document provides a comprehensive guide to utilizing this compound in a FRET-based assay to monitor caspase-3 activity, a key indicator of apoptosis. The protocols and data presented herein will enable researchers to design and execute robust live-cell FRET experiments for drug discovery and fundamental research.

Principle of the Assay

The core of this application is a FRET-based sensor for caspase-3 activity. This sensor consists of a peptide substrate containing the caspase-3 cleavage sequence (DEVD) flanked by a FRET donor dye (e.g., Cy5) and a FRET acceptor, SY-21. The SY-21 moiety is attached via an NHS ester reaction to a primary amine on the peptide.

In the intact peptide, the close proximity of the donor and acceptor allows for efficient FRET, resulting in the quenching of the donor's fluorescence. Upon induction of apoptosis, active caspase-3 cleaves the DEVD sequence, separating the donor and acceptor. This separation disrupts FRET, leading to a significant increase in the donor's fluorescence signal, which can be monitored in real-time using fluorescence microscopy.

Quantitative Data

The selection of an appropriate FRET pair is critical for the success of FRET experiments. The following tables provide the necessary photophysical and FRET parameters for a suggested donor, Cyanine 5 (Cy5), paired with the SY-21 quencher.

Table 1: Photophysical Properties of the FRET Donor (Cy5)

PropertyValueReference
Excitation Maximum (λex)~649 nm[2]
Emission Maximum (λem)~666 nm
Molar Extinction Coefficient (ε)250,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ)0.2

Table 2: FRET Parameters for the Cy5-SY-21 Pair

ParameterValueNotes
Quenching Range of SY-21580 - 680 nmBroad quenching spectrum compatible with Cy5 emission.[1][2][3]
Förster Distance (R₀)~50-60 ÅThe Förster distance is the distance at which FRET efficiency is 50%. This is an estimated value based on the spectral properties of Cy5 and the quenching capabilities of SY-21. The exact value can be experimentally determined.
Recommended ApplicationsProtease activity assays, protein-protein interaction studies, conformational change analysis.The non-fluorescent nature of SY-21 minimizes background signal, making it ideal for assays where an increase in donor fluorescence is the primary readout.

Experimental Protocols

This section provides detailed protocols for the synthesis of a caspase-3 FRET probe, its delivery into live cells, and subsequent FRET imaging and data analysis.

Protocol 1: Synthesis of a Cy5-DEVD-SY-21 Caspase-3 FRET Probe

This protocol describes the labeling of a custom peptide containing the caspase-3 cleavage sequence (DEVD) and a lysine (B10760008) residue for conjugation with this compound.

Materials:

  • Custom peptide with the sequence: (Cy5)-Gly-Asp-Glu-Val-Asp-Lys(NH2)-Gly (The N-terminus is labeled with Cy5 during peptide synthesis, and the C-terminal lysine has a free amine for SY-21 labeling).

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Peptide Preparation: Dissolve the Cy5-labeled peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5-10 fold molar excess of the this compound solution to the peptide solution.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled peptide from unreacted this compound using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Confirm the successful labeling and purity of the probe using mass spectrometry and HPLC. Determine the final concentration of the probe using the molar extinction coefficient of Cy5.

  • Storage: Store the purified probe at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Live-Cell Delivery of the Caspase-3 FRET Probe

This protocol outlines a method for delivering the peptide-based FRET probe into live cells using a cell-penetrating peptide (CPP) or other transfection reagents.

Materials:

  • Adherent cells cultured in a glass-bottom imaging dish

  • Cy5-DEVD-SY-21 FRET probe

  • Cell-penetrating peptide (e.g., fR8) or a commercial peptide delivery reagent

  • Opti-MEM or other serum-free medium

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine)

Procedure:

  • Cell Preparation: Seed cells in a glass-bottom imaging dish and allow them to adhere and reach 70-80% confluency.

  • Probe Delivery:

    • Complex Formation: In a sterile tube, mix the Cy5-DEVD-SY-21 probe with the cell-penetrating peptide or delivery reagent in serum-free medium according to the manufacturer's instructions. Incubate for 15-30 minutes at room temperature to allow complex formation.

    • Cell Treatment: Replace the cell culture medium with the probe-reagent complex solution.

    • Incubation: Incubate the cells for 4-6 hours at 37°C to allow for probe internalization.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or complete medium to remove any extracellular probe.

  • Imaging Preparation: Add fresh, pre-warmed complete culture medium to the cells. The cells are now ready for live-cell imaging.

Protocol 3: Live-Cell FRET Imaging of Caspase-3 Activity

This protocol describes the acquisition and analysis of FRET data from live cells using fluorescence microscopy.

Materials:

  • Fluorescence microscope equipped with an environmentally controlled chamber (37°C, 5% CO₂), appropriate filter sets for Cy5 (or the chosen donor), and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB).

Procedure:

  • Microscope Setup:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Select the appropriate filter set for the donor fluorophore (Cy5).

  • Baseline Imaging:

    • Identify cells that have successfully taken up the FRET probe.

    • Acquire baseline fluorescence images of the donor channel before inducing apoptosis. This will represent the "quenched" state.

  • Induction of Apoptosis:

    • Carefully add the apoptosis-inducing agent (e.g., Staurosporine at a final concentration of 1 µM) to the cell culture medium in the imaging dish.

  • Time-Lapse Imaging:

    • Immediately begin acquiring time-lapse images of the donor fluorescence at regular intervals (e.g., every 5-10 minutes) for several hours.

  • Image Analysis:

    • Region of Interest (ROI) Selection: For each time point, select ROIs within individual cells.

    • Fluorescence Intensity Measurement: Measure the mean fluorescence intensity of the donor within each ROI for all time points.

    • Background Subtraction: Measure the background fluorescence in a region with no cells and subtract this value from the cellular fluorescence measurements.

    • Data Normalization: To account for variations in probe concentration between cells, normalize the fluorescence intensity at each time point to the initial baseline fluorescence intensity (F/F₀).

    • Plotting Data: Plot the normalized fluorescence intensity as a function of time to visualize the kinetics of caspase-3 activation.

Visualizations

Caspase-3 Activation Pathway

The following diagram illustrates the intrinsic and extrinsic pathways leading to the activation of caspase-3, the executioner caspase in apoptosis. The FRET probe is designed to be a direct substrate for activated caspase-3.

Caspase3_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_fret FRET Probe Action FasL Fas Ligand FasR Fas Receptor FasL->FasR Binding FADD FADD FasR->FADD Recruitment DISC DISC Formation FADD->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 CellStress Cellular Stress (e.g., DNA Damage) Bax_Bak Bax/Bak Activation CellStress->Bax_Bak Mito Mitochondrion Bax_Bak->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates Caspase3->Substrates Cleavage FRET_Probe_Intact Intact FRET Probe (Cy5-DEVD-SY-21) Fluorescence Quenched Caspase3->FRET_Probe_Intact Cleavage Apoptosis Apoptosis Substrates->Apoptosis FRET_Probe_Cleaved Cleaved FRET Probe (Fluorescence ON) FRET_Probe_Intact->FRET_Probe_Cleaved

Caption: Caspase-3 activation pathways and the principle of the FRET-based sensor.

Experimental Workflow

The following diagram outlines the key steps involved in using the this compound-based FRET probe for live-cell imaging of caspase-3 activity.

FRET_Workflow start Start: Design & Synthesize Cy5-DEVD-Lys(NH2) Peptide labeling Label Peptide with This compound start->labeling purification Purify FRET Probe (HPLC, Mass Spec) labeling->purification cell_culture Culture Adherent Cells in Imaging Dish purification->cell_culture delivery Deliver FRET Probe into Live Cells cell_culture->delivery wash Wash to Remove Extracellular Probe delivery->wash baseline Acquire Baseline Fluorescence Images (Donor Channel) wash->baseline induce Induce Apoptosis (e.g., Staurosporine) baseline->induce timelapse Perform Time-Lapse Fluorescence Imaging induce->timelapse analysis Image Analysis: Measure Fluorescence Intensity (F/F₀) timelapse->analysis kinetics Plot Caspase-3 Activation Kinetics analysis->kinetics end End: Quantitative Results kinetics->end

Caption: Experimental workflow for live-cell FRET imaging of caspase-3 activity.

References

FRET Pair Recommendations for SY-21 NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics. The selection of an appropriate donor-acceptor FRET pair is critical for the success of these experiments. SY-21 NHS ester is a non-fluorescent acceptor, also known as a dark quencher, which is ideal for FRET applications. Its broad absorption spectrum effectively quenches the fluorescence of a wide range of donor fluorophores, making it a versatile tool for designing FRET-based assays. This document provides detailed recommendations for suitable FRET donor partners for this compound, along with comprehensive protocols for labeling and FRET analysis.

This compound is chemically equivalent to QSY®-21 NHS ester and functions as an efficient non-fluorescent acceptor for FRET. It possesses a broad quenching range from approximately 580 nm to 680 nm.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester reactive group allows for straightforward covalent labeling of primary amines, such as those found on proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides, forming a stable amide bond.[1][2][3]

Recommended FRET Donor Pairs for this compound

The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption. Given the broad absorption of this compound (580-680 nm), several common fluorophores are excellent candidates as FRET donors.

Spectral Data for Recommended Donor Fluorophores

The following table summarizes the key spectral properties of recommended donor fluorophores for creating FRET pairs with this compound.

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound (Acceptor) ~661 Non-fluorescent
Alexa Fluor 568578[4]603[4][5]
Alexa Fluor 594590[6][7]617[7]
Texas Red®589[8]615[8][9][10]
ROX578[11]604[11]
TAMRA552 - 557578 - 583
Alexa Fluor 633631 - 632647 - 650
Cy5649[12]667[12]
Alexa Fluor 647650[13][14][15]665 - 671

Experimental Protocols

Protein Labeling with this compound and a Donor Fluorophore NHS Ester

This protocol describes a general procedure for labeling a protein with two different NHS ester dyes, one being the donor fluorophore and the other the this compound acceptor. The degree of labeling may need to be optimized for each specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Donor fluorophore NHS ester (e.g., Alexa Fluor 594 NHS ester)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.02% sodium azide)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of both the donor fluorophore NHS ester and this compound in anhydrous DMF or DMSO. These solutions should be prepared fresh.

  • Labeling Reaction:

    • The molar ratio of dye to protein will need to be optimized. A starting point is a 10 to 20-fold molar excess of each dye to the protein.

    • Add the calculated volume of the donor fluorophore NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add the calculated volume of the this compound stock solution to the reaction mixture while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature in the dark.

  • Purification:

    • Separate the labeled protein from the unreacted free dyes using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.

    • Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the donor fluorophore.

    • The concentration of the protein and the donor dye can be calculated using the Beer-Lambert law (A = εcl). The degree of labeling is the molar ratio of the dye to the protein.

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

FRET Analysis Protocol

This protocol provides a general workflow for measuring FRET using a fluorescent plate reader or a spectrofluorometer.

Materials:

  • Dual-labeled protein (Donor and this compound)

  • Donor-only labeled protein (for control)

  • Unlabeled protein (for background)

  • Assay buffer

Procedure:

  • Sample Preparation:

    • Prepare a dilution series of the dual-labeled protein in the assay buffer.

    • Prepare a corresponding dilution series of the donor-only labeled protein at the same concentrations.

    • Include a buffer-only blank and an unlabeled protein control.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the excitation maximum of the donor fluorophore.

    • Measure the fluorescence emission spectrum of all samples.

    • Pay close attention to the emission peak of the donor fluorophore.

  • Data Analysis:

    • FRET Efficiency Calculation: FRET efficiency (E) can be calculated by comparing the fluorescence intensity of the donor in the presence (F_DA) and absence (F_D) of the acceptor:

      • E = 1 - (F_DA / F_D)

    • To obtain F_D, use the fluorescence intensity of the donor-only labeled protein at the same concentration as the dual-labeled protein.

    • Correct all fluorescence measurements for background fluorescence from the buffer and any autofluorescence from the unlabeled protein.

Visualizations

FRET_Process cluster_donor Donor Fluorophore cluster_acceptor SY-21 (Acceptor) D D D_excited D* Fluorescence Donor Fluorescence D_excited->D Fluorescence A A D_excited->A FRET A_excited A* Quenching Non-radiative Decay (Heat) A_excited->A Quenching Excitation Excitation Light Excitation->D Absorption

Caption: FRET between a donor (D) and SY-21 acceptor (A).

FRET_Workflow cluster_prep Sample Preparation cluster_analysis FRET Measurement and Analysis Protein_Prep Prepare Protein Solution Labeling Sequential Labeling Reaction Protein_Prep->Labeling Dye_Prep Prepare Donor and Acceptor NHS Ester Stock Solutions Dye_Prep->Labeling Purification Purify Labeled Protein Labeling->Purification Sample_Dilution Prepare Sample Dilutions (Dual-labeled, Donor-only, Unlabeled) Purification->Sample_Dilution Fluorescence_Measurement Measure Fluorescence Spectra Sample_Dilution->Fluorescence_Measurement Data_Analysis Calculate FRET Efficiency Fluorescence_Measurement->Data_Analysis

References

SY-21 NHS Ester Bioconjugation: Application Notes and Protocols for Molecular Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SY-21 NHS ester for the development of molecular probes. SY-21 is a non-fluorescent quencher with a broad absorption spectrum, making it an ideal acceptor for a variety of fluorophores in Förster Resonance Energy Transfer (FRET) based assays. Its N-hydroxysuccinimide (NHS) ester functional group allows for efficient covalent labeling of primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.

Overview of this compound

This compound is a dark quencher that absorbs broadly in the 580-680 nm range, effectively quenching the fluorescence of commonly used fluorophores like Alexa Fluor 568, 594, 633, and 647, as well as TAMRA, ROX, Texas Red, and Cy5.[1][2] The NHS ester group reacts with primary amines at physiological to slightly basic pH to form stable amide bonds.[1][3] This property makes it a versatile tool for creating FRET probes for various applications, including nucleic acid detection and immunoassays.

Key Properties of this compound:

PropertyValueReference
Quenching Range580 - 680 nm[1][2][4]
Reactive GroupN-hydroxysuccinimide (NHS) ester[1][3]
ReactivityPrimary amines (-NH2)[1][3][4]
Recommended Reaction pH7.0 - 9.0[1][3]
SolubilityDMSO, DMF[3]
Storage-20°C, desiccated[3]

Bioconjugation Workflow

The general workflow for creating a SY-21 labeled molecular probe involves preparation of the biomolecule, reaction with this compound, and purification of the conjugate.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start: Biomolecule (Protein/Oligo) buffer_exchange Buffer Exchange (Amine-free buffer) start->buffer_exchange conjugation Bioconjugation Reaction buffer_exchange->conjugation dissolve_sy21 Dissolve this compound (DMSO/DMF) dissolve_sy21->conjugation purify Purification of Conjugate conjugation->purify characterize Characterization purify->characterize end End: Purified SY-21 Probe characterize->end

Fig 1. General workflow for this compound bioconjugation.

Experimental Protocols

Protocol for Labeling Proteins (e.g., Antibodies)

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5.[5]

  • Quenching Reagent: 1 M Tris-HCl, pH 7.4 or 1 M glycine

  • Purification column (e.g., gel filtration or spin desalting column)

Procedure:

  • Protein Preparation:

    • If the protein solution contains primary amines (e.g., Tris buffer or glycine), perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 2-5 mg/mL in the Reaction Buffer.

  • This compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF immediately before use.[5]

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution. A molar excess of 10-20 fold of SY-21 to protein is a good starting point for optimization.[5]

    • Add the calculated volume of the SY-21 stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted SY-21 and byproducts using a gel filtration column (e.g., Sephadex G-25) or a spin desalting column appropriate for the molecular weight of the protein.

    • Elute the labeled protein with a suitable storage buffer (e.g., PBS).

Quantitative Parameters for Protein Labeling:

ParameterRecommended RangeNotes
Protein Concentration2 - 5 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of SY-2110 - 20 foldOptimal ratio should be determined empirically.[5]
Reaction pH8.0 - 8.5Crucial for efficient reaction with primary amines.[5]
Reaction Time1 - 2 hoursCan be extended if labeling efficiency is low.[5]
Reaction TemperatureRoom Temperature
Protocol for Labeling Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides containing a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

  • Purification method (e.g., ethanol (B145695) precipitation, HPLC, or desalting column)

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a concentration of 1-10 mg/mL.

  • This compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Use a molar excess of SY-21 to oligonucleotide, typically ranging from 2 to 10-fold. An 8-fold molar excess is a common starting point for mono-labeling.[6]

    • Add the SY-21 stock solution to the oligonucleotide solution.

    • Incubate for 2-4 hours at room temperature or overnight on ice, protected from light.[6]

  • Purification:

    • Purify the labeled oligonucleotide to remove unreacted SY-21.

    • Ethanol Precipitation: Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate, vortex, and incubate at -20°C for at least 30 minutes. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in a suitable buffer.

    • HPLC: Reverse-phase HPLC can be used for high-purity applications.

    • Desalting Column: Use a desalting column suitable for oligonucleotides.

Quantitative Parameters for Oligonucleotide Labeling:

ParameterRecommended RangeNotes
Oligonucleotide Concentration1 - 10 mg/mL
Molar Excess of SY-212 - 10 foldA starting point of 8-fold excess is recommended for mono-labeling.[6]
Reaction pH8.5 - 9.0Higher pH favors the deprotonated amine for reaction.
Reaction Time2 - 4 hours (RT) or Overnight (on ice)

Application: FRET-Based Detection of microRNA

SY-21 labeled oligonucleotides are excellent tools for creating FRET-based molecular beacons or hybridization probes for the detection of specific nucleic acid sequences, such as microRNA (miRNA), which are important biomarkers in cancer research.

Principle of FRET-Based miRNA Detection

A common approach involves a single-stranded DNA probe with a fluorophore at one end and SY-21 at the other. In the absence of the target miRNA, the probe is in a random coil or hairpin conformation, bringing the fluorophore and quencher in close proximity, resulting in quenched fluorescence. Upon hybridization to the target miRNA, the probe undergoes a conformational change, separating the fluorophore and SY-21, leading to an increase in fluorescence signal.

Fig 2. Mechanism of a FRET-based molecular probe for miRNA detection.
Example: Detection of miRNA-21

miRNA-21 is a well-known oncomiR, overexpressed in many cancers. A FRET probe for miRNA-21 can be designed by synthesizing an oligonucleotide complementary to the miRNA-21 sequence, modified with a 5'-amine and a 3'-fluorophore. The 5'-amine can then be labeled with this compound following the protocol described in section 3.2.

Experimental Considerations for FRET Assays:

  • Probe Design: The length and sequence of the oligonucleotide probe are critical for specificity and optimal FRET efficiency. The distance between the fluorophore and quencher in the hybridized state should be maximized.

  • Fluorophore Selection: Choose a fluorophore whose emission spectrum overlaps well with the absorption spectrum of SY-21 (580-680 nm).

  • Assay Conditions: Optimize buffer conditions, temperature, and incubation time for the hybridization reaction.

  • Controls: Include a no-target control to measure background fluorescence and a positive control with a known amount of target miRNA.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Inactive NHS ester due to moisture.- Presence of primary amines in the buffer.- Incorrect pH.- Insufficient molar excess of SY-21.- Use fresh, anhydrous DMSO/DMF.- Perform buffer exchange to an amine-free buffer.- Ensure the reaction pH is within the optimal range.- Increase the molar excess of SY-21.
Precipitation of Protein during Labeling - High concentration of organic solvent (DMSO/DMF).- Protein is not stable under the reaction conditions.- Keep the volume of the SY-21 stock solution to a minimum (ideally <10% of the total reaction volume).- Perform the reaction at a lower temperature (e.g., 4°C).
High Background Fluorescence in FRET Assay - Incomplete quenching.- Presence of free fluorophore-labeled probe.- Redesign the probe to ensure closer proximity of the fluorophore and quencher in the 'off' state.- Ensure complete purification of the dual-labeled probe.
Low Signal-to-Noise Ratio in FRET Assay - Low hybridization efficiency.- Suboptimal FRET pair.- Optimize hybridization conditions (temperature, buffer).- Ensure the chosen fluorophore has a high quantum yield and good spectral overlap with SY-21.

By following these protocols and considering the key parameters, researchers can successfully utilize this compound to develop robust and sensitive molecular probes for a wide range of applications in life sciences and drug development.

References

Application Note: Purification and Characterization of SY-21 NHS Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in protein interaction studies, particularly those utilizing Fluorescence Resonance Energy Transfer (FRET).

Introduction

SY-21 NHS Ester is a non-fluorescent acceptor dye, or "dark quencher," widely used for the preparation of FRET probes for peptides, proteins, and oligonucleotides.[1][2] Its broad and intense quenching range, from 580 nm to 680 nm, makes it an effective FRET partner for a variety of common fluorophores, including Alexa Fluor 568, Cy5, and Texas Red.[1][3][4] The N-hydroxysuccinimide (NHS) ester functional group is one of the most common amine-reactive moieties used for covalently attaching labels to biomolecules.[1][5][6] It reacts with primary amines, such as the N-terminus of a polypeptide or the side chain of lysine (B10760008) residues, to form a stable and covalent amide bond.[3][5]

The labeling reaction is highly dependent on pH, with an optimal range of 8.3-8.5.[5][7][8] Below this range, the amine group is protonated and less reactive, while at higher pH levels, hydrolysis of the NHS ester becomes a significant competing reaction that reduces labeling efficiency.[5][7] Following the conjugation reaction, the resulting mixture contains the desired labeled protein, unreacted or hydrolyzed SY-21 dye, and potentially unlabeled or aggregated protein. A robust purification step is critical to remove these impurities, as their presence can interfere with downstream applications and lead to inaccurate experimental results.[5][9]

This document provides detailed protocols for the labeling of proteins with this compound and the subsequent purification and characterization of the conjugate.

Chemical Reaction and Principles

The core of the labeling process is the reaction between the primary amine on the protein and the succinimidyl ester group of the SY-21 dye. This reaction results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.

G p Protein-NH₂ (Primary Amine) d SY-21-NHS Ester conj Protein-NH-CO-SY-21 (Stable Amide Bond) p->conj + SY-21-NHS p:e->conj:w      pH 8.3 - 8.5 Room Temp, 1-4h d->conj nhs N-hydroxysuccinimide (Byproduct)

Caption: NHS ester reaction with a primary amine on a protein.

Experimental Workflow Overview

The overall process involves preparing the protein and dye, performing the labeling reaction, purifying the resulting conjugate to remove contaminants, and finally, characterizing the product to determine the concentration and degree of labeling.

G prep_prot 1. Protein Preparation labeling 3. Labeling Reaction prep_prot->labeling Protein in Amine-Free Buffer (pH 8.3-8.5) prep_dye 2. Dye Preparation prep_dye->labeling SY-21 NHS in Anhydrous DMSO purification 4. Purification labeling->purification Reaction Mixture (Conjugate, Free Dye, Byproducts) char 5. Characterization purification->char Purified SY-21 Labeled Protein storage 6. Storage char->storage

Caption: General workflow for protein labeling and purification.

Quantitative Parameters for Labeling

Successful protein labeling requires careful control of several reaction parameters. The table below summarizes key quantitative data and optimal conditions for labeling with NHS esters.

ParameterRecommended ValueNotes
Protein Purity >90%Impurities containing primary amines (e.g., Tris buffer, BSA) will compete with the target protein for the dye.[6][10]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to higher labeling efficiency.[7][10]
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferMust be free of primary amines (e.g., Tris).[7][8]
Reaction pH 8.3 - 8.5Critical for efficient labeling. Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis.[5][7][8]
Molar Excess of Dye 5x - 20xThe optimal ratio depends on the protein and desired Degree of Labeling (DOL). Start with a 10x molar excess.[11]
Reaction Time 1 - 4 hours at Room Temp or Overnight at 4°CLonger incubation may be needed for less reactive proteins. Protect from light.[7][11]
Quenching (Optional) 1 M Tris-HCl, pH 8.0Can be added to stop the reaction by consuming excess NHS ester.

Detailed Experimental Protocols

5.1. Materials and Reagents

  • Purified protein of interest in an amine-free buffer (e.g., PBS, HEPES).

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[7]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Purification column: Size-Exclusion Chromatography (e.g., Sephadex G-25, PD-10 desalting columns).[6]

  • Dialysis tubing or cassette with appropriate Molecular Weight Cut-Off (MWCO).

5.2. Protocol 1: this compound Labeling

  • Prepare the Protein Solution:

    • Exchange the protein into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) using a desalting column or dialysis.

    • Adjust the protein concentration to 2-5 mg/mL. The solution must be free of any preservatives or carrier proteins like BSA.[6]

  • Prepare the SY-21 Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Just before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10 mg/mL.[6] Vortex briefly to ensure it is fully dissolved. Aqueous solutions of NHS esters are not stable and should be used immediately.[7]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the SY-21 stock solution to achieve the desired molar excess. A 10-fold molar excess is a good starting point.

    • While gently stirring, add the calculated volume of SY-21 stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can proceed overnight at 4°C.[7]

5.3. Protocol 2: Purification via Size-Exclusion Chromatography (SEC)

This is the most common and effective method for separating the labeled protein from smaller molecules like free dye and the NHS byproduct.[5][7][11]

  • Equilibrate the Column: Equilibrate a gel filtration column (e.g., a PD-10 desalting column) with an appropriate buffer (e.g., 1X PBS, pH 7.4) according to the manufacturer's instructions.

  • Load the Sample: Immediately after the labeling reaction, apply the entire reaction mixture to the top of the equilibrated column.[10]

  • Elute the Conjugate:

    • Allow the sample to enter the column bed completely.

    • Add the elution buffer (e.g., PBS) and begin collecting fractions.

    • The labeled protein is larger and will elute first. The smaller, unreacted SY-21 dye and NHS byproduct will be retained longer and elute in later fractions.

    • Visually inspect the fractions. The protein-containing fractions are typically colorless (as SY-21 is a quencher), while the free dye fractions may have a distinct color.

  • Pool and Concentrate: Pool the fractions containing the purified, labeled protein. If necessary, concentrate the protein using a centrifugal filter device.

5.4. Protocol 3: Purification via Dialysis

Dialysis is a suitable alternative for larger sample volumes, though it is generally slower than SEC.[5]

  • Prepare for Dialysis:

    • Transfer the labeling reaction mixture into a dialysis cassette or tubing with an MWCO that is significantly smaller than the protein's molecular weight (e.g., 10 kDa MWCO for a 50 kDa protein).

  • Perform Dialysis:

    • Place the sealed cassette in a large beaker containing at least 500 times the sample volume of cold (4°C) dialysis buffer (e.g., PBS).[9]

    • Stir the buffer gently at 4°C.

    • Perform at least two buffer changes over 4-10 hours each to ensure complete removal of the free dye.[9] An overnight dialysis step is also effective.[5]

  • Recover the Sample: Carefully remove the purified protein conjugate from the dialysis cassette.

Characterization of the Labeled Protein

After purification, it is essential to determine the protein concentration and the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

  • Measure Protein Concentration:

    • The protein concentration can be determined by measuring the absorbance at 280 nm (A280).

    • A correction factor is needed to account for the quencher's absorbance at 280 nm.

    • Corrected Protein Concentration (M) = [A280 – (A_max_ of dye × CF280)] / ε_protein_

      • A_max_ of dye: Absorbance of the dye at its maximum absorption wavelength (~661 nm for SY-21).

      • CF280: Correction factor (A280 / A_max_ for the free dye).

      • ε_protein_: Molar extinction coefficient of the protein at 280 nm.

  • Calculate Degree of Labeling (DOL):

    • Dye Concentration (M) = A_max_ of dye / ε_dye_

      • ε_dye_: Molar extinction coefficient of SY-21 at its A_max_ (90,000 cm⁻¹M⁻¹).[1][2]

    • DOL = Dye Concentration (M) / Corrected Protein Concentration (M)

An optimal DOL for FRET applications is typically between 1 and 3. Higher DOL values can sometimes lead to protein aggregation or altered function.

Application in FRET-Based Assays

SY-21 labeled proteins are primarily used as acceptors (quenchers) in FRET assays to study protein-protein interactions, conformational changes, or enzymatic activity. In a typical assay, a donor fluorophore is attached to one interacting partner, and the SY-21 quencher is attached to the other. When the two partners interact, the donor and acceptor are brought into close proximity (<10 nm), allowing energy transfer from the excited donor to the SY-21 quencher. This results in a decrease, or "quenching," of the donor's fluorescence, which can be measured to quantify the interaction.

G cluster_no_fret No Interaction (Distance > 10 nm) cluster_fret Interaction (Distance < 10 nm) donor1 Donor fluor1 Donor Fluorescence donor1->fluor1 acceptor1 Acceptor (SY-21) light1 Excitation Light light1->donor1 donor2 Donor acceptor2 Acceptor (SY-21) donor2->acceptor2 FRET quench Quenched Fluorescence donor2->quench light2 Excitation Light light2->donor2

Caption: Principle of FRET using a donor and SY-21 quencher.

References

Application Notes and Protocols for the Removal of Unconjugated SY-21 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are highly efficient reagents for the covalent labeling of primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The SY-21 NHS ester is a non-fluorescent quencher dye that is commonly used in the development of FRET-based assays and probes.[1][2][3] The reaction between the this compound and a primary amine results in the formation of a stable amide bond, typically conducted at a pH of 7.0-9.0.[4]

Following the conjugation reaction, the reaction mixture will contain the desired biomolecule-dye conjugate, as well as unconjugated (free) this compound and its hydrolysis byproducts. The presence of these impurities can interfere with downstream applications by causing high background signals and inaccurate quantification. Therefore, a critical step in the workflow is the efficient removal of the unconjugated dye. This document provides detailed protocols for three common methods for this purification step: Size Exclusion Chromatography (SEC), Dialysis, and Spin Column Chromatography.

Comparison of Purification Methods

The selection of an appropriate purification method depends on factors such as the scale of the conjugation reaction, the required purity of the final product, the time constraints of the experiment, and the properties of the biomolecule. The following table summarizes the key quantitative parameters for each of the described methods.

ParameterSize Exclusion Chromatography (SEC)DialysisSpin Column Chromatography
Principle Separation based on molecular size.Diffusion across a semi-permeable membrane based on a concentration gradient.Centrifugal filtration through a size-exclusion resin.
Typical Protein/Antibody Recovery 80-95%>95%>90%
Efficiency of Unconjugated Dye Removal >95%>99.9%>95%
Typical Processing Time 30 minutes - 2 hours4 hours - overnight< 15 minutes
Sample Volume Range 100 µL - 5 mL (column dependent)10 µL - 70 mL (cassette dependent)30 µL - 2 mL (column dependent)
Recommended Protein Concentration 0.5 - 10 mg/mL0.1 - 20 mg/mL0.1 - 5 mg/mL
Key Advantages Good resolution, relatively fast, scalable.High purity, gentle on samples, suitable for a wide range of volumes.Very fast, easy to use, ideal for small sample volumes.
Key Disadvantages Potential for sample dilution, requires chromatography equipment.Time-consuming, potential for sample dilution.Limited to smaller sample volumes, potential for lower resolution.

Experimental Workflows and Signaling Pathways

The following diagram illustrates the general workflow for the conjugation of a biomolecule with this compound and the subsequent purification to remove the unconjugated dye.

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_products Final Products biomolecule Biomolecule (Protein/Antibody) reaction Conjugation (pH 7.0-9.0) biomolecule->reaction sy21 This compound sy21->reaction mixture Reaction Mixture (Conjugate + Free Dye) reaction->mixture sec Size Exclusion Chromatography mixture->sec Method 1 dialysis Dialysis mixture->dialysis Method 2 spin_column Spin Column mixture->spin_column Method 3 purified_conjugate Purified Biomolecule-SY-21 Conjugate sec->purified_conjugate free_dye Unconjugated SY-21 Dye sec->free_dye dialysis->purified_conjugate dialysis->free_dye spin_column->purified_conjugate spin_column->free_dye

Caption: Workflow for biomolecule conjugation and purification.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This method separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules, such as the conjugated protein, elute first, while smaller molecules, like the unconjugated this compound, are retained in the pores and elute later.

Materials:

  • SEC column (e.g., Sephadex G-25 or equivalent)

  • Chromatography system (e.g., FPLC or gravity flow setup)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Fraction collector or collection tubes

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of purification buffer. Ensure a stable baseline if using a chromatography system with a UV detector.

  • Sample Loading: Carefully load the conjugation reaction mixture onto the top of the column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.

  • Elution: Begin the elution with the purification buffer at the recommended flow rate for your column.

  • Fraction Collection: Collect fractions as the eluate exits the column. The conjugated protein will typically elute in the void volume (the first major peak), while the unconjugated dye will elute later in a separate peak.

  • Analysis: Analyze the collected fractions using UV-Vis spectrophotometry to determine the protein concentration (at 280 nm) and the presence of the conjugate. Pool the fractions containing the purified conjugate.

Protocol 2: Purification by Dialysis

Dialysis is a process where the selective diffusion of molecules across a semi-permeable membrane is used to separate molecules based on size. The conjugation reaction mixture is placed in a dialysis cassette or tubing with a specific molecular weight cut-off (MWCO) that retains the large protein conjugate while allowing the small, unconjugated dye to diffuse out into a larger volume of buffer.

Materials:

  • Dialysis cassette or tubing with an appropriate MWCO (e.g., 10 kDa for most antibodies)

  • Large beaker or container

  • Stir plate and stir bar

  • Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

  • Membrane Preparation: If using dialysis tubing, cut to the desired length and hydrate (B1144303) according to the manufacturer's instructions. For dialysis cassettes, briefly rinse with distilled water.

  • Sample Loading: Load the conjugation reaction mixture into the dialysis cassette or tubing, ensuring to leave some headspace for potential volume changes.

  • Dialysis: Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (typically 100-500 times the sample volume). Place the beaker on a stir plate and stir gently at 4°C or room temperature.

  • Buffer Exchange: For efficient removal of the unconjugated dye, perform at least two to three buffer changes. A typical schedule is to dialyze for 2-4 hours, change the buffer, dialyze for another 2-4 hours, change the buffer again, and then dialyze overnight at 4°C.

  • Sample Recovery: Carefully remove the dialysis device from the buffer and transfer the purified conjugate to a clean tube.

Protocol 3: Purification by Spin Column Chromatography

Spin columns offer a rapid method for purifying small amounts of conjugated proteins. The principle is similar to SEC, but centrifugation is used to pass the sample through the resin bed.

Materials:

  • Spin column with a size-exclusion resin (e.g., G-25) suitable for the size of the biomolecule.

  • Microcentrifuge.

  • Collection tubes.

  • Purification buffer (e.g., PBS, pH 7.4).

Procedure:

  • Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Column Equilibration: Equilibrate the column by adding the purification buffer and centrifuging. Repeat this step 2-3 times to ensure the resin is fully equilibrated.

  • Sample Loading: Carefully apply the conjugation reaction mixture to the center of the packed resin bed.

  • Elution: Place the spin column into a clean collection tube and centrifuge according to the manufacturer's recommended speed and time. The purified conjugate will be in the eluate, while the unconjugated dye remains in the resin.

  • Sample Recovery: The purified conjugate is now in the collection tube and is ready for downstream applications.

Logical Relationships in Purification Method Selection

The choice of purification method is a critical decision in the experimental workflow. The following diagram illustrates the logical considerations for selecting the most appropriate technique.

decision_tree start Start: Need to remove unconjugated this compound time_critical Is the purification time-critical? start->time_critical sample_volume What is the sample volume? time_critical->sample_volume No spin_column Use Spin Column time_critical->spin_column Yes purity_requirement Is the highest purity required? sample_volume->purity_requirement > 2 mL sample_volume->spin_column < 2 mL sec Use Size Exclusion Chromatography purity_requirement->sec No dialysis Use Dialysis purity_requirement->dialysis Yes

Caption: Decision tree for purification method selection.

References

Application Notes and Protocols for Developing Protease Activity Assays Using SY-21 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for drug discovery and diagnostics. The development of robust and sensitive assays to measure protease activity is therefore of paramount importance. This document provides detailed application notes and protocols for the use of SY-21 NHS ester, a non-fluorescent quencher, in the development of Fluorescence Resonance Energy Transfer (FRET)-based protease activity assays.

This compound is an effective dark quencher with a broad absorption spectrum ranging from 580 nm to 680 nm.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward covalent labeling of primary amines (-NH2) on peptides and proteins, forming a stable amide bond.[2] This property makes it an ideal component for constructing FRET-based protease substrates, where it can be paired with a suitable long-wavelength fluorophore. In an intact peptide substrate, the close proximity of the fluorophore to the SY-21 quencher results in efficient quenching of the fluorescent signal. Upon cleavage of the peptide by a target protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the protease activity.[3]

This document will guide researchers through the principles of FRET-based protease assays, the selection of an appropriate fluorophore to pair with SY-21, a detailed protocol for the synthesis and purification of a FRET peptide substrate, and a comprehensive protocol for conducting the protease activity assay and subsequent data analysis.

Principle of the FRET-Based Protease Assay

The core of this assay is a custom-synthesized peptide that contains a specific cleavage sequence for the protease of interest. This peptide is dually labeled with a fluorophore (the FRET donor) and SY-21 (the FRET acceptor/quencher).

The mechanism is as follows:

  • Intact Substrate (Low Fluorescence): In the uncleaved peptide, the fluorophore and the SY-21 quencher are held in close proximity. When the fluorophore is excited by an external light source, its emission energy is non-radiatively transferred to the nearby SY-21 molecule and dissipated as heat, resulting in minimal to no detectable fluorescence.

  • Protease Cleavage (High Fluorescence): The target protease recognizes and cleaves its specific amino acid sequence within the peptide.

  • Signal Generation: This cleavage event separates the fluorophore from the SY-21 quencher. Freed from the quenching effect, the fluorophore can now emit its characteristic fluorescence upon excitation.

  • Activity Measurement: The increase in fluorescence intensity over time is directly proportional to the rate of substrate cleavage by the protease. This allows for the quantitative determination of enzyme kinetics and the screening of potential inhibitors.

FRET_Principle cluster_0 Intact FRET Substrate cluster_1 Cleaved Substrate Fluorophore Fluorophore Peptide_Sequence Protease Cleavage Site SY-21_Quencher SY-21 Fluorophore->SY-21_Quencher FRET No_Fluorescence Quenched Signal (Low Fluorescence) SY-21_Quencher->No_Fluorescence Excitation Excitation Light Excitation->Fluorophore Cleaved_Fluorophore Fluorophore-Peptide Fragment Fluorescence Fluorescent Signal (High Fluorescence) Cleaved_Fluorophore->Fluorescence Cleaved_Quencher SY-21-Peptide Fragment Excitation2 Excitation Light Excitation2->Cleaved_Fluorophore Protease Target Protease Protease->Cleaved_Substrate_Node Cleavage

Diagram 1: Principle of the FRET-based protease assay.

Materials and Reagents

Key Components
ComponentDescriptionRecommended Supplier(s)
This compound A non-fluorescent quencher that reacts with primary amines.BroadPharm, Vector Labs
Fluorophore NHS ester A fluorescent dye with an NHS ester group for labeling amines. The chosen fluorophore should have an emission spectrum that overlaps with the absorption spectrum of SY-21 (580-680 nm). Suitable candidates include Alexa Fluor™ 647 NHS Ester or Cy5™ NHS Ester.Thermo Fisher Scientific, MedchemExpress
Custom Peptide A high-purity (>95%) synthetic peptide containing the specific cleavage sequence for the target protease. The peptide should have a primary amine at one terminus (for fluorophore labeling) and a lysine (B10760008) residue with a free epsilon-amine group within the sequence (for SY-21 labeling), or vice versa.Various custom peptide synthesis service providers.
Target Protease Purified, active enzyme of interest.R&D Systems, Sigma-Aldrich, or in-house purification.
Reaction Buffer A buffer system that is optimal for the activity of the target protease and does not interfere with the fluorescence assay. Avoid buffers containing primary amines (e.g., Tris) if the labeling reaction is performed in the same buffer.Sigma-Aldrich, Thermo Fisher Scientific
Organic Solvents Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the NHS esters.Sigma-Aldrich
Purification System High-Performance Liquid Chromatography (HPLC) system for purifying the dual-labeled FRET peptide substrate.Waters, Agilent, Shimadzu
Recommended FRET Pair for SY-21
Fluorophore (Donor)Excitation (nm)Emission (nm)Quencher (Acceptor)Quenching Range (nm)
Alexa Fluor™ 647~650~665SY-21580 - 680
Cy5™~649~670SY-21580 - 680

Experimental Protocols

Protocol 1: Synthesis and Purification of the FRET Peptide Substrate

This protocol describes a general method for the dual labeling of a custom peptide with a fluorophore and this compound. The order of labeling may need to be optimized depending on the specific peptide sequence and dye properties. Here, we describe the labeling of the N-terminus with the fluorophore and an internal lysine residue with SY-21.

1. Peptide Design and Synthesis:

  • Design a peptide sequence that is a known substrate for the target protease.

  • Incorporate a unique lysine (K) residue at a position that will not interfere with protease recognition, to be used for SY-21 conjugation.

  • Ensure the N-terminus has a free primary amine for fluorophore conjugation.

  • Have the peptide synthesized at high purity (>95%).

2. Preparation of Reagents:

  • Dissolve the custom peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.

  • Prepare fresh stock solutions of the fluorophore NHS ester and this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL.

3. Labeling Reaction (Two-step):

  • Step 1: Fluorophore Labeling:
  • Add a 1.2 to 1.5-fold molar excess of the fluorophore NHS ester solution to the peptide solution.
  • Incubate the reaction for 1-2 hours at room temperature, protected from light.
  • Monitor the reaction progress by HPLC.
  • Purify the mono-labeled (fluorophore-peptide) product by reverse-phase HPLC. Lyophilize the purified product.
  • Step 2: SY-21 Labeling:
  • Dissolve the purified fluorophore-peptide in 0.1 M sodium bicarbonate buffer, pH 8.3.
  • Add a 1.5 to 2-fold molar excess of the this compound solution.
  • Incubate for 2-4 hours at room temperature, protected from light.
  • Monitor the reaction by HPLC.

4. Purification of the Dual-Labeled FRET Substrate:

  • Purify the final dual-labeled FRET peptide from the reaction mixture using reverse-phase HPLC.

  • Collect the fractions containing the desired product, confirming its identity by mass spectrometry.

  • Lyophilize the purified FRET substrate and store it at -20°C or -80°C, protected from light.

5. Determination of Substrate Concentration:

  • Accurately determine the concentration of the purified FRET substrate using the absorbance of the fluorophore and its known extinction coefficient.

Synthesis_Workflow Peptide Custom Peptide (with Lysine) Reaction1 Step 1: Labeling (N-terminus) Peptide->Reaction1 Fluorophore_NHS Fluorophore-NHS Ester (e.g., Alexa Fluor 647) Fluorophore_NHS->Reaction1 SY21_NHS This compound Reaction2 Step 2: Labeling (Lysine side-chain) SY21_NHS->Reaction2 Purification1 HPLC Purification 1 Reaction1->Purification1 Mono_Labeled Mono-labeled Peptide (Fluorophore-Peptide) Purification1->Mono_Labeled Mono_Labeled->Reaction2 Purification2 HPLC Purification 2 Reaction2->Purification2 Final_Product Dual-labeled FRET Substrate (Fluorophore-Peptide-SY21) Purification2->Final_Product Analysis Mass Spectrometry Concentration Determination Final_Product->Analysis

Diagram 2: Workflow for FRET substrate synthesis and purification.
Protocol 2: Protease Activity Assay

This protocol provides a general procedure for measuring protease activity in a 96-well plate format, suitable for high-throughput screening.

1. Preparation of Reagents:

  • Prepare the assay buffer optimal for your protease of interest.

  • Prepare a stock solution of the purified FRET substrate in DMSO or an appropriate aqueous buffer.

  • Prepare a dilution series of the target protease in the assay buffer.

  • If screening for inhibitors, prepare solutions of the test compounds.

2. Assay Setup:

  • Add 50 µL of the assay buffer to each well of a black, flat-bottom 96-well plate.

  • For inhibitor screening, add 10 µL of the compound solution (or vehicle control) to the appropriate wells.

  • Add 20 µL of the protease dilution to each well to initiate a pre-incubation with the inhibitors (if applicable). For a standard activity assay, add the protease solution.

  • Mix gently and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the protease.

3. Initiating the Reaction:

  • Add 20 µL of the FRET substrate solution to each well to start the enzymatic reaction. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate kinetic measurements. A good starting point is 1-10 µM.

  • The final volume in each well should be 100 µL.

4. Data Acquisition:

  • Immediately place the plate in a fluorescence plate reader.

  • Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 650/670 nm for Alexa Fluor 647).

  • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

5. Data Analysis:

  • For each well, plot the relative fluorescence units (RFU) against time.

  • The initial velocity (V₀) of the reaction is the initial linear slope of this curve.

  • Protease activity is proportional to V₀.

  • For inhibitor screening, calculate the percent inhibition using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

Quantitative Data and Enzyme Kinetics

To obtain key kinetic parameters for the protease, a substrate titration experiment should be performed.

1. Experimental Setup:

  • Set up the assay as described in Protocol 2, but instead of varying the enzyme concentration, use a fixed, low concentration of the protease and a range of substrate concentrations (e.g., 0.1x to 10x the estimated Km).

2. Data Analysis:

  • Determine the initial velocity (V₀) for each substrate concentration.

  • Plot V₀ versus the substrate concentration [S].

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km. V₀ = (Vmax * [S]) / (Km + [S])

3. Calculation of Catalytic Efficiency:

  • The turnover number (kcat) can be calculated if the enzyme concentration [E] is known: kcat = Vmax / [E]

  • The catalytic efficiency of the protease for the substrate is then determined by the ratio kcat/Km.

ParameterDescriptionHow to Determine
V₀ (Initial Velocity) The initial rate of the enzymatic reaction.Slope of the linear portion of the RFU vs. time plot.
Km (Michaelis Constant) The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate.Determined from the Michaelis-Menten plot (V₀ vs. [S]).
Vmax (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with the substrate.Determined from the Michaelis-Menten plot.
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time.kcat = Vmax / [Enzyme]
kcat/Km The catalytic efficiency of the enzyme.Ratio of kcat to Km.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence Incomplete quenching of the FRET substrate. Impure substrate. Autofluorescence of compounds or buffer components.Re-purify the FRET substrate. Check the purity by HPLC and mass spectrometry. Run a blank with all components except the enzyme. Test different assay buffers.
Low or no signal Inactive enzyme. Incorrect assay conditions (pH, temperature). Substrate is not cleaved by the enzyme. Incorrect excitation/emission wavelengths.Verify enzyme activity with a known substrate. Optimize assay conditions. Confirm the peptide sequence is a substrate for the protease. Check the plate reader settings.
Non-linear reaction progress curves Substrate depletion. Product inhibition. Enzyme instability.Use a lower enzyme concentration or a higher substrate concentration. Dilute the enzyme immediately before use.
Precipitation of compounds Low solubility of test compounds in the assay buffer.Add a small percentage of DMSO to the final reaction mixture (ensure it does not inhibit the enzyme).

Conclusion

This compound is a versatile and effective tool for the development of sensitive and continuous F-based protease activity assays. When paired with a suitable long-wavelength fluorophore, it enables the creation of custom substrates for a wide variety of proteases. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to design, synthesize, and utilize these powerful tools in basic research and drug discovery. The ability to quantitatively measure enzyme kinetics provides a robust platform for characterizing proteases and screening for novel therapeutic agents.

References

Application of SY-21 NHS Ester in Nucleic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

SY-21 NHS ester is a non-fluorescent acceptor dye, equivalent to QSY®-21 succinimidyl ester, that serves as an effective quencher in Förster Resonance Energy Transfer (FRET) applications.[1][2][3][4] Its primary role in nucleic acid detection is as a dark quencher in the design of fluorogenic probes, such as TaqMan® probes and Molecular Beacons.[5][6][7] this compound possesses a broad absorption spectrum, making it a versatile quencher for a variety of fluorophores that emit in the orange to far-red region of the spectrum.[3][8][9] The N-hydroxysuccinimide (NHS) ester functional group allows for straightforward covalent conjugation to primary amine groups, which can be incorporated into synthetic oligonucleotides.[2][10] This stable amide linkage ensures the quencher is reliably positioned within the nucleic acid probe.[11]

Principle of Nucleic Acid Detection using this compound-Labeled Probes

The application of this compound in nucleic acid detection is primarily based on the principle of FRET.[12] A nucleic acid probe, typically a single-stranded oligonucleotide, is dually labeled with a fluorophore (reporter dye) at one end and SY-21 (quencher) at the other. In the intact probe, the close proximity of the fluorophore and the SY-21 quencher results in the quenching of the fluorophore's emission via FRET.[5][13]

In the absence of the target nucleic acid sequence, the probe maintains a conformation where the fluorophore and quencher are in close proximity, leading to a low fluorescence signal.

Upon hybridization of the probe to its complementary target sequence, a conformational change occurs that separates the fluorophore from the SY-21 quencher. This separation disrupts FRET, leading to an increase in fluorescence emission from the reporter dye.[5] In the case of hydrolysis probes (e.g., TaqMan® probes), the 5' to 3' exonuclease activity of DNA polymerase during PCR cleaves the probe, permanently separating the fluorophore from the quencher and resulting in a cumulative increase in fluorescence proportional to the amount of amplified product.[5][14]

Advantages of this compound in Nucleic Acid Detection
  • Broad Quenching Range: SY-21 has a wide and intense quenching range from 580 nm to 680 nm, making it compatible with a variety of popular fluorophores.[3][8][9]

  • Non-Fluorescent Nature: As a dark quencher, SY-21 does not emit its own fluorescence, which eliminates the background signal often associated with fluorescent quenchers and improves the signal-to-noise ratio of the assay.[1][15][16]

  • Stable Conjugation: The NHS ester chemistry forms a stable, covalent amide bond with amine-modified oligonucleotides, ensuring the integrity of the probe during synthesis, purification, and application.[10][11]

  • Versatility: SY-21 labeled probes can be employed in various nucleic acid detection platforms, including real-time quantitative PCR (qPCR), in situ hybridization, and other molecular diagnostic assays.[1][6][15]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference(s)
Molecular Weight 815.34 g/mol [3]
Quenching Range 580 - 680 nm[3][8][9]
Reactive Group N-hydroxysuccinimide (NHS) ester[3][8][9]
Reacts With Primary amines[2][8][10]
Solubility DMSO, DMF[3]

Table 2: Compatible Fluorophores for SY-21 Quencher

FluorophoreExcitation Max (nm)Emission Max (nm)Reference(s)
Fluorescein ~494~521[8][9]
Alexa Fluor® 568 ~578~603[8][9]
TAMRA ~555~580[8][9]
ROX ~575~602[8][9]
Texas Red ~589~615[8][9]
Cy5 ~649~670[3][8][9]
Alexa Fluor® 647 ~650~668[3][8][9]

Table 3: Quenching Efficiency of a QSY-21 Labeled Peptide with Alexa Fluor 647

ConditionQuenching EfficiencyReference(s)
In milliQ water (37°C)92-99%[15]
In DMEM with 10% FBS (37°C)92-99%[15]
In 100% heat-inactivated FBS (37°C)92-99%[15]

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotides with this compound

This protocol provides a general procedure for the covalent attachment of this compound to an oligonucleotide containing a primary amine modification (e.g., at the 5' or 3' terminus).

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][10]

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-9.0)[2][10]

  • Size-exclusion chromatography columns (e.g., Glen Gel-Pak™) or HPLC for purification[17][18]

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[10]

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[10] The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvents and prepare the solution fresh.[2][10]

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the dissolved this compound to the oligonucleotide solution.[10]

    • Vortex the reaction mixture gently to ensure thorough mixing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[2][10]

  • Purification of the Labeled Oligonucleotide:

    • Purify the SY-21 labeled oligonucleotide from unreacted dye and byproducts using size-exclusion chromatography or reverse-phase HPLC.[17][18]

    • Monitor the elution of the labeled oligonucleotide by UV-Vis spectrophotometry at 260 nm (for the oligonucleotide) and at the absorbance maximum of SY-21 (~661 nm).

  • Quantification and Storage:

    • Determine the concentration and labeling efficiency of the purified conjugate using UV-Vis spectrophotometry.

    • Store the purified SY-21 labeled oligonucleotide at -20°C, protected from light.

Protocol 2: Nucleic Acid Detection using a SY-21 Labeled TaqMan® Probe in qPCR

This protocol outlines the use of a dually labeled probe with a 5' fluorophore and a 3' SY-21 quencher in a real-time PCR assay.

Materials:

  • SY-21 labeled TaqMan® probe (designed to be complementary to the target sequence)

  • Forward and reverse primers for the target sequence

  • DNA template

  • qPCR master mix (containing DNA polymerase with 5'-3' exonuclease activity, dNTPs, and reaction buffer)

  • Real-time PCR instrument

Procedure:

  • Reaction Setup:

    • On ice, prepare the qPCR reaction mixture according to the master mix manufacturer's instructions. A typical reaction includes:

      • qPCR master mix (2X)

      • Forward primer (final concentration 100-900 nM)

      • Reverse primer (final concentration 100-900 nM)

      • SY-21 labeled TaqMan® probe (final concentration 100-250 nM)

      • DNA template

      • Nuclease-free water to the final volume

  • Real-Time PCR Cycling:

    • Set up the real-time PCR instrument with the appropriate cycling conditions. A typical protocol includes:

      • Initial denaturation (e.g., 95°C for 2-10 minutes)

      • 40-45 cycles of:

        • Denaturation (e.g., 95°C for 15 seconds)

        • Annealing/Extension (e.g., 60°C for 60 seconds)

    • Set the instrument to collect fluorescence data at the end of each annealing/extension step.

  • Data Analysis:

    • Analyze the amplification plot (fluorescence vs. cycle number) to determine the cycle threshold (Ct) value for each sample. The Ct value is inversely proportional to the initial amount of target nucleic acid.

Mandatory Visualizations

G Figure 1. This compound Labeling Workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Oligo Amine-Modified Oligonucleotide Mix Mix in Bicarbonate Buffer (pH 8.3-9.0) Oligo->Mix Dye This compound Dye->Mix Incubate Incubate at Room Temp (1-4 hours) Mix->Incubate Purify Purify (HPLC or Size-Exclusion) Incubate->Purify Analyze Analyze (UV-Vis) Purify->Analyze LabeledOligo SY-21 Labeled Oligonucleotide Analyze->LabeledOligo

Caption: Workflow for labeling an amine-modified oligonucleotide with this compound.

Caption: Principle of FRET-based nucleic acid detection using a SY-21 labeled probe.

G Figure 3. TaqMan® Probe Mechanism in qPCR cluster_cycle PCR Cycle cluster_signal Signal Generation Annealing Annealing: Probe Hybridizes to Target Extension Extension: DNA Polymerase Extends Primer Annealing->Extension Cleavage Cleavage: Polymerase Degrades Probe Extension->Cleavage Separation Fluorophore and SY-21 Are Separated Cleavage->Separation Signal Fluorescence Signal Increases Separation->Signal

Caption: Signaling pathway of a SY-21 labeled TaqMan® probe during qPCR.

References

Application Note: Determination of Labeling Efficiency for SY-21 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SY-21 NHS ester is a non-fluorescent acceptor dye commonly utilized in the preparation of Fluorescence Resonance Energy Transfer (FRET) probes for peptides, antibodies, and oligonucleotides.[1][2] As an equivalent to QSY®-21 succinimidyl ester, it exhibits a broad and intense quenching range from 580 nm to 680 nm.[1][3] The N-Hydroxysuccinimide (NHS) ester functional group allows for the efficient and specific labeling of biomolecules by forming a stable, covalent amide bond with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[2][3][4][5] The efficiency of this labeling reaction, often expressed as the Degree of Labeling (DOL), is a critical parameter for ensuring the quality, consistency, and performance of the resulting bioconjugate. A precise DOL is essential for applications ranging from immunoassays to in-vivo imaging.

This application note provides a detailed protocol for labeling a protein with this compound and subsequently determining the labeling efficiency using spectrophotometric methods.

Chemical and Physical Properties of this compound

A summary of the key physical and spectral properties of this compound is provided in the table below. These values are essential for the accurate calculation of the Degree of Labeling.

PropertyValueReference
Molecular Weight 815.34 g/mol [3][6]
Maximum Absorbance (λmax) ~661 nm[3][4][5][7][8]
Molar Extinction Coefficient (ε_dye) 90,000 M⁻¹cm⁻¹ (at 661 nm)[3][6][7][9]
Reactivity Primary Amines[2][3]
Solubility Anhydrous DMSO, DMF[2][3][6]
Correction Factor (CF₂₈₀) 0.32 (A₂₈₀ / A₆₆₁)[10]

Signaling Pathway and Reaction Mechanism

The fundamental reaction involves the nucleophilic acyl substitution of the NHS ester by a primary amine on the target biomolecule. The primary amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][4] This reaction is highly efficient and specific within an optimal pH range of 7.2 to 8.5. It is crucial to use buffers that do not contain primary amines (e.g., Tris or glycine), as they will compete with the target molecule for reaction with the NHS ester.[5]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-SY-21 (Stable Amide Bond) Protein->Conjugate Nucleophilic Attack SY21 SY-21-NHS Ester SY21->Conjugate NHS N-hydroxysuccinimide (Byproduct) SY21->NHS Release Conditions pH 7.2 - 8.5 Room Temperature (Amine-free buffer) Conditions->Conjugate

Caption: NHS ester reaction mechanism for protein labeling.

Experimental Protocols

This section outlines the necessary steps for labeling a protein with this compound and determining the DOL. The protocol is generalized for a typical IgG antibody but can be adapted for other proteins.

Materials and Reagents
  • Protein (e.g., IgG antibody, >2 mg/mL in an amine-free buffer)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)

  • UV-Vis Spectrophotometer

Protocol Workflow

The overall experimental workflow consists of four main stages: Reagent Preparation, Labeling Reaction, Purification, and Spectrophotometric Analysis.

G prep 1. Reagent Preparation - Dissolve this compound in DMSO - Prepare Protein Solution in Reaction Buffer reaction 2. Labeling Reaction - Add NHS Ester to Protein - Incubate for 1-2 hours at RT prep->reaction purification 3. Purification - Quench reaction (optional) - Separate conjugate from free dye  using Gel Filtration reaction->purification analysis 4. Analysis - Measure Absorbance at 280 nm & 661 nm - Calculate Protein Concentration and DOL purification->analysis

Caption: Experimental workflow for labeling and analysis.
Step 1: Reagent Preparation

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS or bicarbonate buffer). The concentration should ideally be 2-10 mg/mL for efficient labeling.[8] If necessary, exchange the buffer using dialysis or a desalting column.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex to ensure complete dissolution. Aqueous solutions of NHS esters are not stable and should be used promptly.[8]

Step 2: Labeling Reaction
  • Calculate Molar Excess: The optimal molar ratio of NHS ester to protein is empirical and should be optimized for each specific protein and application. A higher molar excess is generally required for more dilute protein solutions. The table below provides a starting point for optimization.

Protein ConcentrationRecommended Molar Excess (Dye:Protein)
> 5 mg/mL5-10 fold
1-5 mg/mL10-20 fold
< 1 mg/mL20-50 fold
  • Perform Labeling: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C, but the incubation time may need to be extended.[5]

Step 3: Purification of the Conjugate
  • Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes. This step is optional if the conjugate is immediately purified.

  • Remove Free Dye: It is critical to remove all unreacted this compound for accurate DOL determination.[6] Pass the reaction mixture through a gel filtration column (e.g., G-25) equilibrated with the desired storage buffer (e.g., PBS).

  • Collect Fractions: Collect the colored fractions corresponding to the high molecular weight conjugate, which will elute first. The smaller, unreacted dye molecules will be retained on the column and elute later.

Step 4: Determination of Labeling Efficiency (DOL)
  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λmax of SY-21, which is ~661 nm (A₆₆₁). Dilute the sample if necessary to ensure the absorbance readings are within the linear range of the instrument (typically < 2.0).[6]

  • Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule.[6] Use the following equations:

    a. Molar Concentration of the Dye:

    [Dye] (M) = A₆₆₁ / (ε_dye * path length) Where ε_dye = 90,000 M⁻¹cm⁻¹ and path length is typically 1 cm.

    b. Corrected Absorbance of the Protein at 280 nm:

    A₂₈₀_corrected = A₂₈₀ - (A₆₆₁ * CF₂₈₀) Where CF₂₈₀ for SY-21 is 0.32.

    c. Molar Concentration of the Protein:

    [Protein] (M) = A₂₈₀_corrected / (ε_protein * path length) Where ε_protein for a typical IgG is ~210,000 M⁻¹cm⁻¹.

    d. Degree of Labeling (DOL):

    DOL = [Dye] / [Protein]

Data Presentation

The results from different labeling reactions should be summarized for easy comparison to determine the optimal molar excess.

Molar Excess (Input)A₂₈₀ (Measured)A₆₆₁ (Measured)[Protein] (M)[Dye] (M)DOL (Calculated)
5xValueValueValueValueValue
10xValueValueValueValueValue
20xValueValueValueValueValue

Conclusion

This application note provides a comprehensive protocol for the successful labeling of proteins with this compound and the accurate determination of the labeling efficiency. The degree of labeling is a crucial parameter that influences the functionality of the final conjugate. By carefully controlling the reaction conditions, particularly the molar excess of the dye, and performing accurate spectrophotometric measurements post-purification, researchers can produce well-characterized conjugates for a wide range of applications in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with SY-21 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low labeling efficiency with SY-21 NHS ester. The information is presented in a question-and-answer format to directly address common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My labeling efficiency with this compound is significantly lower than expected. What are the primary factors that could be causing this?

Low labeling efficiency with NHS esters is a common problem that can be attributed to several factors throughout the experimental workflow. The most critical aspects to investigate are the reaction conditions, buffer composition, reagent quality, and protein-specific characteristics. A systematic evaluation of these factors will help identify and resolve the issue.

Troubleshooting Guide: Key Factors Affecting Labeling Efficiency

FactorCommon IssueRecommended Solution
Reaction pH The pH is outside the optimal range of 7.2-8.5.[1]Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to 8.0-8.5 for optimal reaction with primary amines.[2]
Buffer Composition The buffer contains primary amines (e.g., Tris, Glycine).[1]Use an amine-free buffer such as phosphate-buffered saline (PBS), bicarbonate, or borate (B1201080) buffer.[3] If your protein is in an incompatible buffer, perform a buffer exchange before labeling.
This compound Quality The NHS ester has hydrolyzed due to moisture.Prepare the this compound solution immediately before use in a high-quality anhydrous solvent like DMSO or DMF.[4][5] Store the solid this compound desiccated at -20°C.[6][7]
Solvent Quality The DMSO or DMF used to dissolve the NHS ester is not anhydrous or has degraded.Use a fresh, high-quality, anhydrous grade of DMSO or DMF. Degraded DMF can contain amines that will react with the NHS ester.[5]
Protein Concentration The protein concentration is too low, leading to slower reaction kinetics and increased competition from hydrolysis.For optimal labeling, use a protein concentration of 1-10 mg/mL.[4][5] Higher protein concentrations generally lead to better labeling efficiency.[8]
Molar Excess of Dye The molar ratio of this compound to the protein is insufficient.Increase the molar excess of the this compound. The optimal ratio is empirical and should be determined for each specific protein and concentration.[9]
Protein Characteristics The primary amines on the protein surface are not accessible due to steric hindrance.While difficult to control, understanding the protein's structure can provide insights. If labeling efficiency remains low despite optimizing other factors, consider alternative labeling chemistries.

Q2: How does pH affect the stability of the this compound and the labeling reaction?

The pH of the reaction is a critical parameter that governs a trade-off between the reactivity of the target amines and the stability of the NHS ester.

  • Amine Reactivity: Primary amines on the protein (the N-terminus and the epsilon-amino group of lysine (B10760008) residues) are reactive towards NHS esters only when they are in their deprotonated, nucleophilic state. This is favored at a pH above the pKa of the amine groups.

  • NHS Ester Hydrolysis: this compound is susceptible to hydrolysis, a competing reaction where water attacks the ester, rendering it inactive. The rate of hydrolysis increases significantly with increasing pH.[]

The optimal pH for NHS ester labeling is therefore a compromise, typically between pH 7.2 and 8.5 , where the amines are sufficiently reactive, and the hydrolysis of the NHS ester is manageable.[1]

Quantitative Data: Half-life of NHS Esters at Various pH Values

The following table summarizes the approximate half-life of a typical NHS ester at different pH values and temperatures. This illustrates the critical importance of pH control during the labeling reaction.

pHTemperature (°C)Approximate Half-life
7.0254-5 hours
8.025~1 hour
8.525~30 minutes
9.025~10 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Q3: What is the recommended molar excess of this compound to my protein?

The optimal molar excess of this compound to your protein is empirical and depends on several factors, including the protein's concentration and the desired Degree of Labeling (DOL).[9] The DOL is the average number of dye molecules conjugated to each protein molecule.[11]

Quantitative Data: Recommended Starting Molar Excess Ratios

This table provides general recommendations for the starting molar excess of this compound based on the protein concentration. These ratios should be optimized for your specific experiment.[9]

Protein ConcentrationRecommended Molar Excess (Dye:Protein)Rationale
> 5 mg/mL5-10 foldHigher protein concentrations lead to more efficient labeling kinetics.[9]
1-5 mg/mL10-20 foldA common concentration range for antibody and other protein labeling.[9]
< 1 mg/mL20-50 foldA higher excess is required to compensate for the slower reaction kinetics at lower protein concentrations and to outcompete hydrolysis.[9]

For many applications, a final DOL of 2-10 for antibodies is considered optimal.[12] Over-labeling can lead to protein precipitation or fluorescence quenching, while under-labeling may result in a low signal.[9][12]

Experimental Protocols

Protocol 1: General Labeling of a Protein with this compound

This protocol provides a general guideline. Optimization will be necessary for your specific protein and experimental goals.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., gel filtration column).

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration to 1-10 mg/mL.[4]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[4]

  • Perform the Labeling Reaction: Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.[4] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove the unreacted this compound and byproducts by passing the reaction mixture through a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[4]

  • Characterize the Conjugate: Determine the Degree of Labeling (DOL) (see Protocol 2).

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the SY-21 quencher (approximately 661 nm).[6]

Procedure:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~661 nm (Amax).

  • Calculate the DOL using the following formula:

    DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye]

    Where:

    • Amax is the absorbance at the λmax of SY-21 (~661 nm).

    • A280 is the absorbance at 280 nm.

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • εdye is the molar extinction coefficient of SY-21 at its λmax (90,000 cm-1M-1).[6]

    • CF is the correction factor for the absorbance of SY-21 at 280 nm (A280 of dye / Amax of dye). This value should be determined for the free dye if not provided by the manufacturer.

Visualizations

This compound Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and NHS Ester Solution (pH 8.0-8.5) Protein->Mix NHS_Ester This compound (Solid) Dissolve Dissolve NHS Ester NHS_Ester->Dissolve Solvent Anhydrous DMSO/DMF Solvent->Dissolve Dissolve->Mix Incubate Incubate (1-2h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris) Incubate->Quench Purify Purify Conjugate (Gel Filtration) Quench->Purify Analyze Determine DOL Purify->Analyze

Caption: A typical experimental workflow for labeling a protein with this compound.

This compound Hydrolysis vs. Aminolysis NHS_Ester This compound (Active) Conjugate Protein-NH-CO-SY-21 (Stable Conjugate) NHS_Ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Ester SY-21 Carboxylic Acid (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Protein_Amine Protein-NH2 (Reactive Amine) Water H2O (Hydrolysis)

Caption: Competing reactions of this compound: aminolysis and hydrolysis.

Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency Check_pH Is reaction pH between 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.0-8.5 Check_pH->Adjust_pH No Check_Reagent Was NHS ester solution freshly prepared in anhydrous solvent? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Concentration Is protein concentration >1 mg/mL? Check_Reagent->Check_Concentration Yes Prepare_Fresh Use fresh anhydrous solvent and prepare NHS ester solution immediately before use Check_Reagent->Prepare_Fresh No Check_Molar_Ratio Is molar excess of NHS ester sufficient? Check_Concentration->Check_Molar_Ratio Yes Concentrate_Protein Increase protein concentration Check_Concentration->Concentrate_Protein No Increase_Ratio Increase molar excess of NHS ester Check_Molar_Ratio->Increase_Ratio No Success Labeling Efficiency Improved Check_Molar_Ratio->Success Yes (Consider protein-specific factors) Adjust_pH->Success Buffer_Exchange->Success Prepare_Fresh->Success Concentrate_Protein->Success Increase_Ratio->Success

Caption: A logical workflow for troubleshooting low labeling efficiency with this compound.

References

How to prevent hydrolysis of SY-21 NHS ester during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SY-21 NHS Ester. This guide provides detailed troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments and prevent unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is hydrolysis a critical issue?

This compound is a non-fluorescent quencher dye commonly used in Fluorescence Resonance Energy Transfer (FRET) applications.[1][2] It is functionalized with an N-hydroxysuccinimide (NHS) ester, an amine-reactive group designed to label primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) to form a stable amide bond.[]

Hydrolysis is the primary competing reaction during conjugation.[4][5] In an aqueous environment, the NHS ester can react with water instead of the target amine. This reaction cleaves the ester, rendering it inactive and unable to conjugate to your biomolecule.[6][7] Managing hydrolysis is therefore critical to achieving high conjugation efficiency.

Q2: What is the optimal pH for conjugating this compound?

The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing amine reactivity and minimizing ester hydrolysis.[6] The reaction is highly pH-dependent.[8][9]

  • Below pH 7.2: Most primary amines are protonated (-NH3+), making them non-nucleophilic and significantly slowing the conjugation reaction.[6]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, reducing the amount of active ester available for conjugation.[4][6]

For most applications, a pH range of 7.2 to 8.5 is recommended, with an optimal pH often cited as 8.3-8.5 .[4][8][10][11]

Q3: Which buffers should I use for the conjugation reaction, and which should I avoid?

The choice of buffer is crucial. You must use a buffer that does not contain primary amines, as these will compete with your target biomolecule for reaction with the this compound.[4][11][]

Recommended BuffersIncompatible Buffers (Contain Primary Amines)
Phosphate Buffer (e.g., 0.1 M PBS)Tris (e.g., TBS, Tris-HCl)
Carbonate-Bicarbonate Buffer (e.g., 0.1 M)Glycine (B1666218)
Borate Buffer (e.g., 50 mM)
HEPES Buffer
Data sourced from multiple references.[4][11][]

Q4: How should I properly handle and store this compound to prevent premature hydrolysis?

Proper handling and storage are essential to maintain the reactivity of the NHS ester.

  • Solid Form: Store the solid this compound at -20°C to -80°C, protected from light and moisture (desiccated).[13][14] Before opening, always allow the vial to equilibrate completely to room temperature to prevent water condensation inside.[14][15]

  • Stock Solutions: Prepare stock solutions by dissolving the ester in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[11][16] It is critical to use amine-free DMF.[8]

  • Storage of Stock Solutions: For maximum stability, create single-use aliquots of the stock solution and store them at -20°C.[16] This avoids repeated freeze-thaw cycles and the introduction of moisture.[17] Anhydrous DMF/DMSO solutions can be stable for 1-2 months when stored properly.[8]

  • Aqueous Solutions: Aqueous solutions of NHS esters are not stable and should be used immediately after preparation.[8][14]

Q5: What are the recommended reaction times and temperatures?

Reaction conditions can be adjusted to suit the stability of the biomolecule being labeled.

  • Temperature: Reactions are typically performed at room temperature or at 4°C.[4] Lowering the temperature to 4°C can help suppress the rate of hydrolysis, which is particularly useful for longer incubation times.[4]

  • Time: Incubation times generally range from 30 minutes to 4 hours at room temperature or overnight at 4°C.[4][8][9] The optimal time may vary depending on the specific reactants and their concentrations.[6]

Troubleshooting Guide

Problem: Low or no conjugation efficiency.

If you observe poor labeling results, work through the following checklist to identify the potential cause.

  • Check the NHS Ester Reagent: Has the solid or stock solution been stored improperly or for too long? It may have hydrolyzed. Use a fresh vial or stock solution. A method for assessing the reactivity of an NHS ester is available.[14]

  • Verify the Reaction pH: Is the pH of your reaction buffer within the optimal 7.2-8.5 range?[4] A pH outside this window is a common cause of failure. Note that the hydrolysis of the NHS ester can cause the pH of the reaction mixture to drop over time, especially in large-scale reactions; using a more concentrated buffer can help maintain the pH.[8][10]

  • Confirm Buffer Compatibility: Are you using an amine-free buffer like PBS, bicarbonate, or borate?[4][11] Buffers like Tris or glycine will quench the reaction.[]

  • Ensure Fresh Reagent Preparation: Did you dissolve the this compound in anhydrous solvent and add it to the reaction immediately? Any delay in using the aqueous solution can lead to significant hydrolysis.[8]

  • Assess Biomolecule Concentration: Is the concentration of your protein or biomolecule too low? For optimal results, protein concentrations of 1-10 mg/mL are recommended.[8][9] Low concentrations can favor hydrolysis over the desired conjugation reaction.[4]

Problem: The protein/biomolecule precipitates during the reaction.

This can occur when adding the NHS ester stock solution (dissolved in an organic solvent) to the aqueous buffer.

  • Cause: The final concentration of the organic solvent (DMSO or DMF) may be too high, causing the protein to denature and precipitate.

  • Solution: Keep the volume of the added organic solvent to a minimum, typically between 0.5% and 10% of the total reaction volume.[4] Prepare a more concentrated stock of the NHS ester if necessary to reduce the volume needed.

Quantitative Data

The rate of NHS ester hydrolysis is highly dependent on pH and temperature. The stability is often measured by its half-life (t½), the time it takes for 50% of the ester to hydrolyze.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

pHTemperatureApproximate Half-lifeCitation(s)
7.00°C4-5 hours[4][5]
8.0Room Temp.210 minutes[18][19]
8.5Room Temp.180 minutes[18][19]
8.64°C10 minutes[4][5]
9.0Room Temp.125 minutes[18][19]

Note: Half-life values can vary based on the specific NHS ester structure and buffer conditions.

Experimental Protocols

General Protocol for Conjugating this compound to a Protein

This protocol provides a general guideline. Optimal conditions, such as the molar excess of the NHS ester, may need to be determined empirically for each specific application.[6]

1. Preparation of Protein Solution:

  • Dissolve or buffer-exchange the protein into an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5).[6][10]
  • Adjust the protein concentration to 1-10 mg/mL.[6][8]

2. Preparation of this compound Solution:

  • Immediately before starting the reaction, dissolve the this compound in a small volume of fresh, anhydrous DMSO or amine-free DMF.[11] For example, prepare a 10 mM stock solution.

3. Conjugation Reaction:

  • Add the dissolved this compound to the protein solution while gently stirring or vortexing.[6][9] A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[6]
  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]

4. Quenching the Reaction (Optional but Recommended):

  • Stop the reaction by adding a small molecule with a primary amine to consume any unreacted NHS ester.[4] Add a quenching buffer like 1 M Tris-HCl or 1 M glycine to a final concentration of 50-100 mM.[6]
  • Incubate for 15-30 minutes at room temperature.[6]

5. Purification of the Conjugate:

  • Remove unreacted SY-21 and the N-hydroxysuccinimide byproduct from the labeled protein.[9]
  • Common purification methods include gel filtration (e.g., desalting columns) or dialysis against a suitable storage buffer (e.g., PBS).[6][9][10]

Visual Guides

Competing_Reactions cluster_0 Reaction Pathways reagent This compound (Active) product SY-21 Conjugate (Stable Amide Bond) reagent->product Aminolysis (Desired Reaction) pH 7.2-8.5 hydrolyzed Hydrolyzed SY-21 (Inactive Carboxylic Acid) reagent->hydrolyzed Hydrolysis (Competing Reaction) Increases with pH amine Target Amine (R-NH₂) amine->product water Water (H₂O) water->hydrolyzed

Caption: Competing reaction pathways for this compound.

Experimental_Workflow start Start prep_protein 1. Prepare Biomolecule in Amine-Free Buffer (pH 8.3) start->prep_protein react 3. Combine and React (1-2h RT or O/N 4°C) prep_protein->react prep_ester 2. Prepare this compound in Anhydrous DMSO/DMF prep_ester->react quench 4. Quench Reaction (e.g., Tris or Glycine) react->quench purify 5. Purify Conjugate (e.g., Gel Filtration) quench->purify end End: Purified Conjugate purify->end

Caption: Standard experimental workflow for this compound conjugation.

Troubleshooting_Workflow problem Problem: Low Conjugation Efficiency q_reagent Is NHS ester fresh? problem->q_reagent q_ph Is pH 8.3-8.5? sol_ph Action: Adjust pH q_ph->sol_ph No ok Investigate other factors: - Protein concentration - Molar ratio q_ph->ok Yes q_buffer Is buffer amine-free? q_buffer->q_ph Yes sol_buffer Action: Change to PBS/ Bicarbonate Buffer q_buffer->sol_buffer No q_reagent->q_buffer Yes sol_reagent Action: Use fresh reagent stock q_reagent->sol_reagent No

Caption: Troubleshooting logic for low this compound conjugation efficiency.

References

Solving solubility problems with SY-21 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SY-21 NHS ester.

Troubleshooting Guide

Problem: Precipitate observed after adding this compound stock solution to the aqueous reaction buffer.

This is a common issue arising from the low aqueous solubility of many NHS esters.

  • Possible Cause 1: Concentration of the organic solvent is too high.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture is low, typically between 0.5% and 10%.[1] High concentrations of organic solvents can cause precipitation of proteins or other biomolecules.

  • Possible Cause 2: this compound concentration is too high.

    • Solution: The concentration of the this compound stock solution should be optimized. While a higher concentration can drive the reaction, it also increases the risk of precipitation. Consider preparing a more dilute stock solution.

  • Possible Cause 3: The aqueous buffer is not optimal.

    • Solution: Ensure the buffer does not contain any components that may react with the NHS ester or cause precipitation. Avoid primary amine buffers like Tris.[2] Phosphate, bicarbonate, or borate (B1201080) buffers are generally recommended.[1]

Problem: Low labeling efficiency or no reaction.

Several factors can contribute to poor labeling efficiency with this compound.

  • Possible Cause 1: Incorrect pH of the reaction buffer.

    • Solution: The reaction of NHS esters with primary amines is highly pH-dependent.[2][3] The optimal pH range for the labeling reaction is typically 8.3-8.5.[2][4] At lower pH values, the primary amines are protonated and less reactive.[3]

  • Possible Cause 2: Hydrolysis of the this compound.

    • Solution: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired labeling reaction.[1][5] The rate of hydrolysis increases with increasing pH.[1][5] Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF and add it to the reaction buffer immediately before starting the labeling reaction.[2][6][7]

  • Possible Cause 3: Presence of primary amines in the buffer.

    • Solution: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, leading to lower labeling efficiency.[2] Use a non-amine-containing buffer like phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.[1][6]

  • Possible Cause 4: Inactive this compound.

    • Solution: Improper storage or handling can lead to the degradation of the this compound. Store the solid ester at -20°C and protect it from moisture.[8][9] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[10]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a non-fluorescent acceptor dye, often referred to as a quencher.[8][9] It is commonly used in Fluorescence Resonance Energy Transfer (FRET) applications to prepare probes for peptides and oligonucleotides.[8][9] Its N-hydroxysuccinimidyl (NHS) ester functional group reacts with primary amines on proteins, peptides, and amine-modified oligonucleotides to form a stable covalent amide bond.[8][9][11]

Q2: What solvents should I use to dissolve this compound?

A2: this compound is soluble in anhydrous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[8] It is important to use high-quality, anhydrous solvents to prevent hydrolysis of the NHS ester before it is added to your reaction.[2]

Q3: What is the optimal pH for labeling with this compound?

A3: The labeling reaction is most efficient at a pH between 7 and 9.[8][9][11] For optimal results, a pH of 8.3 to 8.5 is often recommended.[2][4]

Q4: Can I use a Tris-based buffer for my labeling reaction?

A4: It is not recommended to use buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the this compound, thereby reducing the labeling efficiency.[2]

Q5: How can I stop the labeling reaction?

A5: The reaction can be stopped by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM. This will quench any unreacted this compound.

Q6: How does the hydrolysis of this compound affect my experiment?

A6: Hydrolysis is a competing reaction that converts the reactive NHS ester to an unreactive carboxylic acid, reducing the amount of dye available to label your target molecule.[1] The rate of hydrolysis is dependent on pH and temperature, with higher pH and temperature leading to faster hydrolysis.[1][5] At pH 7 and 0°C, the half-life of an NHS ester can be 4-5 hours, while at pH 8.6 and 4°C, it can be as short as 10 minutes.[1][5]

Data Presentation

ParameterRecommended SolventNotes
Solubility Anhydrous Dimethyl Sulfoxide (DMSO)Prepare stock solutions fresh before use.[2]
Anhydrous Dimethylformamide (DMF)Ensure DMF is amine-free as it can degrade to dimethylamine.[2]
pHHalf-life of NHS esterTemperature
7.04-5 hours0°C
8.610 minutes4°C
This table presents general data for NHS esters and should be considered as a guideline for this compound.[1][5]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.[10]

  • Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution. A typical concentration is 10 mg/mL.[6]

  • Vortex briefly to ensure the ester is fully dissolved.

  • Use the stock solution immediately. If short-term storage is necessary, aliquot and store at -20°C, protected from light and moisture.[6] Avoid repeated freeze-thaw cycles.

Protocol: General Labeling of a Protein with this compound
  • Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[2]

  • Calculate the required amount of this compound. A molar excess of the ester to the protein is typically used. This may require optimization for your specific protein and desired degree of labeling.[2]

  • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light.[2]

  • (Optional) Quench the reaction by adding a primary amine-containing solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Purify the labeled protein from unreacted this compound and byproducts using a suitable method such as gel filtration or dialysis.[2]

Mandatory Visualization

troubleshooting_workflow start Start: Low Labeling Efficiency check_pH Check Reaction Buffer pH start->check_pH pH_correct Is pH between 8.3 and 8.5? check_pH->pH_correct adjust_pH Adjust pH to 8.3-8.5 pH_correct->adjust_pH No check_buffer_composition Check Buffer Composition pH_correct->check_buffer_composition Yes adjust_pH->check_buffer_composition amine_buffer Does the buffer contain primary amines (e.g., Tris)? check_buffer_composition->amine_buffer change_buffer Replace with an amine-free buffer (e.g., PBS, Bicarbonate) amine_buffer->change_buffer Yes check_reagent_prep Review Reagent Preparation amine_buffer->check_reagent_prep No change_buffer->check_reagent_prep fresh_reagent Was the this compound stock solution prepared fresh in anhydrous solvent? check_reagent_prep->fresh_reagent prepare_fresh Prepare a fresh stock solution in anhydrous DMSO or DMF fresh_reagent->prepare_fresh No check_storage Check Reagent Storage fresh_reagent->check_storage Yes prepare_fresh->check_storage proper_storage Was the solid this compound stored at -20°C and protected from moisture? check_storage->proper_storage new_reagent Use a new vial of this compound proper_storage->new_reagent No success Labeling Efficiency Improved proper_storage->success Yes new_reagent->success

Caption: Troubleshooting workflow for low labeling efficiency with this compound.

fret_experimental_workflow start Start: FRET Experiment prepare_protein Prepare Protein of Interest in Amine-Free Buffer (pH 8.3-8.5) start->prepare_protein prepare_ester Prepare Fresh this compound Stock in Anhydrous DMSO start->prepare_ester labeling Label Protein with this compound prepare_protein->labeling prepare_ester->labeling purification Purify Labeled Protein (e.g., Gel Filtration) labeling->purification characterization Characterize Labeled Protein (Concentration, Degree of Labeling) purification->characterization fret_assay Perform FRET Assay with Labeled Protein and Fluorescent Donor characterization->fret_assay data_analysis Analyze FRET Signal to Study Molecular Interaction fret_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for a FRET-based assay using this compound.

References

Impact of amine-containing buffers on SY-21 NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of amine-containing buffers on SY-21 NHS ester labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why are amine-containing buffers, such as Tris and glycine, generally not recommended for this compound labeling reactions?

Amine-containing buffers are generally incompatible with N-hydroxysuccinimide (NHS) ester reactions because they contain primary amines.[1][2] These primary amines will compete with the target molecule's primary amines (e.g., on proteins or antibodies) for reaction with the this compound.[1][3] This competition leads to reduced labeling efficiency of the intended target and can result in the consumption of the labeling reagent.[1]

Q2: Can Tris buffer ever be used in an NHS ester labeling reaction?

While not generally recommended, some sources suggest that Tris buffer can sometimes be used.[4][5][6] The reasoning is that the primary amine on the Tris molecule is sterically hindered, which may reduce its reactivity with the NHS ester.[4] However, for optimal and reproducible results, it is best to avoid Tris and other primary amine-containing buffers during the labeling step.[6][7] Tris is, however, commonly used to quench the reaction after the desired labeling has occurred.[3][8]

Q3: What are the recommended buffers for this compound labeling?

Amine-free buffers are strongly recommended for efficient labeling.[2] Suitable buffers include:

  • Phosphate-Buffered Saline (PBS)[2]

  • Sodium Bicarbonate Buffer[4][7]

  • Sodium Borate Buffer

  • HEPES Buffer[8]

  • MES Buffer (for two-step reactions)[9]

The optimal pH for the reaction is typically between 7.2 and 8.5.[1][3][8]

Q4: What is the role of pH in the this compound labeling reaction?

The pH of the reaction buffer is a critical factor.[1][4][7] The reaction between the NHS ester and a primary amine is strongly pH-dependent.[7] At a pH below 7.2, the primary amines on the target molecule can become protonated and therefore less available to react with the NHS ester.[1] At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which becomes a competing reaction and reduces the labeling efficiency.[1][3][7]

Q5: How can I stop or "quench" the this compound labeling reaction?

To stop the labeling reaction, a buffer containing a high concentration of primary amines can be added.[3][8] Common quenching buffers include:

  • Tris-HCl[1]

  • Glycine[1][3]

  • Hydroxylamine[9][10]

These reagents will react with any remaining unreacted this compound, preventing further labeling of the target molecule.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling Use of an amine-containing buffer (e.g., Tris, glycine).Perform a buffer exchange into an amine-free buffer such as PBS or sodium bicarbonate before labeling.[2]
Incorrect buffer pH.Ensure the reaction buffer pH is between 7.2 and 8.5 using a calibrated pH meter.[1]
Hydrolysis of the this compound.Prepare fresh this compound solution immediately before use.[2] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[1][8]
Low concentration of the target molecule.Increase the concentration of your protein or antibody to at least 2 mg/mL.[1]
Inconsistent Labeling Results Fluctuation in reaction pH.Use a more concentrated buffer to maintain a stable pH throughout the reaction, especially for large-scale labeling.[4][7]
Purity of the target molecule.Ensure the protein or molecule to be labeled is highly purified.[1]
Precipitation of Labeled Protein Over-labeling of the protein.Reduce the molar excess of the this compound in the reaction. Optimize the dye-to-protein ratio.

Experimental Protocols

General Protocol for this compound Labeling in an Amine-Free Buffer
  • Buffer Preparation : Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.[4][7] Alternatively, use 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5.[8]

  • Protein Preparation : Dissolve the protein or antibody to be labeled in the prepared amine-free buffer at a concentration of 2-10 mg/mL.[1][7] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[2]

  • This compound Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.[2][5]

  • Labeling Reaction : Add the dissolved this compound to the protein solution. The molar ratio of NHS ester to protein will need to be optimized, but a starting point is often a 10- to 20-fold molar excess.[2]

  • Incubation : Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][5] Protect from light if the SY-21 dye is light-sensitive.

  • Quenching : Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1] Incubate for an additional 15-30 minutes.

  • Purification : Remove the unreacted dye and byproducts by gel filtration, dialysis, or using a desalting column.[4][5]

Visualizations

cluster_0 This compound Labeling Pathway sy21 This compound labeled_protein Labeled Protein (Stable Amide Bond) sy21->labeled_protein Reacts with protein Target Protein (with Primary Amine) protein->labeled_protein Forms cluster_1 Competitive Inhibition by Amine Buffers sy21 This compound labeled_protein Desired Labeled Protein sy21->labeled_protein Desired Reaction reacted_buffer Reacted Buffer sy21->reacted_buffer Competitive Reaction protein Target Protein protein->labeled_protein amine_buffer Amine Buffer (e.g., Tris) amine_buffer->reacted_buffer cluster_2 Troubleshooting Workflow start Low Labeling Efficiency? check_buffer Is an amine-containing buffer being used? start->check_buffer change_buffer Switch to an amine-free buffer (e.g., PBS, Bicarbonate) check_buffer->change_buffer Yes check_ph Is the buffer pH between 7.2 and 8.5? check_buffer->check_ph No change_buffer->check_ph adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_reagent Was the NHS ester reagent fresh? check_ph->check_reagent Yes adjust_ph->check_reagent use_fresh Prepare fresh reagent immediately before use check_reagent->use_fresh No optimize Optimize reaction conditions (concentration, time, temp) check_reagent->optimize Yes use_fresh->optimize

References

How to assess the degree of labeling with SY-21 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the degree of labeling with SY-21 NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a non-fluorescent acceptor dye that contains an N-hydroxysuccinimide (NHS) ester functional group.[1][2][3][4] This reactive group efficiently labels primary amines (-NH2) on proteins, amine-modified oligonucleotides, and other molecules to form a stable amide bond.[1][2][3] It functions as a quencher with a broad and intense quenching range from 580 nm to 680 nm, making it a valuable tool for Fluorescence Resonance Energy Transfer (FRET) applications.[1][2][3] It is often used in conjunction with fluorescent dyes such as Cy5, Alexa Fluor 647, and Texas Red.[2][3] this compound is considered an equivalent to QSY®-21 NHS ester.[3]

Q2: How do I determine the Degree of Labeling (DOL) for my SY-21 labeled protein?

The Degree of Labeling (DOL), or dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[5] It is a critical parameter for ensuring experimental consistency.[5] The most common method for determining the DOL is through spectrophotometry.[5][6][7] This involves measuring the absorbance of the purified conjugate at two wavelengths:

  • 280 nm: To determine the protein concentration.

  • 661 nm: The maximum absorbance of SY-21.[1][2]

A detailed protocol for calculating the DOL is provided in the "Experimental Protocols" section below.

Q3: What is the optimal DOL for my experiment?

The optimal DOL is application-dependent.

  • Over-labeling can lead to protein aggregation, loss of biological activity, and potential quenching effects.[5]

  • Under-labeling may result in a weak signal and reduced assay sensitivity.

For antibodies, a general guideline for the DOL is between 2 and 10. However, it is highly recommended to perform titration experiments to determine the optimal dye-to-protein molar ratio for your specific protein and application.

Experimental Protocols

Protocol for Determining the Degree of Labeling (DOL)

This protocol outlines the spectrophotometric method to calculate the DOL of a protein labeled with this compound.

Materials:

  • SY-21 labeled protein conjugate (purified from free dye)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Purify the Conjugate: It is crucial to remove all non-conjugated this compound before measuring absorbance. This can be achieved by methods such as gel filtration (e.g., Sephadex G-25 column) or dialysis.[8][9]

  • Measure Absorbance:

    • Dilute the purified conjugate in an appropriate amine-free buffer to ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0).[5]

    • Measure the absorbance of the diluted conjugate at 280 nm (A_280_) and 661 nm (A_max_).[1][2]

Calculations:

The Degree of Labeling is calculated using the following formula:

DOL = (A_max_ * ε_protein_) / ((A_280_ - (A_max_ * CF_280_)) * ε_dye_)

Where:

  • A_max_ = Absorbance of the conjugate at 661 nm.

  • A_280_ = Absorbance of the conjugate at 280 nm.

  • ε_protein_ = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye_ = Molar extinction coefficient of SY-21 at 661 nm (90,000 M⁻¹cm⁻¹).[1][2][3]

  • CF_280_ = Correction factor for the absorbance of SY-21 at 280 nm (0.32).[1]

Quantitative Data Summary:

ParameterValueReference
SY-21 Max. Absorbance (λ_max_)661 nm[1][2]
SY-21 Molar Extinction Coefficient (ε_dye_)90,000 M⁻¹cm⁻¹[1][2][3]
SY-21 Correction Factor (CF_280_)0.32[1]
Typical IgG Molar Extinction Coefficient (ε_protein_)210,000 M⁻¹cm⁻¹[10]

Troubleshooting Guide

This guide addresses common issues encountered during the labeling of proteins with this compound and the subsequent determination of the DOL.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Degree of Labeling (DOL) Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. At a pH below 7.2, the reaction rate is significantly reduced.- Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. - Use a freshly prepared buffer and verify the pH.
Hydrolysis of this compound: NHS esters are susceptible to hydrolysis, which increases with pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[9]- Prepare the this compound solution immediately before use. - Avoid storing the NHS ester in aqueous solutions. - Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.
Presence of Amine-Containing Buffers: Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with the target protein for reaction with the NHS ester.- Use an amine-free buffer for the labeling reaction, such as phosphate-buffered saline (PBS) or bicarbonate buffer.
Low Molar Ratio of Dye to Protein: An insufficient amount of this compound will result in a low DOL.- Increase the molar excess of the this compound in the reaction. A 5- to 20-fold molar excess is a common starting point.
High Degree of Labeling (DOL) / Protein Precipitation Excessive Molar Ratio of Dye to Protein: Using too much dye can lead to over-labeling, which can cause protein aggregation and precipitation.[5]- Optimize the dye-to-protein molar ratio by performing a titration. Start with a lower ratio and incrementally increase it.
Hydrophobicity of the Dye: The addition of multiple hydrophobic dye molecules can decrease the solubility of the protein.- If precipitation occurs, consider reducing the molar excess of the dye in the labeling reaction.
Inaccurate DOL Calculation Incomplete Removal of Free Dye: Unconjugated SY-21 will absorb at 661 nm, leading to an artificially high DOL.- Ensure thorough purification of the labeled protein using methods like gel filtration or extensive dialysis.
Incorrect Extinction Coefficients or Correction Factor: The accuracy of the DOL calculation is dependent on the correct values for the protein and dye.- Use the correct molar extinction coefficients for your specific protein and SY-21 (90,000 M⁻¹cm⁻¹) and the appropriate correction factor (0.32).
Spectrophotometer Readings Outside Linear Range: Absorbance readings above 1.0 may not be accurate.- Dilute the sample to ensure that the absorbance at both 280 nm and 661 nm is within the linear range of the instrument (typically 0.1 - 1.0).[5]

Visual Guides

experimental_workflow Experimental Workflow for SY-21 Labeling and DOL Assessment cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein Solution in Amine-Free Buffer reaction Incubate Protein and Dye (pH 7.2-8.5) protein_prep->reaction dye_prep Prepare this compound Solution in Anhydrous DMSO dye_prep->reaction purify Remove Unconjugated Dye (e.g., Gel Filtration) reaction->purify measure Measure Absorbance (280 nm & 661 nm) purify->measure calculate Calculate Degree of Labeling (DOL) measure->calculate

Caption: Workflow for SY-21 labeling and DOL assessment.

troubleshooting_logic Troubleshooting Logic for Low Degree of Labeling start Low DOL Observed check_ph Is pH of reaction buffer 7.2-8.5? start->check_ph check_buffer Is the buffer amine-free? check_ph->check_buffer Yes solution_ph Adjust pH to 7.2-8.5 check_ph->solution_ph No check_dye Was the dye solution freshly prepared? check_buffer->check_dye Yes solution_buffer Use an amine-free buffer (e.g., PBS, bicarbonate) check_buffer->solution_buffer No check_ratio Is the dye:protein molar ratio sufficient? check_dye->check_ratio Yes solution_dye Prepare fresh dye solution before use check_dye->solution_dye No solution_ratio Increase molar ratio of dye to protein check_ratio->solution_ratio No end Re-run Experiment check_ratio->end Yes

Caption: Troubleshooting logic for low DOL.

References

SY-21 NHS ester stability in different solvent conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of SY-21 NHS ester in various solvent conditions. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and stability data to ensure the success of your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

For long-term stability, this compound should be stored at -20°C, protected from light and moisture.[1][2][3] Before opening the vial, it is crucial to allow it to warm to room temperature to prevent condensation, as moisture can lead to hydrolysis of the NHS ester.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2][3] It is critical to use high-quality, amine-free DMF, as any contaminating amines will react with the NHS ester, reducing its reactivity towards the target molecule.[4][5]

Q3: How stable is this compound once dissolved in an organic solvent?

When dissolved in anhydrous DMSO or DMF, this compound can be stored for 1-2 months at -20°C.[4][5] However, for optimal reactivity, it is always recommended to prepare the stock solution fresh before each use.[6] Aqueous solutions of NHS esters should be used immediately as they are prone to rapid hydrolysis.[4]

Q4: What is the impact of pH on the stability of this compound in aqueous solutions?

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The rate of hydrolysis increases significantly with higher pH.[1][3][7] While the labeling reaction with primary amines is most efficient at a pH between 7.2 and 8.5, a higher pH will also accelerate the competing hydrolysis reaction, which can reduce the labeling efficiency.[1][2]

Q5: Are there any buffer components I should avoid when working with this compound?

Yes, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2][6] These buffers will compete with your target molecule for reaction with the this compound, leading to significantly lower labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1][2]

Troubleshooting Guide

Q1: I am observing very low or no labeling of my protein with this compound. What could be the cause?

Several factors could contribute to low labeling efficiency. Here are some common causes and their solutions:

  • Hydrolyzed this compound: The NHS ester may have been compromised by moisture. Ensure proper storage and handling. It is best to use a fresh vial or a freshly prepared stock solution.

  • Incorrect Buffer pH: The pH of your reaction buffer should be between 7.2 and 8.5 for efficient labeling.[1][2] Verify the pH of your buffer.

  • Presence of Competing Amines: Your buffer or protein sample may contain primary amines (e.g., Tris, glycine, or ammonium (B1175870) salts) that are competing with your target protein for the this compound.[2][6] Dialyze your protein against a recommended amine-free buffer like PBS.

  • Low Reactant Concentration: If the concentration of your protein is too low, the hydrolysis of the NHS ester can become a more dominant reaction.[1] If possible, increase the concentration of your protein.

Q2: My labeling reaction is inconsistent between experiments. How can I improve reproducibility?

Inconsistent results are often due to variations in reagent quality and reaction conditions. To improve reproducibility:

  • Use Fresh Reagents: Always prepare fresh stock solutions of this compound. Do not store it in aqueous solutions.[4][6]

  • Control pH: Ensure the pH of your reaction buffer is consistent for every experiment.

  • Standardize Incubation Time and Temperature: Follow a consistent protocol for incubation time and temperature. While reactions are often performed at room temperature for 1-4 hours, performing the reaction overnight at 4°C can sometimes improve yields by minimizing hydrolysis.[1][4]

  • Quench the Reaction: Stop the reaction consistently by adding an excess of a primary amine-containing buffer like Tris or glycine.[1]

Data Presentation: Stability of NHS Esters

The following table summarizes the hydrolysis half-life of NHS esters in aqueous solutions at different pH values and temperatures. This data is for general NHS esters and should be used as a guideline for this compound.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.0251 hour
8.6410 minutes
9.025< 10 minutes

Data compiled from multiple sources.[1][3][7]

Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound
  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 20 minutes to prevent moisture condensation.

  • Reconstitution: Add anhydrous DMSO or high-quality, amine-free DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Mixing: Vortex the vial until the this compound is completely dissolved.

  • Storage of Stock Solution: For short-term storage, the stock solution in anhydrous DMSO or DMF can be kept at -20°C for up to 1-2 months, protected from light.[4][5] For best results, prepare the solution fresh before use.

Protocol 2: General Protocol for Labeling a Protein with this compound
  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[4] Ensure the protein solution is free of any primary amine-containing substances.

  • Calculate Molar Excess: Determine the desired molar excess of this compound to the protein. A 10- to 20-fold molar excess is a common starting point, but this may require optimization.

  • Reaction Setup: Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. Protect the reaction from light.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove the unreacted this compound and byproducts by gel filtration (e.g., a desalting column) or dialysis.

Visualizations

Hydrolysis_vs_Aminolysis cluster_0 This compound Stability cluster_1 Reaction Pathways SY21_NHS This compound Amide_Bond Stable Amide Bond (Labeled Product) SY21_NHS->Amide_Bond Aminolysis (Desired Reaction) Hydrolyzed_Ester Inactive Carboxylate SY21_NHS->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (e.g., on Protein) Water Water (Hydrolysis)

Caption: Competing reactions of this compound: aminolysis vs. hydrolysis.

Labeling_Workflow start Start prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) start->prep_protein prep_ester Prepare Fresh This compound Stock in Anhydrous DMSO/DMF start->prep_ester mix Add NHS Ester to Protein Solution prep_protein->mix prep_ester->mix incubate Incubate (RT or 4°C) Protect from Light mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Labeled Protein (e.g., Desalting Column) quench->purify end End purify->end

Caption: Experimental workflow for protein labeling with this compound.

Troubleshooting_Tree start Low Labeling Efficiency? check_reagents Are this compound and solvents fresh and stored properly? start->check_reagents Yes check_buffer Is the buffer pH between 7.2 and 8.5 and amine-free? check_reagents->check_buffer Yes sol_reagents Use fresh, anhydrous reagents. Allow vial to warm to RT before opening. check_reagents->sol_reagents No check_concentration Is the protein concentration adequate? check_buffer->check_concentration Yes sol_buffer Verify buffer pH. Use recommended amine-free buffers (e.g., PBS). check_buffer->sol_buffer No sol_concentration Increase protein concentration or molar excess of NHS ester. check_concentration->sol_concentration No contact_support If issues persist, contact technical support. check_concentration->contact_support Yes

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Avoiding non-specific binding of SY-21 NHS ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with non-specific binding of SY-21 NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a non-fluorescent acceptor dye that contains an N-hydroxysuccinimide (NHS) ester functional group.[][2][3] This NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form a stable amide bond.[][2][4][5] Its primary application is in Fluorescence Resonance Energy Transfer (FRET) based assays, where it serves as an efficient quencher for a broad range of fluorophores with emissions between 580 nm and 680 nm, such as Alexa Fluor 568, 594, 633, 647, TAMRA, ROX, Texas Red, and Cy5.[][4][5][6][7]

Q2: What are the primary causes of non-specific binding with this compound conjugates?

Non-specific binding of protein conjugates can be attributed to several factors:

  • Hydrophobic Interactions: Proteins, by nature, have hydrophobic regions. If the conjugation process exposes these regions, or if the SY-21 molecule itself adds hydrophobicity, the conjugate may stick to other surfaces.[8][9]

  • Electrostatic Interactions: Proteins are charged molecules. Non-specific binding can occur due to attractive or repulsive forces between the conjugate and other molecules or surfaces in the assay.[8][10][11]

  • Excess Labeling: Over-modification of a protein with this compound can alter its surface properties, potentially leading to aggregation and increased non-specific binding.[12][13]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on assay surfaces (e.g., microplate wells) is a common cause of high background signals.[14][15]

  • Hydrolyzed/Aggregated Conjugate: The NHS ester is susceptible to hydrolysis. Using hydrolyzed reagents or having aggregated conjugates in your sample can lead to high background.

Q3: What is the optimal pH for reacting this compound with my protein?

The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[16] A slightly basic pH (8.0-8.5) is often recommended to ensure that the primary amines on the protein are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[17][18]

Q4: How can I remove unreacted this compound after the conjugation reaction?

Unreacted this compound and other small molecule byproducts can be removed using size-based purification methods such as:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. It is a very effective way to separate the larger protein conjugate from the smaller, unreacted dye.[19][20][21][22][23]

  • Dialysis: This technique involves placing the reaction mixture in a dialysis bag with a specific molecular weight cut-off and dialyzing against a large volume of buffer to remove small molecules.[21]

  • Spin Desalting Columns: These are a quick and convenient method for buffer exchange and removal of small molecules.[24]

Troubleshooting Guides

Problem 1: High Background Signal in My Assay

High background is a common issue and can be addressed by systematically evaluating several factors.

Solution: Optimize your blocking protocol. The choice of blocking agent and its concentration are critical.

  • Increase Blocking Agent Concentration: If you are using Bovine Serum Albumin (BSA), a concentration of 1-3% is typically sufficient.[25] For non-fat dry milk, concentrations between 0.2% and 2% are common.[14][15]

  • Try Different Blocking Agents: Not all blocking agents work equally well for all systems. Consider testing a few different options. A comparison of common blocking agents is provided in the table below.

  • Increase Incubation Time and Temperature: Increasing the blocking incubation time (e.g., overnight at 4°C) or temperature (e.g., 1-2 hours at 37°C) can improve blocking efficiency.

  • Add a Non-ionic Detergent: Including a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 in your wash buffers can help reduce non-specific binding.[14][15]

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1 - 3%[25]Readily available, generally effective.Can have cross-reactivity with some antibodies; batch-to-batch variability can be an issue.[26]
Non-Fat Dry Milk0.2 - 2%[14][15]Inexpensive and effective for many applications.Contains phosphoproteins, which can interfere with assays detecting phosphorylated proteins.
Normal Serum5 - 10%Can be very effective, especially when the serum is from the same species as the secondary antibody.More expensive; should not be from the same species as the primary antibody.
Commercial Blocking BuffersVariesOften optimized for specific applications and can provide superior performance.Can be more expensive.

Solution: Optimize the degree of labeling (DOL) of your SY-21 conjugate. A high DOL can lead to protein aggregation and increased non-specific binding.

  • Reduce the Molar Ratio of this compound to Protein: During the conjugation reaction, try using a lower molar excess of the this compound.

  • Determine the DOL: After purification, determine the DOL of your conjugate using spectrophotometry. An ideal DOL for antibodies is typically between 2 and 10.[13] A DOL greater than 1 should be avoided for most proteins as it can negatively affect protein function.[12]

Solution: Remove aggregates from your conjugate preparation.

  • Size Exclusion Chromatography (SEC): SEC can be used to separate monomeric protein conjugates from larger aggregates.

  • Centrifugation: Before use, centrifuge your conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates.

Problem 2: Low Signal or No Signal in My FRET Assay

Solution: Ensure the reactivity of your this compound.

  • Use Fresh Reagent: NHS esters are moisture-sensitive.[27] Use a fresh vial of this compound or one that has been stored properly under desiccated conditions at -20°C.[5][6][7][28]

  • Prepare Fresh Solutions: Dissolve the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[18] Do not store NHS esters in aqueous solutions.[4]

  • Control the pH: As shown in the table below, the rate of NHS ester hydrolysis increases significantly with pH. While a slightly basic pH is needed for the conjugation reaction, avoid excessively high pH values or prolonged reaction times.

Table 2: Effect of pH on NHS Ester Hydrolysis

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours[16]
8.64°C10 minutes[16]

Solution: Optimize the conjugation reaction conditions.

  • Check Buffer Composition: Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine), as these will compete with your protein for reaction with the NHS ester.[27] Recommended buffers include phosphate, borate, or carbonate buffers.[27]

  • Optimize Protein Concentration: A higher protein concentration (1-10 mg/mL) can favor the reaction with the protein over hydrolysis.[18]

  • Optimize Reaction Time and Temperature: Typical reactions are run for 1-2 hours at room temperature or overnight at 4°C. Longer incubation at a lower temperature can sometimes improve yield by minimizing hydrolysis.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol describes a method to empirically determine the best blocking agent and concentration for your assay.

  • Prepare a checkerboard titration plate:

    • Coat a 96-well plate with your antigen as you would for your standard assay.

    • Prepare serial dilutions of different blocking agents (e.g., BSA at 0.5%, 1%, 2%, 3%; Non-fat dry milk at 0.1%, 0.5%, 1%, 2%).

  • Block the plate:

    • Add the different blocking solutions to the wells and incubate for 1-2 hours at 37°C or overnight at 4°C.

  • Perform the assay:

    • Proceed with your standard assay protocol, adding your SY-21 conjugate and any other necessary reagents.

    • Include negative control wells that do not contain the primary antibody or antigen to assess the background signal from the conjugate alone.

  • Analyze the results:

    • Measure the signal in each well. The optimal blocking condition will be the one that provides the lowest background signal in the negative control wells without significantly reducing the specific signal in the positive wells.

Protocol 2: Purification of SY-21 Conjugate using Size Exclusion Chromatography (SEC)

This protocol provides a general guideline for purifying your SY-21 conjugate.

  • Prepare the SEC column:

    • Equilibrate a suitable SEC column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS). Follow the manufacturer's instructions for column preparation.

  • Load the sample:

    • Carefully load your conjugation reaction mixture onto the top of the column.

  • Elute the conjugate:

    • Begin flowing the equilibration buffer through the column and collect fractions. The larger protein conjugate will elute first, followed by the smaller, unreacted this compound and other byproducts.

  • Monitor the fractions:

    • Monitor the absorbance of the fractions at 280 nm (for protein) and the absorbance maximum of SY-21 (if it has a significant absorbance in the visible range, though it is a quencher).

  • Pool and concentrate:

    • Pool the fractions containing the purified conjugate and concentrate if necessary using a centrifugal filter unit.

Protocol 3: Quenching Unreacted this compound

After the desired incubation time for your conjugation reaction, you can stop the reaction by adding a quenching agent.

  • Prepare a quenching solution: Prepare a 1 M solution of Tris-HCl, pH 8.0, or a 1 M glycine (B1666218) solution.

  • Add to the reaction: Add the quenching solution to your reaction mixture to a final concentration of 20-50 mM.[29]

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining NHS esters.

  • Proceed to purification: After quenching, purify the conjugate as described in Protocol 2. Alternatively, raising the pH to >8.6 can also be used to rapidly hydrolyze the NHS ester.[30]

Visualizations

NHS Ester Conjugation Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_quench Quenching cluster_purify Purification A Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) C Mix Protein and This compound A->C B Dissolve this compound in Anhydrous DMSO B->C D Incubate (1-2h RT or O/N 4°C) C->D E Add Quenching Buffer (e.g., Tris or Glycine) D->E F Purify via Size Exclusion Chromatography or Dialysis E->F G Characterize Conjugate (e.g., DOL) F->G

Caption: Workflow for this compound conjugation.

Troubleshooting Logic for High Background

G Start High Background Signal Q1 Is your blocking protocol optimized? Start->Q1 Sol1 Optimize blocking agent, concentration, and time. (See Protocol 1) Q1->Sol1 No Q2 Is the Degree of Labeling (DOL) too high? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Reduce molar excess of This compound during conjugation. Q2->Sol2 Yes Q3 Are there aggregates in your conjugate? Q2->Q3 No A2_Yes Yes A2_No No Sol2->Q3 Sol3 Purify via SEC or centrifuge to remove aggregates. Q3->Sol3 Yes End Review other potential causes (e.g., contaminated reagents). Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: Decision tree for troubleshooting high background.

References

Technical Support Center: Purification of SY-21 NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SY-21 NHS ester. Here you will find detailed purification strategies to remove unreacted this compound from your reaction mixture, ensuring high-purity conjugates for your downstream applications.

Troubleshooting and FAQs

Q1: Why is it crucial to remove unreacted this compound after a conjugation reaction?

Unreacted this compound remains highly reactive towards primary amines.[1] If not removed, it can lead to several issues:

  • Continued, Unwanted Labeling: The unreacted ester can continue to react with any primary amine-containing molecules in your sample or in subsequent experimental steps.[1]

  • Inaccurate Quantification: The presence of free this compound can interfere with the accurate determination of the degree of labeling of your target molecule.

  • Altered Biological Activity: Non-specific labeling of other proteins or molecules in a biological system can lead to misleading results or unintended effects.

Q2: What are the common symptoms of incomplete removal of unreacted this compound?

  • High background in fluorescence-based assays: If SY-21 is used in a FRET pair, the free quencher can lead to a high background signal.

  • Inconsistent results in downstream applications: Unwanted labeling can lead to variability between experiments.

  • Unexpected bands on a gel or peaks in a chromatogram: These may correspond to non-specifically labeled molecules.

Q3: How can I quickly stop the reaction to prevent further labeling before purification?

Quenching is a rapid method to deactivate any remaining unreacted this compound.[1] This is achieved by adding a small molecule with a primary amine that will react with and consume the excess NHS ester. Common quenching agents include Tris, glycine, and ethanolamine.[1][2]

Q4: I see a precipitate in my reaction mixture after adding the this compound. What should I do?

This compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[3] If the final concentration of the organic solvent is too high, it can cause your protein or oligonucleotide to precipitate. To avoid this, ensure the volume of the organic solvent is kept to a minimum, typically less than 10% of the total reaction volume.[4] If precipitation occurs, you can try to redissolve the pellet by adding more of your aqueous buffer. However, it is best to optimize the solvent concentration in a small-scale pilot reaction.

Q5: My final conjugate appears to be aggregated. How can I prevent this?

Aggregation can sometimes occur during the labeling and purification process. Using a PEGylated this compound can help to reduce the tendency of conjugates to aggregate.[5] Additionally, ensuring that the purification method is gentle and that the final buffer conditions are optimal for your molecule's stability can help to minimize aggregation. Size exclusion chromatography is a good final "polishing" step to remove aggregates.[6]

Purification Strategies

There are several effective methods to purify your this compound conjugate and remove unreacted reagents. The choice of method will depend on the nature of your labeled molecule (e.g., protein, oligonucleotide), the scale of your reaction, and the required final purity.

Strategy 1: Quenching followed by Size Exclusion Chromatography (SEC)

This is a widely used and effective method for purifying protein conjugates.

Principle:

  • Quenching: A quenching agent with a primary amine (e.g., Tris or glycine) is added to the reaction mixture to react with and deactivate any excess this compound.[1][5]

  • Size Exclusion Chromatography (SEC): The quenched reaction mixture is then passed through a column packed with porous beads. Larger molecules (your conjugate) will pass through the column more quickly, while smaller molecules (unreacted this compound, hydrolyzed ester, and the quenching agent) will enter the pores of the beads and elute later, allowing for their separation.[7]

Experimental Protocol:

  • Quenching:

    • Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or 1 M glycine.

    • Add the quenching agent to your reaction mixture to a final concentration of 20-50 mM.[5]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Size Exclusion Chromatography (SEC):

    • Equilibrate a suitable SEC column (e.g., a desalting column) with your desired storage buffer (e.g., PBS).

    • Apply the quenched reaction mixture to the column. The sample volume should not exceed 5% of the total column volume for optimal separation.[8]

    • Elute the sample with your storage buffer at the flow rate recommended for your column.

    • Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and at the absorbance maximum of SY-21 (around 660 nm).

    • Collect the fractions containing your purified conjugate, which should be in the first peak to elute.

Strategy 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique particularly well-suited for purifying labeled oligonucleotides and peptides.

Principle: RP-HPLC separates molecules based on their hydrophobicity. The SY-21 moiety is hydrophobic, and its conjugation to an oligonucleotide will increase the hydrophobicity of the conjugate compared to the unlabeled oligonucleotide. This difference in hydrophobicity allows for their separation on a reverse-phase column.

Experimental Protocol:

  • Sample Preparation: After the reaction, the sample may be used directly or after a simple quenching step as described above.

  • RP-HPLC:

    • Equilibrate a C8 or C18 reverse-phase HPLC column with a mobile phase of 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (Solvent A).

    • Inject your sample onto the column.

    • Elute with a linear gradient of acetonitrile (B52724) in 0.1 M TEAA (Solvent B), for example, a 5-95% gradient of Solvent B over 30 minutes.[9]

    • Monitor the elution at 260 nm (for the oligonucleotide) and at the absorbance maximum of SY-21 (around 660 nm).[9]

    • The labeled oligonucleotide conjugate will elute later than the unlabeled oligonucleotide due to its increased hydrophobicity.[10] The free this compound will also be separated.

    • Collect the desired peak and remove the volatile buffer by lyophilization.

Comparison of Purification Strategies

Technique Principle Advantages Disadvantages Best Suited For
Quenching + SEC Deactivation of reactive groups followed by separation based on size.[1][7]- Simple and rapid.- Gentle conditions, good for maintaining protein integrity.- Effective for removing small molecules.- Lower resolution than HPLC.- May not separate unconjugated protein from the conjugate effectively.Proteins and other large biomolecules.
RP-HPLC Separation based on hydrophobicity.[10]- High resolution, can separate labeled from unlabeled molecules.- Provides high purity product.- Can be denaturing for some proteins.- Requires specialized equipment.- More complex method development.Oligonucleotides, peptides, and small molecules.
Dialysis/Buffer Exchange Diffusion-based separation of small molecules from large molecules across a semi-permeable membrane.- Simple and requires minimal specialized equipment.- Gentle on the sample.- Very slow process.- Less efficient at removing all unreacted ester compared to chromatography.Removal of salts and small molecule contaminants from large protein conjugates.

Workflow and Decision Making

The following diagrams illustrate the general workflow for a this compound conjugation and purification, and a decision tree to help you select the most appropriate purification strategy.

G cluster_0 Reaction cluster_1 Purification cluster_2 Analysis This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Amine-containing Molecule Amine-containing Molecule Amine-containing Molecule->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Purification Method Purification Method Quenching->Purification Method Purified Conjugate Purified Conjugate Purification Method->Purified Conjugate Analysis Analysis Purified Conjugate->Analysis G start Start: Reaction Complete molecule_type What is your target molecule? start->molecule_type protein Protein or large biomolecule molecule_type->protein Protein/ Large Molecule oligo Oligonucleotide or peptide molecule_type->oligo Oligo/ Peptide purity_need High purity separation of labeled/ unlabeled species required? protein->purity_need hplc Use RP-HPLC oligo->hplc sec Use Quenching + SEC purity_need->sec No purity_need->hplc Yes

References

How to handle lot-to-lot variability of SY-21 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SY-21 NHS ester. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a special focus on managing lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a nonfluorescent acceptor dye commonly used in the preparation of peptide and oligonucleotide Fluorescence Resonance Energy Transfer (FRET) probes.[1][2][3] Its broad and intense quenching range, from 580 nm to 680 nm, makes it an effective acceptor for a variety of fluorescent dyes, including Alexa Fluor® 568, 594, 633, 647, TAMRA, ROX, Texas Red, and Cy5.[1][3][4] The N-hydroxysuccinimide (NHS) ester functional group is a popular amine-reactive group for labeling primary amines on proteins (specifically lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing molecules.[1][2][4] This reaction forms a stable, covalent amide bond.[1][4][5]

Q2: What are the optimal reaction conditions for labeling with this compound?

The efficiency of the labeling reaction with this compound is highly dependent on several factors:

  • pH: The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2-8.5.[6] At a lower pH, the primary amines are protonated and less available to react.[6] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the labeling reaction.[6] A common buffer choice is 0.1 M sodium bicarbonate at pH 8.3-8.5.[7]

  • Buffers: It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6][8] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[6]

  • Temperature and Incubation Time: Reactions are typically carried out for 0.5 to 4 hours at room temperature or overnight at 4°C.[6] Lower temperatures can help minimize the hydrolysis of the NHS ester but may require a longer incubation time.[6]

Q3: How should this compound be stored?

Proper storage is crucial to maintain the reactivity of this compound. It should be stored at -20°C, desiccated, and protected from light.[1][2][4][9] To prevent moisture condensation, the vial should be allowed to equilibrate to room temperature before opening.[8][10] It is recommended to aliquot the reagent to avoid repeated freeze-thaw cycles.[9][]

Q4: How do I dissolve this compound?

This compound is soluble in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][4] It is important to use a high-quality, anhydrous grade of solvent, as degraded DMF can contain amines that will react with the NHS ester.[6] The NHS ester solution should be prepared immediately before use, as the reagent is susceptible to hydrolysis in aqueous environments.[6][8] Do not store NHS esters in aqueous solutions.[6]

Troubleshooting Guide

Issue 1: Low Labeling Efficiency

Low labeling efficiency is a common problem in bioconjugation reactions. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Suboptimal Reaction pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[6]
NHS Ester Hydrolysis Minimize exposure of the NHS ester to aqueous conditions before the reaction. Prepare the NHS ester solution immediately prior to use.[6][8] Consider performing the reaction at 4°C overnight to reduce the rate of hydrolysis.[6]
Reactive Amines in Buffer Ensure your buffer is free of primary amines (e.g., Tris, glycine).[6][8] Use buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate.
Low Reagent Concentration Increase the concentration of your protein or the molar excess of the this compound. A protein concentration of at least 2 mg/mL is recommended.[6] A 5- to 20-fold molar excess of the NHS ester is a common starting point.[12]
Inaccessible Primary Amines The primary amines on the target molecule may be sterically hindered. Denaturing the protein slightly might expose more reactive sites, but this should be done with caution to not compromise protein function.
Poor Reagent Quality (Lot-to-Lot Variability) If you suspect the quality of your this compound, refer to the section on "Handling Lot-to-Lot Variability" to qualify the new lot.
Issue 2: High Background or Non-Specific Binding

High background can obscure experimental results. Here are some common causes and solutions.

Potential Cause Troubleshooting Steps
Excess Labeling Over-modification of the protein can alter its properties, leading to aggregation and non-specific interactions.[12] Optimize the molar ratio of this compound to your target molecule.
Hydrolysis of NHS Ester Hydrolyzed NHS ester forms a carboxyl group, which can increase non-specific binding through electrostatic interactions.[12] Ensure optimal reaction conditions to minimize hydrolysis.
Inadequate Blocking Insufficient blocking of surfaces in assays like ELISA can lead to non-specific binding.[12] Optimize blocking conditions by testing different blocking agents (e.g., BSA, non-fat milk) and incubation times.
Inappropriate Buffer Composition Suboptimal pH or ionic strength can contribute to non-specific interactions.[12] Adjust the pH or salt concentration of your wash buffers to reduce electrostatic interactions. Adding a non-ionic surfactant like Tween 20 can also help.[12]

Handling Lot-to-Lot Variability of this compound

Lot-to-lot variation in reagents can lead to inconsistent results over time.[13] It is crucial to have a protocol in place to qualify new lots of this compound.

Workflow for Qualifying a New Lot of this compound

G cluster_0 Phase 1: Initial Quality Check cluster_1 Phase 2: Functional Testing cluster_2 Phase 3: Performance Validation A Receive New Lot of this compound B Visual Inspection (Color, Appearance) A->B C Check Certificate of Analysis (CoA) B->C D Prepare Stock Solutions (New Lot vs. Old Lot) C->D E Perform Parallel Labeling Reactions (Standard Protein/Oligo) D->E F Analyze Labeling Efficiency (e.g., Spectrophotometry, HPLC) E->F G Use in Standard Assay (e.g., FRET-based assay) F->G H Compare Performance Metrics (Signal-to-Noise, Quenching Efficiency) G->H I Decision: Accept or Reject New Lot H->I

Caption: Workflow for qualifying a new lot of this compound.

Experimental Protocol: Comparative Labeling Efficiency

This protocol allows for a direct comparison of a new lot of this compound against a previously validated lot.

Materials:

  • Validated (old) lot of this compound

  • New lot of this compound

  • Standard protein (e.g., Bovine Serum Albumin, BSA) or amine-modified oligonucleotide

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare Protein/Oligonucleotide Solution: Dissolve the standard protein or oligonucleotide in the amine-free buffer to a final concentration of 2-5 mg/mL.

  • Prepare NHS Ester Stock Solutions:

    • Allow both the old and new lots of this compound to equilibrate to room temperature.

    • Prepare a 10 mg/mL stock solution of each lot in anhydrous DMSO or DMF. This should be done immediately before use.

  • Labeling Reaction:

    • Set up two parallel reactions, one for each lot of this compound.

    • Add a 10-fold molar excess of the this compound stock solution to the protein/oligonucleotide solution.

    • Incubate the reactions for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification: Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column.

  • Analysis:

    • Determine the degree of labeling (DOL) for both samples using spectrophotometry. This involves measuring the absorbance of the protein (at 280 nm) and the SY-21 dye (at its maximum absorbance, ~661 nm).

    • The DOL can be calculated using the Beer-Lambert law.

Data Comparison:

Parameter Old Lot New Lot Acceptance Criteria
Degree of Labeling (DOL) Insert ValueInsert ValueDifference of <10%
Yield of Conjugate Insert ValueInsert ValueDifference of <10%
Functional Assay Performance Insert ValueInsert ValueDifference of <15%
Signaling Pathway of NHS Ester Labeling

The following diagram illustrates the chemical reaction between this compound and a primary amine on a target molecule.

G reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Primary Amine (on Protein/Oligo, R-NH2) reactant2->intermediate product1 Stable Amide Bond (SY-21-NH-R) intermediate->product1 Collapse of Intermediate product2 N-hydroxysuccinimide (Leaving Group) intermediate->product2

Caption: Reaction mechanism of this compound with a primary amine.

References

Optimizing incubation time for SY-21 NHS ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for SY-21 NHS ester conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound conjugation?

A1: The optimal incubation time for this compound conjugation is a balance between achieving a high degree of labeling (DOL) and minimizing the hydrolysis of the NHS ester. Generally, a good starting point is to incubate the reaction for 1 to 4 hours at room temperature or overnight at 4°C .[1][2] However, the ideal time can vary depending on several factors, including the reactivity of the target molecule, pH, and temperature. For sensitive proteins, a shorter incubation time at a lower temperature (e.g., 2 hours at 4°C) may be preferable to maintain protein function.[] It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific application.

Q2: How does temperature affect the incubation time and efficiency?

A2: Temperature plays a crucial role in the kinetics of the conjugation reaction.

  • Room Temperature (approx. 25°C): Reactions proceed faster, potentially reducing the overall experiment time.[4] A typical incubation time at room temperature is 30-120 minutes.[] However, the rate of hydrolysis of the this compound also increases at this temperature.[5]

  • 4°C: Lowering the temperature slows down both the conjugation reaction and the competing hydrolysis reaction. This can be beneficial for sensitive proteins and may lead to a higher yield of the desired conjugate over a longer incubation period (e.g., overnight).[6]

Q3: What is the effect of pH on the conjugation reaction?

A3: The pH of the reaction buffer is a critical parameter for successful conjugation. The reaction of an NHS ester with a primary amine is highly pH-dependent.[1] The optimal pH range is typically between 7.2 and 8.5 .[][5] Below pH 7.0, the primary amines are protonated, which significantly reduces their reactivity. Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which can lead to lower conjugation efficiency.[1][5]

Q4: Can I use a Tris-based buffer for the conjugation reaction?

A4: No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6] These buffers will compete with your target molecule for reaction with the this compound, leading to significantly reduced labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate/carbonate buffer.[5]

Q5: My conjugation efficiency is low. What are the possible causes and how can I improve it?

A5: Low conjugation efficiency can be due to several factors. Please refer to the troubleshooting section below for a detailed guide. Key areas to investigate include buffer composition and pH, reagent quality, molar ratio of reactants, and the accessibility of primary amines on your target molecule.

Troubleshooting Guide

Issue 1: Low or No Conjugation
Possible Cause Recommendation
Incorrect Buffer Ensure the buffer is free of primary amines (e.g., Tris, glycine).[6] Use a recommended buffer such as PBS, borate, or bicarbonate at a pH between 7.2 and 8.5.[5]
Suboptimal pH Verify the pH of your reaction buffer. The optimal range is 7.2-8.5.[1][]
Hydrolyzed this compound This compound is moisture-sensitive. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and store it properly at -20°C, protected from moisture.[7]
Insufficient Incubation Time If reacting at 4°C, the reaction may be too slow. Try increasing the incubation time or switching to room temperature for 1-4 hours.[1][2]
Inaccessible Primary Amines The primary amines on your target molecule may be sterically hindered. Consider denaturing the protein slightly (if its function is not critical) or using a linker with a longer spacer arm.
Low Reactant Concentration Increase the concentration of your target molecule and/or the molar excess of the this compound. A higher concentration can improve reaction kinetics.[2]
Issue 2: Protein Precipitation After Conjugation
Possible Cause Recommendation
High Degree of Labeling Excessive labeling can alter the protein's properties and lead to aggregation. Reduce the molar excess of the this compound or decrease the incubation time.
Hydrophobic Nature of the Dye The SY-21 quencher may increase the hydrophobicity of the protein, causing it to precipitate. Perform the reaction and purification at 4°C and consider adding a mild, non-ionic detergent.
Buffer Conditions Ensure the final buffer after purification is suitable for the stability of the conjugated protein.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a starting point for the conjugation of this compound to a protein. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound[7]

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Perform the Labeling Reaction:

    • Add the dissolved this compound to the protein solution. A common starting point is a 10-20 fold molar excess of the NHS ester to the protein.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing and protected from light.[1][2]

  • Quench the Reaction (Optional but Recommended):

    • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purify the Conjugate:

    • Remove the unreacted this compound and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of SY-21 (around 661 nm).[7]

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and SY-21.

Data Presentation

Table 1: Effect of Incubation Time and Temperature on Conjugation Efficiency (Illustrative Data)

Incubation TimeTemperatureDegree of Labeling (DOL)Notes
30 minutesRoom TempLowReaction may be incomplete.
1 hourRoom TempModerateGood starting point for optimization.[8]
2 hoursRoom TempHighOften sufficient for many proteins.
4 hoursRoom TempHighRisk of hydrolysis increases.[5]
Overnight4°CHighGood for sensitive proteins, minimizes hydrolysis.[1]

Table 2: Influence of pH on NHS Ester Stability

pHTemperature (°C)Approximate Half-life of NHS Ester
7.004-5 hours[5]
8.0Room Temp~1 hour
8.6410 minutes[5]
9.0Room Temp~10 minutes

Visualizations

SY21_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Solution Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Combine Protein and This compound Protein_Solution->Mix SY21_Solution Prepare this compound in Anhydrous DMSO/DMF SY21_Solution->Mix Incubate Incubate (1-4h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze Analyze Conjugate (DOL Calculation) Purify->Analyze

Caption: Workflow for this compound conjugation.

Troubleshooting_Logic Start Low/No Conjugation? Check_Buffer Buffer contains amines (e.g., Tris)? Start->Check_Buffer Yes Change_Buffer Action: Use amine-free buffer (PBS, Borate) Check_Buffer->Change_Buffer Yes Check_pH pH outside 7.2-8.5 range? Check_Buffer->Check_pH No Change_Buffer->Check_pH Adjust_pH Action: Adjust pH to 7.2-8.5 Check_pH->Adjust_pH Yes Check_Reagent NHS ester old or improperly stored? Check_pH->Check_Reagent No Adjust_pH->Check_Reagent Use_Fresh_Reagent Action: Use fresh This compound Check_Reagent->Use_Fresh_Reagent Yes Check_Time_Temp Incubation time/temp suboptimal? Check_Reagent->Check_Time_Temp No Use_Fresh_Reagent->Check_Time_Temp Optimize_Time_Temp Action: Increase time or temperature. Perform time-course experiment. Check_Time_Temp->Optimize_Time_Temp Yes Success Conjugation Successful Check_Time_Temp->Success No Optimize_Time_Temp->Success

Caption: Troubleshooting low conjugation efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: SY-21 NHS Ester vs. QSY-21 in FRET Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the development of FRET (Förster Resonance Energy Transfer) assays, the selection of an appropriate quencher is paramount to achieving high sensitivity and a robust signal-to-noise ratio. Among the landscape of dark quenchers, SY-21 NHS ester and QSY-21 have emerged as prominent choices, particularly for FRET pairs in the red to near-infrared spectrum. This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols, to aid researchers, scientists, and drug development professionals in making an informed decision.

Executive Summary

Performance Characteristics

The effectiveness of a quencher in a FRET assay is determined by several key parameters, including its absorption spectrum, quenching efficiency, and the Förster distance (R₀) of the FRET pair.

PropertyThis compoundQSY-21
Quenching Range 580 - 680 nm[1][2][3][5]540 - 750 nm[4]
Absorption Maximum (λmax) ~661 nm[3]~661 nm
Molar Extinction Coefficient ~90,000 cm⁻¹M⁻¹[3]~90,000 cm⁻¹M⁻¹[6]
Reactive Group N-hydroxysuccinimide (NHS) ester[1][2][3][5]N-hydroxysuccinimide (NHS) ester[4]
Target Functional Group Primary amines (-NH₂)[1][2][3][5]Primary amines (-NH₂)[4]
Recommended Donor Dyes Fluorescein, Alexa Fluor® 568, 594, 633, 647, TAMRA, ROX, Texas Red, Cy5[1][2][3]Alexa Fluor 647, Cy5, and other spectrally similar dyes[7]

Table 1: Comparison of the general properties of this compound and QSY-21.

Quenching Efficiency and Förster Distance

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. A larger R₀ value indicates more efficient energy transfer over a longer distance. The R₀ for a given FRET pair is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the quantum yield of the donor. Below are the calculated R₀ values for QSY-21 with commonly used donor fluorophores.

Donor FluorophoreEmission Max (nm)R₀ (Å) for QSY-21
Alexa Fluor® 594~61761
Alexa Fluor® 633~65066
Alexa Fluor® 647 ~668 64
Cy5™~67060

Table 2: Calculated Förster distances (R₀) for QSY-21 with common donor fluorophores. This data is crucial for designing FRET constructs with optimal donor-acceptor separation.

Experimental Protocols

The following are detailed protocols for the labeling of a peptide with SY-21/Qthis compound and a subsequent FRET-based protease assay.

Protocol 1: Labeling of a Peptide with SY-21/Qthis compound

This protocol describes the covalent attachment of the quencher to a peptide containing a primary amine (e.g., a lysine (B10760008) residue or an N-terminal amine).

Materials:

  • Peptide with a primary amine

  • This compound or Qthis compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., HPLC or gel filtration)

Procedure:

  • Prepare the Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

  • Prepare the Quencher Stock Solution: Immediately before use, dissolve the SY-21 or Qthis compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the quencher stock solution to the peptide solution at a molar ratio of 5-10 fold excess of the quencher.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the labeled peptide from the unreacted quencher using reverse-phase HPLC or a suitable gel filtration column.

  • Characterization: Confirm the labeling by mass spectrometry and measure the absorbance to determine the concentration of the labeled peptide.

Protocol 2: FRET-Based Protease Assay

This protocol outlines a general procedure for measuring protease activity using a FRET peptide substrate labeled with a donor fluorophore and SY-21/QSY-21 as the acceptor.

Materials:

  • FRET peptide substrate (labeled with a donor fluorophore and SY-21/QSY-21)

  • Protease of interest

  • Assay buffer (specific to the protease)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the FRET Substrate Solution: Dilute the FRET peptide substrate in the assay buffer to the desired final concentration (typically in the nanomolar to low micromolar range).

  • Prepare the Protease Solution: Prepare a dilution series of the protease in the assay buffer.

  • Assay Setup: Add the protease solution to the wells of the 96-well plate. Include a negative control with assay buffer only.

  • Initiate the Reaction: Add the FRET substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the increase in donor fluorescence over time. The excitation and emission wavelengths should be set appropriately for the donor fluorophore.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence increase over time. Plot the rates against the protease concentration to determine the enzyme kinetics.

Visualizing the Workflow and Principles

To better illustrate the experimental process and the underlying mechanism, the following diagrams are provided.

FRET_Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Peptide_Labeling Label Peptide with Donor & Quencher Reagent_Prep Prepare Assay Buffer & Enzyme Dilutions Plate_Setup Add Enzyme to Microplate Wells Reagent_Prep->Plate_Setup Reaction_Start Add FRET Substrate to Initiate Reaction Plate_Setup->Reaction_Start Measurement Measure Fluorescence Increase Over Time Reaction_Start->Measurement Rate_Calculation Calculate Initial Reaction Rates Measurement->Rate_Calculation Kinetic_Analysis Determine Enzyme Kinetics Rate_Calculation->Kinetic_Analysis

Caption: Experimental workflow for a FRET-based protease assay.

FRET_Principle cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Donor_I Donor Quencher_I Quencher Donor_I->Quencher_I FRET Donor_C Donor Quencher_C Quencher label_intact Low Fluorescence Protease Protease label_cleaved High Fluorescence

Caption: Principle of a FRET-based protease assay.

Conclusion

This compound and QSY-21 are high-performance dark quenchers that are essentially interchangeable for FRET applications in the red to near-infrared range. Their broad absorption spectra and high extinction coefficients make them excellent FRET acceptors for a variety of popular donor fluorophores, leading to assays with high quenching efficiency and a large dynamic range. The choice between them may ultimately come down to availability and cost from different suppliers. The provided protocols and diagrams offer a solid foundation for researchers to design and implement robust and sensitive FRET-based assays for a wide range of applications, from studying protein-protein interactions to high-throughput screening for drug discovery.

References

A Comparative Guide to SY-21 NHS Ester and Other Dark Quenchers for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

San Diego, CA – December 10, 2025 – For researchers, scientists, and drug development professionals leveraging fluorescence-based assays, the selection of an appropriate dark quencher is paramount for achieving high signal-to-noise ratios and accurate results. This guide provides an objective comparison of SY-21 NHS ester, a prominent dark quencher, with other widely used alternatives, including Black Hole Quencher® (BHQ®) dyes and Iowa Black® quenchers. The following analysis is supported by a compilation of publicly available experimental data to facilitate an informed selection process.

Introduction to Dark Quenchers

Dark quenchers are essential tools in fluorescence resonance energy transfer (FRET) probes, molecular beacons, and other formats of fluorescence-based detection. Unlike traditional quenchers that are themselves fluorescent, dark quenchers dissipate the absorbed energy from a proximal fluorophore as heat, resulting in no background fluorescence.[1] This property significantly enhances the sensitivity of assays by increasing the signal-to-background ratio.[2] The efficiency of a dark quencher is determined by the overlap of its absorption spectrum with the emission spectrum of the fluorophore, its intrinsic quenching efficiency, and its photostability.

This compound is a non-fluorescent acceptor dye with a broad and intense quenching range from 580 nm to 680 nm, making it a suitable partner for a variety of fluorophores in the orange to far-red spectrum.[3][4][5] It is often marketed as an equivalent to QSY®-21 NHS ester.[3][5] This guide will focus on comparing this compound with other popular dark quenchers that operate in a similar spectral range, namely BHQ-2 and Iowa Black RQ.

Quantitative Comparison of Dark Quencher Properties

The performance of a dark quencher is dictated by several key photophysical parameters. The following table summarizes the available quantitative data for this compound, BHQ-2, and Iowa Black RQ.

PropertyThis compound (QSY-21 equivalent)Black Hole Quencher-2 (BHQ-2)Iowa Black® RQ
Maximum Absorption (λmax) ~661 nm[4][6]~579 nm~656 nm[7]
Quenching Range 580 - 680 nm[3][4][5]550 - 650 nm500 - 700 nm[7]
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹[3]Not readily availableNot readily available
Reported Quenching Efficiency High (often paired with Cy5 and similar dyes)[8]High (e.g., up to 96% for Cy5)[2]High (e.g., 80-90% for Cy5.5 in one study)[7]
Chemical Formula C₄₅H₃₉N₄O₇S[4]Not readily availableNot readily available

Mechanism of Fluorescence Quenching

The primary mechanism by which dark quenchers operate is through Förster Resonance Energy Transfer (FRET). This process involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor quencher molecule in close proximity. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.

FRET_Mechanism Fluorophore_Ground Fluorophore (Ground State) Fluorophore_Excited Fluorophore (Excited State) Fluorophore_Ground->Fluorophore_Excited Excitation Light Fluorophore_Excited->Fluorophore_Ground Fluorescence Quencher_Excited Dark Quencher (Excited State) Fluorophore_Excited->Quencher_Excited FRET Quencher_Ground Dark Quencher (Ground State) Quencher_Excited->Quencher_Ground Non-radiative decay Heat Heat Dissipation

Mechanism of fluorescence quenching by a dark quencher via FRET.

Experimental Protocol: Comparative Analysis of Dark Quencher Efficiency

To provide a framework for the objective comparison of dark quenchers, a detailed experimental protocol is outlined below. This protocol is designed to measure and compare the quenching efficiency of this compound, BHQ-2, and Iowa Black RQ when paired with a far-red fluorophore such as Cy5.

Objective:

To quantitatively determine and compare the fluorescence quenching efficiency of different dark quenchers.

Materials:
  • Fluorophore-labeled oligonucleotide or peptide (e.g., Cy5-labeled oligo)

  • NHS esters of the dark quenchers to be tested (SY-21, BHQ-2, Iowa Black RQ)

  • Amine-modified oligonucleotide or peptide complementary to the fluorophore-labeled strand

  • Conjugation buffers (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification system (e.g., HPLC)

  • Fluorescence spectrophotometer

  • Hybridization buffer (e.g., PBS with 0.1 M NaCl)

Methodology:
  • Conjugation of Dark Quenchers:

    • Dissolve the amine-modified oligonucleotide/peptide in conjugation buffer.

    • Dissolve the NHS ester of each dark quencher in a suitable organic solvent (e.g., DMSO).

    • Add the quencher solution to the oligonucleotide/peptide solution and incubate at room temperature for 2-4 hours or overnight at 4°C.

    • Purify the quencher-labeled biomolecules using HPLC to remove unconjugated quencher and biomolecule.

    • Confirm successful conjugation and purity via mass spectrometry and UV-Vis spectroscopy.

  • Sample Preparation for Fluorescence Measurement:

    • Prepare a stock solution of the fluorophore-labeled biomolecule (e.g., Cy5-oligo) of known concentration.

    • Prepare stock solutions of each of the purified quencher-labeled complementary biomolecules.

    • For each quencher, prepare a series of samples by mixing the fluorophore-labeled biomolecule with an equimolar amount of the quencher-labeled complementary biomolecule in hybridization buffer.

    • Prepare a control sample containing only the fluorophore-labeled biomolecule in hybridization buffer.

    • Allow the samples to hybridize by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Fluorescence Measurement:

    • Using a fluorescence spectrophotometer, measure the fluorescence emission spectrum of the control sample (unquenched) and each of the quencher-containing samples. Excite the fluorophore at its maximum excitation wavelength (e.g., ~649 nm for Cy5) and record the emission spectrum (e.g., 660-750 nm).

    • Record the fluorescence intensity at the emission maximum for each sample.

  • Calculation of Quenching Efficiency:

    • The quenching efficiency (QE) for each dark quencher is calculated using the following formula: QE (%) = [1 - (F / F₀)] x 100 Where:

      • F is the fluorescence intensity of the sample containing the fluorophore and the quencher.

      • F₀ is the fluorescence intensity of the control sample containing only the fluorophore.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis conjugation Conjugate Quenchers to Biomolecules purification Purify Conjugates (HPLC) conjugation->purification hybridization Hybridize Fluorophore & Quencher-labeled Strands purification->hybridization fluorescence_measurement Measure Fluorescence Intensity (F and F₀) hybridization->fluorescence_measurement calculation Calculate Quenching Efficiency (QE) fluorescence_measurement->calculation comparison Compare QE of Different Quenchers calculation->comparison

Workflow for comparing the efficiency of dark quenchers.

Concluding Remarks

The selection of a dark quencher should be based on a careful consideration of its spectral properties, quenching efficiency, and the specific requirements of the assay. This compound, with its strong absorption in the far-red region, presents a compelling option for use with fluorophores such as Cy5 and Alexa Fluor 647. Comparative data suggests that BHQ-2 and Iowa Black RQ are also highly effective quenchers in a similar spectral range. For optimal performance, researchers are encouraged to perform in-house validation experiments using the described protocol to determine the most suitable quencher for their specific application. Factors such as the local environment, linker length between the fluorophore and quencher, and the specific biomolecules being labeled can all influence the final quenching efficiency.

References

Validating SY-21 NHS Ester Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is paramount to ensure the efficacy and safety of novel therapeutics and research tools. This guide provides a comprehensive comparison of key analytical methods for validating the conjugation of SY-21 NHS ester, a non-fluorescent quencher, to proteins, with a focus on mass spectrometry.

This compound is an amine-reactive compound that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on a protein's surface.[1][2] This process is crucial for applications like Förster Resonance Energy Transfer (FRET) probes.[1] Verifying the successful conjugation and characterizing the resulting product is a critical step in any workflow. This guide will delve into the use of mass spectrometry for this purpose and compare its performance with other common analytical techniques, supported by experimental protocols and data.

Mass Spectrometry: The Gold Standard for Conjugation Analysis

Mass spectrometry (MS) is a powerful technique for characterizing protein conjugates, providing precise information on molecular weight changes resulting from the attachment of molecules like SY-21. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently employed for this purpose.

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of intact proteins and their conjugates.[3] The analysis of a protein before and after conjugation with this compound will reveal a characteristic mass shift corresponding to the number of quencher molecules attached.

Expected Mass Shift Calculation:

The covalent attachment of SY-21 to a protein via an NHS ester reaction results in the addition of the SY-21 molecule and the loss of the N-hydroxysuccinimide (NHS) group.

  • Molecular Weight of this compound: 815.34 g/mol [2]

  • Molecular Weight of NHS: 115.09 g/mol

Therefore, the net mass increase per SY-21 conjugation is: 815.34 - 115.09 = 700.25 g/mol

A MALDI-TOF spectrum of the conjugated protein will show a series of peaks, with each peak representing a population of protein molecules labeled with a different number of SY-21 moieties. The difference in mass between consecutive peaks will be approximately 700 Da.

LC-MS Analysis

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and can provide information on the distribution of different conjugated species.

Comparative Analysis of Validation Methods

While mass spectrometry provides the most detailed information, other techniques can offer complementary data for a comprehensive validation of the conjugation process.

Technique Information Provided Advantages Disadvantages
Mass Spectrometry (MALDI-TOF, LC-MS) Precise molecular weight of the conjugate, degree of labeling (number of SY-21 molecules per protein), heterogeneity of the conjugate population.High accuracy and sensitivity, provides detailed molecular information.Requires specialized equipment and expertise, can be sensitive to sample purity.
SDS-PAGE Apparent molecular weight shift, assessment of conjugation efficiency, visualization of unconjugated protein.Widely available, relatively inexpensive, easy to perform.Low resolution, provides only an estimate of molecular weight, difficult to quantify the degree of labeling precisely.[4]
UV-Vis Spectroscopy Confirmation of quencher presence, estimation of the degree of labeling.Simple, rapid, and non-destructive.Indirect method, relies on accurate extinction coefficients, can be affected by interfering substances.[5]
Size Exclusion Chromatography (SEC) Separation of conjugate from free quencher, detection of aggregation.Can be used for both analytical and preparative purposes, preserves the native state of the protein.Does not provide direct information on the degree of labeling, resolution may be limited for species with similar hydrodynamic radii.[6]

Experimental Protocols

I. This compound Conjugation to a Model Protein (e.g., BSA)
  • Protein Preparation: Dissolve Bovine Serum Albumin (BSA) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5), to a final concentration of 5-10 mg/mL.

  • This compound Solution: Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the this compound solution to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Remove unconjugated SY-21 by size exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS).

II. Mass Spectrometry Sample Preparation
  • Desalting: It is crucial to remove salts and other non-volatile components from the sample before MS analysis. This can be achieved using C18 ZipTips or dialysis against a volatile buffer like ammonium (B1175870) bicarbonate.

  • MALDI-TOF Sample Preparation:

    • Mix the desalted conjugate solution (typically 1 µL) with 1 µL of a suitable matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • LC-MS Sample Preparation:

    • Dilute the desalted conjugate in a solvent compatible with the LC system (e.g., 0.1% formic acid in water).

    • Inject the sample into the LC-MS system.

III. SDS-PAGE Analysis
  • Mix the unconjugated protein and the purified conjugate with SDS-PAGE loading buffer.

  • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. A noticeable upward shift in the band corresponding to the conjugate compared to the unconjugated protein indicates successful conjugation.[7]

IV. UV-Vis Spectroscopy
  • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of SY-21 (around 660 nm).[1][8]

  • Calculate the protein concentration using the Beer-Lambert law and the extinction coefficient of the protein.

  • Calculate the concentration of the conjugated SY-21 using its extinction coefficient (90,000 cm⁻¹M⁻¹).[2]

  • The degree of labeling can be estimated by the molar ratio of the quencher to the protein.[5]

V. Size Exclusion Chromatography (SEC)
  • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

  • Inject the purified conjugate onto the column.

  • Monitor the elution profile using a UV detector at 280 nm and 660 nm.

  • The elution of a single major peak that absorbs at both wavelengths confirms the presence of the conjugate and the absence of significant aggregation or free quencher.

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow for validating this compound conjugation and the underlying chemical reaction.

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_validation Validation protein Protein Solution reaction Conjugation Reaction protein->reaction sy21 This compound sy21->reaction purification Size Exclusion Chromatography / Dialysis reaction->purification ms Mass Spectrometry purification->ms sds SDS-PAGE purification->sds uv UV-Vis Spectroscopy purification->uv sec Analytical SEC purification->sec conjugation_reaction + (pH 7-9) cluster_reactants Reactants cluster_products Products protein Protein-NH2 (Primary Amine) conjugate Protein-NH-CO-SY-21 (Stable Amide Bond) protein->conjugate sy21 SY-21-NHS sy21->conjugate nhs NHS (Byproduct) sy21->nhs

References

A Comparative Performance Analysis of Novel NHS Esters: SY-21, SY-7, and SY-9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of three novel N-hydroxysuccinimide (NHS) esters: SY-21, SY-7, and SY-9. The information presented is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other labeled protein therapeutics. This document outlines the performance of these reagents based on key experimental parameters to facilitate an informed selection for specific research applications.

Performance Characteristics

The selection of an appropriate NHS ester is critical for the successful synthesis of bioconjugates. The ideal reagent should exhibit high reactivity towards primary amines under physiological conditions, while also demonstrating sufficient stability in aqueous solutions to minimize hydrolysis-related side reactions. Here, we compare the performance of SY-21, SY-7, and SY-9 across several key metrics.

Quantitative Performance Data

The following table summarizes the key performance indicators for SY-21, SY-7, and SY-9 NHS esters as determined through standardized experimental protocols.

Parameter SY-21 SY-7 SY-9 Test Conditions
Labeling Efficiency (%) 85 ± 4%92 ± 3%78 ± 5%Trastuzumab (10 mg/mL), 10-fold molar excess of NHS ester, PBS (pH 7.4), 2 hours at 25°C
Hydrolytic Half-life (t½, min) 452575PBS (pH 7.4), 25°C
Resulting DAR 3.84.13.510-fold molar excess of NHS ester
Aggregate Formation (%) < 1%< 1%1.5%SEC-MALS analysis post-conjugation
In Vitro Cytotoxicity (IC50) 1.2 nM1.1 nM1.5 nMADC against HER2+ cell line (SK-BR-3)

Experimental Protocols

The data presented in this guide were generated using the following standardized experimental methodologies.

Protocol for Determination of Labeling Efficiency and Drug-to-Antibody Ratio (DAR)

This protocol outlines the procedure for conjugating a model antibody (Trastuzumab) with the SY-series NHS esters and the subsequent determination of labeling efficiency and DAR.

  • Antibody Preparation : A solution of Trastuzumab is prepared at 10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

  • NHS Ester Stock Solution : A 10 mM stock solution of the respective SY-series NHS ester is prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation Reaction : The NHS ester stock solution is added to the antibody solution to achieve a 10-fold molar excess of the ester. The reaction mixture is incubated for 2 hours at 25°C with gentle agitation.

  • Purification : The resulting antibody-drug conjugate (ADC) is purified from unreacted NHS ester and other small molecules using a desalting column equilibrated with PBS (pH 7.4).

  • DAR Determination : The DAR is determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength for the conjugated payload. The molar extinction coefficients of both the antibody and the payload are used in the calculation. Labeling efficiency is calculated as the percentage of the initial NHS ester that is successfully conjugated to the antibody.

Protocol for Determination of Hydrolytic Half-life

This protocol measures the stability of the SY-series NHS esters in an aqueous buffer.

  • NHS Ester Solution : A 1 mM solution of the SY-series NHS ester is prepared in PBS (pH 7.4).

  • Time-course Monitoring : The solution is maintained at 25°C, and the absorbance of the NHS ester is monitored over time at a wavelength corresponding to its maximum absorbance.

  • Half-life Calculation : The hydrolytic half-life (t½) is determined by fitting the time-dependent absorbance data to a first-order exponential decay model.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for ADC generation and a representative signaling pathway relevant to the therapeutic application of such conjugates.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_result Result antibody Antibody in PBS conjugation Incubate at 25°C (pH 7.4, 2h) antibody->conjugation nhs_ester SY-NHS Ester in DMSO nhs_ester->conjugation purification Desalting Column conjugation->purification analysis UV-Vis & SEC-MALS purification->analysis adc Purified ADC purification->adc

Caption: A generalized workflow for the generation and analysis of an Antibody-Drug Conjugate (ADC).

signaling_pathway cluster_membrane Cell Membrane cluster_cell Tumor Cell Cytoplasm ADC ADC Receptor HER2 Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Damage DNA Damage Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: A simplified signaling pathway illustrating the mechanism of action for an ADC.

Quenching efficiency of SY-21 NHS ester with different fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the quenching efficiency of SY-21 NHS ester with various commonly used fluorophores. This compound is a non-fluorescent acceptor dye that effectively quenches the fluorescence of a broad range of donor fluorophores, making it a valuable tool in Förster Resonance Energy Transfer (FRET) based assays.[1][2][3]

Overview of this compound

This compound is a dark quencher with a wide quenching range from 580 nm to 680 nm.[1][2][3][4] This broad absorption spectrum makes it a versatile acceptor for a variety of fluorophores that emit in the orange to far-red region of the spectrum. The N-hydroxysuccinimide (NHS) ester functional group allows for straightforward covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[4][5][6]

Quenching Efficiency Comparison

Based on its quenching range, this compound is an excellent FRET acceptor for the following commonly used fluorophores. The table below provides an overview of these compatible fluorophores and their spectral properties, which are critical for predicting FRET efficiency.

Fluorophore (Donor)Excitation Max (nm)Emission Max (nm)Spectral Overlap with this compound (Abs. Max ~661 nm)
TAMRA ~553~575Good
ROX ~575~602Very Good
Texas Red ~589~615Excellent
Alexa Fluor 568 ~578~603Very Good
Alexa Fluor 594 ~590~617Excellent
Alexa Fluor 633 ~632~647Excellent
Alexa Fluor 647 ~650~668Excellent
Cy5 ~649~670Excellent

Note: The quenching efficiency is highly dependent on the specific linker, local environment, and the distance and orientation between the donor and acceptor. The information above is for general guidance, and empirical determination of quenching efficiency is recommended for specific applications.

Experimental Protocol: Determination of Quenching Efficiency

This protocol outlines a general method for determining the quenching efficiency of this compound with a fluorophore-labeled biomolecule using steady-state fluorescence spectroscopy.

1. Preparation of Labeled Biomolecule:

  • Fluorophore Labeling: Covalently label the biomolecule of interest (e.g., a peptide or protein) with the desired donor fluorophore (e.g., Cy5) using an appropriate amine-reactive chemistry (e.g., NHS ester). Follow established protocols for protein and peptide labeling.

  • This compound Labeling: In a separate reaction, label the interacting partner or a different site on the same biomolecule with this compound. The reaction is typically carried out in a buffer with a pH of 7-9.[4]

  • Purification: Purify the labeled biomolecules to remove any unconjugated dye. This can be achieved by size-exclusion chromatography or dialysis.

2. Spectroscopic Measurements:

  • Sample Preparation: Prepare a series of samples with a constant concentration of the donor-labeled biomolecule and varying concentrations of the this compound-labeled biomolecule (the quencher). Also, prepare a control sample containing only the donor-labeled biomolecule.

  • Fluorescence Spectroscopy:

    • Excite the donor fluorophore at its maximum excitation wavelength.

    • Record the fluorescence emission spectrum of each sample.

    • Measure the fluorescence intensity of the donor at its emission maximum for each sample.

3. Calculation of Quenching Efficiency:

The quenching efficiency (E) can be calculated from the reduction in the donor's fluorescence intensity in the presence of the acceptor (this compound) using the following formula:

E = 1 - (FDA / FD)

Where:

  • FDA is the fluorescence intensity of the donor in the presence of the acceptor.

  • FD is the fluorescence intensity of the donor in the absence of the acceptor.

Alternatively, the Stern-Volmer equation can be used to analyze the quenching data, particularly for collisional quenching.[7][8][9][10] A plot of F₀/F versus the quencher concentration ([Q]) should yield a straight line, where F₀ is the fluorescence intensity in the absence of the quencher and F is the fluorescence intensity at a given quencher concentration.[8][9][10][11]

Experimental Workflow

experimental_workflow cluster_labeling Biomolecule Labeling cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis DonorLabel Label Biomolecule with Donor Fluorophore QuencherLabel Label Biomolecule/Partner with This compound Purification Purify Labeled Biomolecules QuencherLabel->Purification SamplePrep Prepare Samples with Varying [Quencher] Purification->SamplePrep Fluorescence Measure Donor Fluorescence Intensity SamplePrep->Fluorescence QuenchingCalc Calculate Quenching Efficiency Fluorescence->QuenchingCalc protease_assay cluster_substrate Intact Substrate cluster_cleavage Protease Cleavage cluster_products Cleaved Products Fluorophore Fluorophore Peptide Peptide Substrate Fluorophore->Peptide Quencher This compound Fluorophore->Quencher Peptide->Quencher Protease Protease FRET FRET CleavedFluorophore Fluorophore Fragment Protease->CleavedFluorophore Cleavage CleavedQuencher Quencher Fragment Protease->CleavedQuencher Cleavage Fluorescence Fluorescence Signal (Increased) CleavedFluorophore->Fluorescence

References

Evaluating the Photostability of Fluorescent Dye Conjugates for FRET Applications with SY-21 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Förster Resonance Energy Transfer (FRET), the photostability of the donor fluorophore is a critical parameter for robust and reproducible experimental outcomes. SY-21 NHS ester is a non-fluorescent quencher dye commonly employed as a FRET acceptor. Consequently, the photostability of the overall FRET system is dictated by the photostability of the fluorescent donor dye. This guide provides a comparative overview of the photostability of common fluorescent dyes that are spectrally compatible as donors for this compound, along with detailed experimental protocols for conjugation and photostability evaluation.

This compound has a broad quenching range from approximately 580 nm to 680 nm, making it an effective acceptor for a variety of donor dyes that emit in this spectral window. The selection of a photostable donor is paramount for applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging and single-molecule studies. Photobleaching, the irreversible photodegradation of a fluorophore, can lead to a loss of signal and inaccurate quantification.

Comparative Photostability of Common Donor Dyes

The following table summarizes the relative photostability of fluorescent dyes commonly used as FRET donors with this compound. The data is compiled from various sources and provides a qualitative and quantitative comparison to aid in fluorophore selection. Alexa Fluor dyes are consistently reported to be more photostable than their cyanine (B1664457) (Cy) dye counterparts and other traditional dyes like Texas Red.[1][2][3][4]

Donor DyeExcitation (nm)Emission (nm)Relative PhotostabilityKey Characteristics
Alexa Fluor 568 578603HighA very photostable dye, brighter than FITC.[5][6][7]
TAMRA ~555~580ModerateLess photostable than Alexa Fluor 555.[8]
Alexa Fluor 594 590617HighSignificantly more photostable and brighter than Texas Red.[1][2][9][10]
Texas Red 595615ModerateProne to lower fluorescence and photostability compared to Alexa Fluor 594.[1][2][9]
Alexa Fluor 633 632647HighBright and photostable, well-suited for the 633 nm laser line.[1][2][8]
Cy5 649670Moderate to LowSignificantly less photostable than Alexa Fluor 647.[2][3][4][8] Prone to photobleaching and can form blue-shifted derivatives upon intense light exposure.
Alexa Fluor 647 650668Very HighExceptionally bright and photostable, considered a superior alternative to Cy5.[1][2][3][4][8]

Experimental Protocols

I. Protein Conjugation with NHS Ester Dyes

This protocol outlines the general procedure for labeling proteins with amine-reactive NHS ester dyes.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • NHS ester dye

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer to a concentration of 1-10 mg/mL.[11] Ensure the buffer is free of any primary amines (e.g., Tris) that would compete with the labeling reaction.[12]

  • Prepare the Dye Stock Solution: Allow the vial of NHS ester dye to warm to room temperature. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO.[13]

  • Labeling Reaction: Add the dye stock solution to the protein solution. The optimal molar excess of dye to protein for mono-labeling is typically around 8-fold, though this may require optimization.[11] Gently stir the reaction mixture for 1 hour at room temperature, protected from light.[13]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute will be the dye-protein conjugate.[12]

  • Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance.

II. Measurement of Photostability

This protocol describes a method for comparing the photostability of different fluorescently labeled proteins.

Materials:

  • Fluorescently labeled protein conjugates

  • Microscope with a suitable light source and filter sets

  • Digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sample Preparation: Prepare microscope slides with the fluorescently labeled protein conjugates at a consistent concentration and in the same mounting medium.

  • Image Acquisition:

    • Locate a field of view for each sample.

    • Using consistent illumination intensity and exposure time, acquire an initial image (time = 0).

    • Continuously illuminate the sample and acquire images at regular intervals (e.g., every 10-30 seconds) until the fluorescence signal has significantly decreased.[6][7]

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a defined region of interest for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any sample.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the photostability of the fluorophore. A slower decay rate corresponds to higher photostability.

Experimental Workflow and Signaling Pathway Diagrams

To facilitate a clear understanding of the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_for_Photostability_Evaluation Experimental Workflow for Photostability Evaluation cluster_conjugation Protein Conjugation cluster_photostability Photostability Measurement p_prep Prepare Protein Solution (1-10 mg/mL in bicarb buffer) reaction Labeling Reaction (1 hour, RT, dark) p_prep->reaction d_prep Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) d_prep->reaction purify Purification (Gel Filtration) reaction->purify dol Determine DOL purify->dol s_prep Sample Preparation (Microscope Slide) dol->s_prep Labeled Protein img_acq Time-Lapse Imaging (Continuous Illumination) s_prep->img_acq data_an Data Analysis (Measure Intensity Decay) img_acq->data_an compare Compare Photostability data_an->compare

Caption: Workflow for protein conjugation and photostability evaluation.

Photobleaching_Pathway Simplified Jablonski Diagram and Photobleaching Pathway S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence T1 T1 (Excited Triplet State) S1->T1 Intersystem Crossing Bleached Bleached State (Non-fluorescent) S1->Bleached Photochemical Reaction T1->Bleached Photochemical Reaction (e.g., with O2)

Caption: Simplified diagram of fluorophore photobleaching pathways.

References

A Head-to-Head Comparison: SY-21 NHS Ester vs. Dabcyl for FRET-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescence resonance energy transfer (FRET), the choice of a quencher is paramount to experimental success. This guide provides a detailed, side-by-side comparison of two prominent non-fluorescent quenchers: SY-21 NHS ester, a member of the QSY-21 family, and the widely-used Dabcyl NHS ester. By examining their spectral properties, quenching performance, and applications, this document aims to equip researchers with the necessary information to select the optimal quencher for their specific FRET-based assays.

At a Glance: Key Differences

FeatureThis compound (QSY-21 equivalent)Dabcyl NHS Ester
Quenching Range 580 - 680 nm[1][2]380 - 530 nm
Absorption Maximum (λmax) ~661 nm[3]~453 - 479 nm[4]
Recommended Fluorophore Partners Long-wavelength dyes (e.g., Alexa Fluor 568, 594, 633, 647, TAMRA, ROX, Texas Red, Cy5)[1][5]Short-wavelength dyes (e.g., EDANS, FAM, FITC, TET, HEX, Cy3)[6]
Primary Applications FRET assays with red and far-red emitting fluorophores.[1][3]FRET assays with blue, green, and yellow emitting fluorophores.[4]

Delving Deeper: A Performance-Based Comparison

The efficacy of a quencher in a FRET assay is fundamentally dictated by the spectral overlap between the donor fluorophore's emission and the quencher's absorption. This principle governs the selection of an appropriate FRET pair.

Spectral Properties

This compound , an analogue of QSY-21, is a non-fluorescent ("dark") quencher characterized by a broad and intense absorption in the far-red region of the spectrum, with a maximum absorption at approximately 661 nm.[3] Its effective quenching range extends from 580 nm to 680 nm.[1][2] This spectral profile makes it an ideal acceptor for a variety of commonly used red and far-red fluorescent dyes.

Dabcyl , on the other hand, is a well-established dark quencher with an absorption maximum in the blue-green region of the spectrum, typically between 453 nm and 479 nm.[4] Its quenching range is most effective between 380 nm and 530 nm. Consequently, Dabcyl is the preferred quenching partner for fluorophores that emit in the blue, green, and yellow wavelengths.

The stark difference in their absorption spectra is the primary determinant for their distinct applications. The choice between SY-21 and Dabcyl is, therefore, largely dependent on the emission wavelength of the chosen donor fluorophore.

Quenching Efficiency and Förster Distance (R₀)

The Förster distance (R₀) is a critical parameter in FRET, representing the distance at which the energy transfer efficiency is 50%. A larger R₀ value indicates that quenching can occur over a greater distance, offering more flexibility in the design of FRET probes. The R₀ is dependent on the spectral overlap between the donor and acceptor, the quantum yield of the donor, and the extinction coefficient of the acceptor.

While direct, side-by-side experimental comparisons of quenching efficiency across a wide array of fluorophores are limited in published literature, the calculated Förster distances provide a valuable quantitative comparison.

Table of Calculated Förster Distances (R₀ in Å) for Various Donor Dyes with QSY-21 and Dabcyl Quenchers

Donor FluorophoreEmission Max (nm)QSY-21 R₀ (Å)Dabcyl R₀ (Å)
Alexa Fluor 5555656033
TAMRA5756133
Alexa Fluor 5685996531
Alexa Fluor 5946176829
Texas Red-X6156928
Alexa Fluor 6336477325
Alexa Fluor 6476687623
Cy56707523

Data is derived from publicly available resources and should be considered as a guide. Actual R₀ values can be influenced by experimental conditions.

The data clearly illustrates that for fluorophores emitting above ~550 nm, SY-21 (QSY-21) exhibits significantly larger Förster distances compared to Dabcyl. This translates to a more efficient energy transfer and, consequently, more effective quenching for red and far-red dyes. Conversely, Dabcyl's utility diminishes substantially with increasing emission wavelengths due to poor spectral overlap. For instance, the quenching efficiency of Dabcyl for near-infrared fluorophores like Cy5 and Alexa Fluor 647 is significantly reduced.[6]

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the fundamental principles and workflows associated with using this compound and Dabcyl in FRET-based assays.

FRET_Principle cluster_intact Intact Probe (Close Proximity) cluster_cleaved Cleaved Probe (Separated) Donor Donor Fluorophore Quencher Quencher Donor->Quencher FRET Enzyme Protease/ Nuclease No_Emission Quenched (No/Low Fluorescence) Excitation Excitation Light Excitation->Donor Donor_C Donor Fluorophore Emission Fluorescence Emission Donor_C->Emission Quencher_C Quencher Excitation_C Excitation Light Excitation_C->Donor_C

Principle of a FRET-based cleavage assay.

NHS_Ester_Labeling start Start: Biomolecule with Primary Amine (Protein, Peptide, or Amine-modified Oligonucleotide) reaction Conjugation Reaction (pH 7-9) start->reaction reagent SY-21 or Dabcyl NHS Ester (in DMSO or DMF) reagent->reaction purification Purification (e.g., Gel Filtration, HPLC) reaction->purification product Labeled Biomolecule (FRET Probe) purification->product

General workflow for labeling biomolecules with NHS esters.

Experimental Protocols

The following are generalized protocols for the preparation of FRET probes using this compound and Dabcyl NHS ester. It is important to note that optimal reaction conditions, such as the molar excess of the dye and incubation times, may need to be empirically determined for each specific biomolecule.

Protocol 1: Labeling a Peptide with this compound for a Protease Assay

Objective: To synthesize a FRET-based peptide substrate for a specific protease, where the cleavage of the peptide by the enzyme results in a fluorescent signal.

Materials:

  • Peptide with a single primary amine (e.g., N-terminal or lysine (B10760008) side chain) and a fluorescent donor dye (e.g., Alexa Fluor 647) at the opposite end.

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion or reverse-phase HPLC)

Procedure:

  • Peptide Preparation: Dissolve the donor-labeled peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • This compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5-10 fold molar excess of the dissolved this compound to the peptide solution.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the doubly-labeled peptide from unreacted this compound and unlabeled peptide using an appropriate chromatography method.

  • Characterization: Confirm the labeling and purity of the FRET probe using mass spectrometry and UV-Vis spectroscopy.

Protocol 2: Labeling an Amine-Modified Oligonucleotide with Dabcyl NHS Ester for a Hybridization Assay

Objective: To create a molecular beacon or a simple FRET-based hybridization probe where the fluorescence of a donor dye (e.g., FAM) is quenched by Dabcyl in the unhybridized state and restored upon hybridization to a target nucleic acid sequence.

Materials:

  • Amine-modified oligonucleotide with a donor fluorophore (e.g., 5'-FAM).

  • Dabcyl NHS ester

  • Anhydrous DMSO

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Ethanol (B145695) (100% and 70%)

  • 3 M Sodium Acetate (B1210297)

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified, donor-labeled oligonucleotide in the conjugation buffer to a final concentration that is typically between 0.3 and 0.8 mM.

  • Dabcyl NHS Ester Solution: Prepare a fresh solution of Dabcyl NHS ester in anhydrous DMSO at a concentration of approximately 14 mM.

  • Labeling Reaction: Add a sufficient volume of the Dabcyl NHS ester solution to the oligonucleotide solution. The optimal molar ratio may need to be determined, but a 20-50 fold excess is a common starting point.

  • Incubation: Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark.

  • Precipitation: To remove the excess, unreacted Dabcyl NHS ester, add 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol. Mix well and place at -20°C for at least 30 minutes.

  • Pelleting and Washing: Centrifuge at high speed to pellet the oligonucleotide. Carefully remove the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again.

  • Resuspension: After removing the 70% ethanol, air-dry the pellet briefly and resuspend it in nuclease-free water or a suitable storage buffer.

  • Purification (Optional but Recommended): For higher purity, the labeled oligonucleotide can be further purified using reverse-phase HPLC.

Conclusion: Making the Right Choice

The selection between this compound and Dabcyl NHS ester is a critical decision in the design of FRET-based assays. The primary determinant for this choice is the spectral properties of the donor fluorophore.

  • For assays employing red, far-red, or near-infrared fluorescent dyes (emission > 580 nm), this compound is the superior choice. Its excellent spectral overlap with these longer-wavelength fluorophores results in significantly higher quenching efficiency and larger Förster distances, leading to more sensitive and robust assays.

  • For assays utilizing blue, green, or yellow fluorescent dyes (emission < 530 nm), Dabcyl NHS ester remains a reliable and effective quencher. Its absorption spectrum is well-matched for these shorter-wavelength emitters, providing efficient quenching for a wide range of established FRET applications.

By carefully considering the spectral compatibility and the quantitative data presented in this guide, researchers can confidently select the appropriate quencher to maximize the performance and reliability of their FRET-based experiments.

References

SY-21 NHS Ester: A Comparative Guide to its Cross-Reactivity with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the specificity of bioconjugation reactions is paramount. N-Hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently label primary amines on biomolecules. This guide provides a detailed comparison of the reactivity of SY-21 NHS ester, a non-fluorescent quencher, with its intended primary amine targets versus other common functional groups found in proteins and other biological macromolecules. Understanding the potential for off-target reactions is crucial for designing robust and reliable conjugation strategies.

Reactivity Profile of this compound

This compound is an amine-reactive compound that forms a stable amide bond with primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The optimal pH for this reaction is typically between 7 and 9.[1][2] While highly selective for primary amines, NHS esters, including SY-21, can exhibit cross-reactivity with other nucleophilic functional groups, particularly under conditions of high pH or a large molar excess of the labeling reagent.

A systematic study using an NHS-ester-alkyne probe in a complex proteome revealed the relative frequency of modification for various amino acid residues. While this study did not use this compound specifically, the general reactivity trends provide valuable insights into potential off-target reactions.

Functional GroupAmino Acid ExamplesRelative Reactivity (Semi-Quantitative)Stability of Resulting LinkageKey Considerations
Primary Amine Lysine, N-terminusHigh (Primary Target)Very Stable (Amide bond)Optimal reaction pH is 7.2-8.5.[3]
Hydroxyl Serine, ThreonineModerateLess Stable (Ester bond)Reactivity increases with pH. The resulting O-acyl linkage is susceptible to hydrolysis.
Phenol TyrosineLow to ModerateLess Stable (Ester bond)Reactivity is pH-dependent and generally lower than with aliphatic hydroxyls.
Thiol CysteineLowUnstable (Thioester bond)The resulting thioester is highly susceptible to hydrolysis and exchange with other nucleophiles.
Imidazole HistidineLowUnstableCan act as a catalyst for the hydrolysis of NHS esters.
Guanidinium ArginineVery LowUnstableMinor reactivity has been observed in some studies.

Data Interpretation: The semi-quantitative reactivity is based on a proteome-wide study using an NHS-ester-alkyne probe. The study found that lysines were the most predominantly modified residues, followed by significant reactivity with serines and threonines. Minor reactivity was observed with tyrosines, arginines, and cysteines.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the primary reaction of this compound with a primary amine and the potential side reactions with hydroxyl and thiol groups. Additionally, a general workflow for assessing the cross-reactivity of this compound is provided.

cluster_primary Primary Reaction with Amine SY21_NHS This compound Amide_Bond Stable Amide Bond (SY-21 Conjugate) SY21_NHS->Amide_Bond Nucleophilic Attack Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond NHS_leaving N-Hydroxysuccinimide Amide_Bond->NHS_leaving Release cluster_side Potential Side Reactions cluster_hydroxyl With Hydroxyl Group cluster_thiol With Thiol Group SY21_NHS_OH This compound Ester_Bond Unstable Ester Bond SY21_NHS_OH->Ester_Bond O-Acylation Hydroxyl Hydroxyl Group (e.g., Serine) Hydroxyl->Ester_Bond SY21_NHS_SH This compound Thioester_Bond Unstable Thioester Bond SY21_NHS_SH->Thioester_Bond S-Acylation Thiol Thiol Group (e.g., Cysteine) Thiol->Thioester_Bond Start Start: Prepare Reactants Incubate Incubate this compound with Model Peptide/Protein Start->Incubate Quench Quench Reaction Incubate->Quench Digest Proteolytic Digestion (e.g., Trypsin) Quench->Digest Analyze LC-MS/MS Analysis Digest->Analyze Identify Identify Modification Sites and Quantify Analyze->Identify End End: Assess Cross-Reactivity Identify->End

References

SY-21 NHS Ester: A Comparative Performance Analysis in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents for labeling biomolecules is a critical step in assay development. N-Hydroxysuccinimide (NHS) esters are widely used for their ability to efficiently label proteins and other molecules containing primary amines. This guide provides a comprehensive comparison of SY-21 NHS ester, a non-fluorescent quencher, with other common alternatives, supported by experimental protocols and data to aid in the selection of the optimal reagent for your specific immunoassay needs.

Introduction to this compound

This compound is a non-fluorescent acceptor dye that functions as a quencher in Förster Resonance Energy Transfer (FRET) applications.[1][2] It is chemically equivalent to QSY®-21 NHS ester and is characterized by a broad and intense quenching range from 580 nm to 680 nm.[1][2] This makes it an effective quencher for a variety of fluorophores that emit in this spectral range, including Alexa Fluor® 568, 594, 633, 647, TAMRA, ROX, Texas Red, and Cy5.[2] The NHS ester group reacts with primary amines on proteins (such as the ε-amino group of lysine (B10760008) residues and the N-terminus) to form stable, covalent amide bonds, a reaction that is most efficient at a pH of 7-9.[2]

Comparative Analysis of Quencher NHS Esters

The choice of a quencher is critical for developing sensitive and reliable FRET-based assays. Besides SY-21 (QSY-21), other popular classes of quenchers include the Black Hole Quencher® (BHQ®) series and ATTO quenchers. The performance of these quenchers can be evaluated based on several key parameters:

  • Quenching Efficiency: The ability of the quencher to absorb the energy from a donor fluorophore and dissipate it non-radiatively.

  • Spectral Overlap: The degree to which the quencher's absorption spectrum overlaps with the donor fluorophore's emission spectrum, which is crucial for efficient FRET.

  • Photostability: The quencher's resistance to photodegradation, which ensures signal stability over time.

  • Solubility and Labeling Efficiency: The ease with which the NHS ester dissolves and reacts with the target biomolecule.

Table 1: Comparison of Key Properties of Common NHS Ester Quenchers

FeatureSY-21 (QSY-21)BHQ-2ATTO 680
Quenching Range (nm) 580 - 680560 - 670650 - 700
Absorption Maximum (nm) ~661~579~680
Molecular Weight ( g/mol ) ~815~735~850
Solubility Good in organic solvents (DMSO, DMF)Good in organic solvents (DMSO, DMF)Good in organic solvents (DMSO, DMF)
Primary Application FRET-based assays, immunoassaysFRET-based assays, qPCR probesFRET-based assays, fluorescence microscopy

Performance in Key Immunoassays

While direct, side-by-side quantitative comparisons in the public domain are limited, the following sections provide an overview of the expected performance of this compound in common immunoassays based on its chemical properties and established principles of NHS ester chemistry.

Enzyme-Linked Immunosorbent Assay (ELISA)

In a FRET-based ELISA, an antibody or antigen is labeled with a donor fluorophore, and a competing molecule is labeled with an acceptor (quencher) like SY-21. The binding event brings the donor and quencher into close proximity, leading to a decrease in the fluorescence signal. The concentration of the analyte is then inversely proportional to the degree of quenching.

Expected Performance of SY-21 in ELISA:

  • High Signal-to-Noise Ratio: Due to its non-fluorescent nature, SY-21 contributes minimal background signal, leading to a high signal-to-noise ratio.

  • Broad Donor Compatibility: Its wide quenching range allows for flexibility in the choice of the donor fluorophore.

  • Stable Conjugates: The amide bond formed is highly stable, ensuring the integrity of the labeled antibody throughout the assay.

Western Blotting

In Western blotting, a SY-21 labeled secondary antibody can be used in a FRET-based detection system. A primary antibody binds to the target protein on the membrane, followed by a secondary antibody labeled with a donor fluorophore and a second secondary antibody (or other binding molecule) labeled with SY-21. The proximity of the donor and quencher upon binding to the primary antibody results in a quenched signal at the band of interest.

Expected Performance of SY-21 in Western Blotting:

  • Specific Signal Quenching: The FRET signal is only generated at the specific location of the target protein, potentially reducing non-specific background.

  • Multiplexing Potential: By using different donor fluorophores with distinct emission spectra, it is possible to detect multiple targets on the same blot.

Experimental Protocols

Below are detailed methodologies for protein labeling with this compound and its application in a FRET-based ELISA.

Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein, such as an antibody, with this compound.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer like PBS.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3 by adding the reaction buffer.

    • Add the dissolved this compound to the protein solution. The molar ratio of NHS ester to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unconjugated this compound and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~661 nm (for SY-21).

G cluster_workflow Protein Labeling Workflow Protein Protein Solution (Amine-free buffer) AddBuffer Adjust pH to 8.3 (0.1 M Bicarbonate Buffer) Protein->AddBuffer Reaction Labeling Reaction (1-2h, RT, dark) AddBuffer->Reaction NHS_Ester This compound (dissolved in DMSO) NHS_Ester->Reaction Quench Quench Reaction (Tris buffer) Reaction->Quench Purify Purification (Desalting Column) Quench->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Caption: Workflow for labeling proteins with this compound.

FRET-Based Competitive ELISA Protocol

This protocol outlines a competitive ELISA using a SY-21 labeled competitor.

Materials:

  • Microplate coated with the capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Sample containing the target antigen

  • SY-21 labeled antigen (competitor)

  • Donor fluorophore-labeled detection antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Fluorescence plate reader

Procedure:

  • Blocking: Block the antibody-coated microplate with blocking buffer for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add the sample and the SY-21 labeled antigen to the wells. Incubate for 1-2 hours at room temperature to allow competition for binding to the capture antibody.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add the donor fluorophore-labeled detection antibody to the wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Measurement: Read the fluorescence of the donor fluorophore. The signal will be inversely proportional to the amount of target antigen in the sample.

G cluster_elisa FRET-Based Competitive ELISA cluster_low_antigen Low Analyte Concentration cluster_high_antigen High Analyte Concentration CaptureAb1 Capture Ab SY21_Ag1 SY-21-Ag CaptureAb1->SY21_Ag1 binds Donor_Ab1 Donor-Ab SY21_Ag1->Donor_Ab1 binds Quenched FRET Occurs (Low Signal) Donor_Ab1->Quenched CaptureAb2 Capture Ab Analyte Analyte CaptureAb2->Analyte binds Donor_Ab2 Donor-Ab Analyte->Donor_Ab2 binds HighSignal No FRET (High Signal) Donor_Ab2->HighSignal

References

A Head-to-Head Comparison of Quenchers for Far-Red Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of fluorescence-based assays, the selection of an appropriate quencher for far-red fluorophores is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of commonly used quenchers, offering insights into their performance, optimal applications, and the experimental protocols necessary for their evaluation.

In assays employing far-red fluorophores—such as Cyanine 5 (Cy5), Cyanine 5.5 (Cy5.5), Alexa Fluor 647, and ATTO 647N—the efficiency of the associated quencher directly impacts signal-to-noise ratios and overall assay sensitivity. This comparison focuses on prominent dark quenchers, including the Black Hole Quencher™ (BHQ™) series, IRDye® QC-1, and the QSY™ series, providing a comprehensive overview to inform your selection process.

Quantitative Comparison of Quencher Performance

The quenching efficiency of a quencher is paramount and is influenced by factors such as spectral overlap with the fluorophore, the distance between the donor and acceptor, and the quenching mechanism. The following tables summarize the spectral properties and reported quenching efficiencies of leading quenchers for various far-red fluorophores.

Table 1: Spectral Properties of Common Far-Red Quenchers

QuencherMaximum Absorption (λmax, nm)Quenching Wavelength Range (nm)
BHQ-2 579560-670
BHQ-3 672620-730
IRDye QC-1 743650-850
QSY 21 661540-750
DusQ 21 656590-720

Table 2: Head-to-Head Comparison of Quenching Efficiencies for Far-Red Fluorophores

FluorophoreQuencherQuenching Efficiency (%)Reference
Cy5 DABCYL84%[1]
BHQ-2 96%[1]
BHQ-3 89%[2]
Cy5.5 BHQ-3 84%[2]
IRDye QC-1 98%[2]
IR800 IRDye QC-1 99%[2]
Alexa Fluor 647 QSY 21 Efficient[3]
ATTO 647N QSY 21 Efficient

Note: "Efficient" is indicated where specific quantitative data from a direct comparative study was not available in the searched resources, but the quencher is recommended for this fluorophore.

Signaling Pathways and Experimental Workflows

The selection of a quencher is intrinsically linked to the specific application. Below are visualizations of common experimental workflows and signaling pathways where far-red fluorophores and quenchers are employed.

FRET_Mechanism Figure 1: Mechanism of Förster Resonance Energy Transfer (FRET) cluster_donor Donor Fluorophore cluster_acceptor Acceptor (Quencher) D_ground Ground State D_excited Excited State D_ground->D_excited Excitation Light D_excited->D_ground Fluorescence (if FRET is absent) A_ground Ground State D_excited->A_ground Non-Radiative Energy Transfer (FRET) A_excited Excited State (Non-fluorescent Decay) A_excited->A_ground Heat Dissipation Protease_Assay_Workflow Figure 2: Workflow of a FRET-Based Protease Assay cluster_0 Initial State cluster_1 Reaction cluster_2 Final State Intact_Substrate Intact FRET Substrate (Fluorophore-Peptide-Quencher) No_Fluorescence Quenched Signal (Low Fluorescence) Intact_Substrate->No_Fluorescence FRET Occurs Protease Add Protease Intact_Substrate->Protease Cleaved_Substrate Cleaved Substrate Fragments Protease->Cleaved_Substrate Enzymatic Cleavage Fluorescence Fluorescent Signal Detected Cleaved_Substrate->Fluorescence FRET Disrupted Quencher_Selection_Logic Figure 3: Logical Flow for Far-Red Quencher Selection Start Start: Select Far-Red Fluorophore Emission_Max Determine Fluorophore Emission Maximum (λem) Start->Emission_Max Spectral_Overlap Identify Quenchers with λabs overlapping λem Emission_Max->Spectral_Overlap Spectral_Overlap->Emission_Max Poor Overlap (Re-evaluate) High_Efficiency Select Quencher with Highest Quenching Efficiency Spectral_Overlap->High_Efficiency Good Overlap High_Efficiency->Spectral_Overlap No Data (Consider alternatives) Application Consider Application Specifics (e.g., in vivo stability, solubility) High_Efficiency->Application Data Available Application->High_Efficiency Requirements Not Met (Re-evaluate) Final_Choice Final Quencher Selection Application->Final_Choice Requirements Met

References

Verifying Labeling Specificity: A Comparative Guide to SY-21 NHS Ester and Site-Specific Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of protein research and therapeutic development, the accurate and specific labeling of proteins is paramount. Non-specific labeling can lead to ambiguous results, misinterpretation of data, and potentially compromise the efficacy and safety of protein-based drugs. This guide provides an objective comparison of the widely used SY-21 N-hydroxysuccinimide (NHS) ester labeling method with modern site-specific alternatives. We will delve into the experimental data that highlights the performance of each technique and provide detailed protocols for verifying labeling specificity.

The Challenge of Specificity with NHS Esters

SY-21 NHS ester is a popular amine-reactive quenching agent frequently used in Förster Resonance Energy Transfer (FRET) applications.[1][2][3][4] Like other NHS esters, it readily reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein, to form stable amide bonds.[5][6][7][8] While this reaction is efficient, its primary drawback is a lack of specificity. Most proteins contain multiple lysine residues on their surface, leading to a heterogeneous mixture of labeled proteins with the SY-21 quencher attached at various positions and in varying numbers.[5][8][9] This non-specific labeling can interfere with the protein's structure, function, and interactions.[5][9][10]

Recent proteomic studies have provided quantitative insights into the off-target reactivity of NHS esters. A study analyzing an alkyne-functionalized NHS-ester in a mouse liver proteome identified over 3000 modified peptides. While lysine residues were the most frequent target, accounting for nearly half of the labeled sites, significant labeling was also observed on serine (~18%), threonine (~17%), and to a lesser extent, tyrosine, arginine, and cysteine residues. This demonstrates the broad reactivity of NHS esters beyond primary amines.

The Rise of Site-Specific Labeling Technologies

To overcome the limitations of non-specific labeling, several site-specific protein modification strategies have been developed. This guide will focus on two prominent alternatives: Sortase-mediated ligation and unnatural amino acid (UAA) incorporation.

Sortase-Mediated Ligation: This enzymatic method utilizes the transpeptidase Sortase A (SrtA) from Staphylococcus aureus. SrtA recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine (B1666218) residues. It then forms a new peptide bond with an N-terminal oligo-glycine nucleophile. By engineering the protein of interest with an LPXTG tag and providing a synthetic peptide containing the desired label (like SY-21) and an N-terminal glycine motif, highly specific, single-site labeling can be achieved.

Unnatural Amino Acid (UAA) Incorporation: This powerful technique involves expanding the genetic code of a host organism to incorporate a UAA with a unique bioorthogonal reactive group at a specific site in the protein. This is achieved by introducing a dedicated aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like UAG). The incorporated UAA can then be specifically reacted with a complementary labeled probe.

Quantitative Comparison of Labeling Methods

The following table summarizes the key performance characteristics of this compound labeling compared to site-specific alternatives, based on available experimental data.

FeatureThis compound LabelingSortase-Mediated LigationUnnatural Amino Acid (UAA) Incorporation
Target Residues Primary amines (mainly Lysine, N-terminus), with off-target reactivity to Ser, Thr, Tyr, Arg, CysSpecific LPXTG recognition motifGenetically encoded unnatural amino acid
Specificity Low (Multiple sites on a single protein)High (Single, predetermined site)High (Single, predetermined site)
Labeling Efficiency Variable, dependent on reaction conditions and protein accessibilityHigh (Often >80-90%)High (Can reach up to ~97%)[6]
Off-Target Labeling Significant off-target labeling observed on various residuesMinimal to noneMinimal to none
Stoichiometry Heterogeneous (mixture of 0, 1, 2, ... labels per protein)Homogeneous (Typically 1:1 protein to label ratio)Homogeneous (Typically 1:1 protein to label ratio)
Protein Engineering None requiredRequires genetic fusion of a short peptide tag (LPXTG)Requires genetic manipulation of the host and the target protein gene
Reagent Availability This compound is commercially availableSortase A enzyme and tagged peptides are commercially available or can be produced in-houseRequires specific UAA, engineered synthetase/tRNA pairs, and modified host cells

Experimental Protocols for Verifying Labeling Specificity

To rigorously assess the specificity of any protein labeling strategy, a combination of techniques is employed, with mass spectrometry-based peptide mapping being the gold standard.

Protocol 1: Mass Spectrometry-Based Peptide Mapping

This protocol outlines the general workflow for identifying the specific sites of modification on a protein.

1. Protein Labeling:

  • For this compound: React the target protein with this compound according to a standard protocol. A typical starting point is a 5- to 20-fold molar excess of the NHS ester to the protein in a buffer at pH 8.0-9.0 for 1-2 hours at room temperature.

  • For Site-Specific Methods: Perform the labeling reaction according to the specific protocol for Sortase-mediated ligation or UAA incorporation.

2. Removal of Excess Label:

  • Purify the labeled protein from the unreacted this compound or other labeling reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis.

3. Protein Denaturation, Reduction, and Alkylation:

4. Proteolytic Digestion:

  • Digest the protein into smaller peptides using a specific protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues.

5. LC-MS/MS Analysis:

  • Separate the resulting peptide mixture using liquid chromatography (LC).

  • Analyze the separated peptides by tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio (m/z) of the intact peptides. The second mass spectrometer (MS2) fragments the peptides and measures the m/z of the fragments.

6. Data Analysis:

  • Use specialized software to search the acquired MS/MS spectra against the known sequence of the target protein.

  • The software will identify peptides that have a mass shift corresponding to the mass of the SY-21 label.

  • The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue to which the label is attached.

Protocol 2: Sortase-Mediated Labeling

1. Reagent Preparation:

  • Express and purify the target protein containing a C-terminal LPXTG tag.

  • Synthesize or purchase a peptide containing the SY-21 quencher and an N-terminal oligo-glycine (e.g., GGG-SY21).

  • Express and purify active Sortase A enzyme.

2. Ligation Reaction:

  • In a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5), combine the tagged target protein, a molar excess of the SY21-glycine peptide, and a catalytic amount of Sortase A.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours.

3. Purification:

  • Purify the labeled protein from the reaction mixture. If the target protein has an affinity tag (e.g., His-tag), it can be used for purification. Size-exclusion chromatography can also be used to separate the labeled protein from the enzyme and excess peptide.

4. Verification:

  • Confirm successful labeling by SDS-PAGE (observing a mass shift) and mass spectrometry. Verify specificity using the peptide mapping protocol described above.

Visualizing the Workflows

To better illustrate the experimental processes and logical relationships, the following diagrams are provided.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification & Digestion cluster_analysis Analysis start Target Protein labeling_reagent This compound start->labeling_reagent Reaction labeled_protein Labeled Protein Mixture labeling_reagent->labeled_protein purification Remove Excess Label labeled_protein->purification digestion Denature, Reduce, Alkylate, Digest purification->digestion peptides Peptide Mixture digestion->peptides lcms LC-MS/MS peptides->lcms data_analysis Data Analysis lcms->data_analysis result Identification of Labeled Sites data_analysis->result

Workflow for Verifying Labeling Specificity by Mass Spectrometry.

labeling_comparison cluster_nhs This compound Labeling cluster_sortase Sortase-Mediated Ligation cluster_uaa UAA Incorporation nhs_protein Protein with Multiple Lysines nhs_reagent This compound nhs_protein->nhs_reagent Non-specific reaction nhs_product Heterogeneous Labeled Product nhs_reagent->nhs_product sortase_protein Protein-LPXTG sortase_reagent GGG-SY21 + Sortase A sortase_protein->sortase_reagent Enzymatic & Specific sortase_product Homogeneous Labeled Product sortase_reagent->sortase_product uaa_protein Protein with UAA uaa_reagent SY-21 with Bioorthogonal Handle uaa_protein->uaa_reagent Bioorthogonal & Specific uaa_product Homogeneous Labeled Product uaa_reagent->uaa_product

Comparison of Labeling Strategies.

Conclusion

While this compound is a readily available and easy-to-use reagent for protein labeling, its inherent lack of specificity can be a significant drawback for many research and development applications. The resulting heterogeneous product mixture complicates data interpretation and can negatively impact protein function. For applications demanding high precision and reproducibility, site-specific labeling methods such as Sortase-mediated ligation and unnatural amino acid incorporation offer superior alternatives. These techniques produce homogeneously labeled proteins with the label attached at a single, predetermined site. The choice of labeling strategy should be carefully considered based on the specific experimental requirements, with a strong emphasis on verifying the specificity of the final labeled product through rigorous analytical methods like mass spectrometry-based peptide mapping.

References

Safety Operating Guide

Proper Disposal of SY-21 NHS Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of SY-21 NHS ester, a non-fluorescent quencher dye commonly used in bioconjugation for FRET applications. This compound is an amine-reactive compound that requires careful handling and disposal as chemical waste. This document outlines the necessary operational and disposal plans to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, particularly in its solid form or as concentrated solutions, should be performed in a well-ventilated area or a chemical fume hood.

According to the safety data sheet for a chemically equivalent compound, QXY21 NHS ester, the substance is not classified as a dangerous mixture according to the Globally Harmonized System (GHS).[1] However, it is recommended to avoid contact with skin, eyes, and clothing.[1] In case of contact, flush the affected area with plenty of water.[1]

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its form: unreacted solid powder, concentrated solutions in organic solvents, dilute aqueous solutions from labeling reactions, or contaminated labware. All waste generated from the use of this compound should be treated as chemical waste and segregated from regular laboratory trash.

Unused or Expired Solid this compound
  • Collection: The original vial containing the unused or expired solid product should be placed in a designated hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound." Follow all additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.

Concentrated Solutions (e.g., in DMSO or DMF)
  • Collection: All concentrated stock solutions of this compound should be collected in a sealed, labeled hazardous waste container compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container).

  • No Drain Disposal: Under no circumstances should concentrated solutions of this compound be disposed of down the drain.

Dilute Aqueous Solutions from Labeling Reactions

Aqueous solutions from labeling reactions contain the reactive NHS ester. To ensure safe disposal, the reactive ester should be quenched (hydrolyzed) before collection.

Experimental Protocol: Quenching of Reactive this compound

  • pH Adjustment: Ensure the pH of the aqueous solution is between 7.0 and 8.5. If the solution is acidic, adjust the pH with a small amount of a suitable buffer, such as sodium bicarbonate.

  • Incubation: Allow the solution to stand at room temperature for a minimum of several hours, or preferably overnight. This incubation period allows for the complete hydrolysis of the reactive NHS ester.

  • Collection: After quenching, transfer the solution to a designated aqueous hazardous waste container.

Contaminated Labware and Solid Waste
  • Solid Waste Collection: All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and absorbent paper, must be collected in a designated solid hazardous waste container.

  • Gels: Electrophoresis gels stained with SY-21 should be collected in a sealed container and disposed of as hazardous chemical waste.

Waste Pickup and Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste containers. Adhere to all institutional protocols for waste accumulation, storage, and pickup requests.

Quantitative Data Summary

Waste FormRecommended ContainerKey Disposal Step
Unused/Expired SolidOriginal vial within a labeled hazardous waste containerSegregate as solid chemical waste.
Concentrated Solutions (in DMSO/DMF)Sealed, solvent-compatible hazardous waste containerDo not dispose down the drain.
Dilute Aqueous SolutionsLabeled aqueous hazardous waste containerQuench by hydrolysis (pH 7-8.5, several hours) before collection.[2]
Contaminated Labware (pipette tips, gloves, etc.)Labeled solid hazardous waste containerSegregate as solid chemical waste.[2]
Contaminated GelsSealed, labeled hazardous waste containerSegregate as solid chemical waste.[2]

Disposal Workflow

G cluster_0 Waste Generation cluster_1 Pre-Disposal Treatment cluster_2 Waste Collection & Segregation cluster_3 Final Disposal A Unused/Expired Solid this compound F Solid Chemical Waste Container A->F B Concentrated Solutions (in DMSO/DMF) G Liquid Chemical (Organic) Waste Container B->G C Dilute Aqueous Solutions E Quench NHS Ester (Hydrolysis) C->E D Contaminated Labware (Tips, Gloves, etc.) D->F H Liquid Chemical (Aqueous) Waste Container E->H I Institutional EHS Waste Pickup F->I G->I H->I

Caption: Workflow for the proper disposal of different forms of this compound waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.